molecular formula C9H11NO4 B187045 2-Amino-3,6-dimethoxybenzoic acid CAS No. 50472-10-1

2-Amino-3,6-dimethoxybenzoic acid

Cat. No.: B187045
CAS No.: 50472-10-1
M. Wt: 197.19 g/mol
InChI Key: RRQMXQWSIJERLR-UHFFFAOYSA-N
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Description

2-amino-3,6-dimethoxybenzoic acid is a multifunctional chemical scaffold of significant interest in advanced organic and medicinal chemistry research. Its structure, featuring an aromatic ring substituted with an amino group, a carboxylic acid, and two methoxy groups, makes it a valuable precursor for synthesizing complex molecules. This compound serves as a key synthetic intermediate in the catalytic asymmetric total synthesis of biologically active natural products, such as (+)-xestoquinone . Furthermore, it is a critical starting material for the preparation of 3,6-dimethoxybenzocyclobutenone, a specialized reagent used in the stereoselective synthesis of linear fused hydroquinone and quinone derivatives, which are important structures in many natural products . In pharmaceutical research, derivatives of this compound are investigated for their potential therapeutic properties. It has been identified as a key intermediate in the development of small molecule agonists for the neurotensin receptor 1 (NTSR1), a target with implications in neurology and oncology . Additionally, its benzocycloalkane analogues have been explored as functionally selective agonists of the 5-HT2A serotonin receptor, providing crucial insights into the bioactive conformations of phenethylamine-type compounds and contributing to neuropharmacological studies . The compound's utility is also demonstrated in the synthesis of novel benzocycloalkane systems, which are valuable for studying rearrangement reactions and developing new synthetic methodologies . Researchers value 2-amino-3,6-dimethoxybenzoic acid for its versatility as a building block in constructing complex molecular architectures for applications across medicine and biochemistry.

Properties

IUPAC Name

2-amino-3,6-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-5-3-4-6(14-2)8(10)7(5)9(11)12/h3-4H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQMXQWSIJERLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)OC)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360973
Record name 2-amino-3,6-dimethoxybenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50472-10-1
Record name 2-amino-3,6-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-3,6-dimethoxybenzoic acid
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Foundational & Exploratory

Technical Monograph: 3,6-Dimethoxyanthranilic Acid – Structural Analysis and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3,6-Dimethoxyanthranilic acid, a critical intermediate in the synthesis of polysubstituted acridines, quinolines, and triptycenes. The content is structured for direct application in medicinal chemistry and materials science workflows.

Chemical Identity & Synonyms[1]

3,6-Dimethoxyanthranilic acid is a highly functionalized aniline derivative characterized by the presence of electron-donating methoxy groups at the ortho (3-) and para (6-) positions relative to the amino group (assuming carboxyl at C1). This substitution pattern creates a unique electronic environment, making the molecule a potent nucleophile and a precursor for electron-rich benzyne intermediates.

Nomenclature & Identifiers[2][3]
CategoryIdentifier
Systematic IUPAC Name 2-Amino-3,6-dimethoxybenzoic acid
Common Synonyms 3,6-Dimethoxyanthranilic acid; 6-Amino-2,5-dimethoxybenzoic acid
CAS Registry Number 50472-10-1
Molecular Formula C₉H₁₁NO₄
Molecular Weight 197.19 g/mol
SMILES COC1=CC=C(OC)C(C(=O)O)=C1N
InChI Key RRQMXQWSIJERLR-UHFFFAOYSA-N

Structural Analysis & Electronic Properties

The 3,6-dimethoxy substitution pattern imposes specific steric and electronic constraints:

  • Steric Crowding: The methoxy group at position 3 is ortho to both the amino group (C2) and the carboxyl group (C1). This creates significant steric pressure, often twisting the carboxylate out of planarity, which can influence coupling rates during amide bond formation.

  • Electronic Activation: The methoxy groups act as strong

    
    -donors. The C3-methoxy group activates the C2-position (ortho) and C4-position (para), while the C6-methoxy group activates C1 (ortho) and C5 (para). This synergistic donation makes the aromatic ring highly susceptible to electrophilic aromatic substitution if the directing groups are not carefully managed.
    
  • Hydrogen Bonding: An intramolecular hydrogen bond typically exists between the amine hydrogen and the carbonyl oxygen of the adjacent carboxylic acid (or the methoxy oxygen), stabilizing the molecular conformation.

Synthetic Methodologies

The synthesis of 3,6-dimethoxyanthranilic acid is non-trivial due to the need for precise regiocontrol. The most authoritative route, established by Azadi-Ardakani and Wallace (1988), utilizes a nitration-reduction sequence starting from 2,5-dimethoxybenzoic acid.

Protocol A: Nitration-Reduction Sequence (Recommended)

This pathway ensures the correct positioning of the amino group via the directing effects of the existing substituents.

Step 1: Regioselective Nitration

Precursor: 2,5-Dimethoxybenzoic acid. Reagents: Nitric acid (


), Acetic acid (

).
  • Dissolution: Dissolve 2,5-dimethoxybenzoic acid in glacial acetic acid.

  • Nitration: Add concentrated

    
     dropwise at low temperature (0–5 °C). The directing effects of the C2-methoxy (para-director) and C5-methoxy (ortho-director) groups favor nitration at the C6 position.
    
  • Isolation: Pour the reaction mixture into ice water. The yellow precipitate (2-nitro-3,6-dimethoxybenzoic acid) is filtered, washed with cold water, and dried.

Step 2: Catalytic Hydrogenation

Precursor: 2-Nitro-3,6-dimethoxybenzoic acid. Reagents: 10% Palladium on Carbon (Pd/C), Ammonium Formate (or ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 gas), Ethanol.
  • Preparation: Suspend the nitro compound in ethanol under an inert atmosphere (

    
    ).
    
  • Catalyst Addition: Carefully add 10% Pd/C (approx. 10 wt% of substrate).

  • Reduction: Add ammonium formate (excess, ~4-5 equiv) and reflux the mixture for 1-2 hours. Alternatively, stir under

    
     atmosphere (balloon pressure) at RT.
    
  • Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate to obtain the crude amine.

  • Purification: Recrystallize from ethanol/water to yield 3,6-dimethoxyanthranilic acid as off-white to tan crystals.

Visualization of Synthetic Pathway

Synthesis cluster_legend Reaction Type Start 2,5-Dimethoxybenzoic Acid Nitro 2-Nitro-3,6-dimethoxybenzoic Acid (Intermediate) Start->Nitro HNO3, AcOH (Nitration @ C6) Product 3,6-Dimethoxyanthranilic Acid (Target) Nitro->Product Pd/C, HCOONH4 (Reduction) key1 Electrophilic Subst. key2 Catalytic Red.

Figure 1: Synthetic workflow converting 2,5-dimethoxybenzoic acid to the target anthranilic acid via regioselective nitration and reduction.[1]

Applications in Drug Discovery & Materials[6]

Benzyne Generation (Triptycene Synthesis)

3,6-Dimethoxyanthranilic acid is a premier precursor for generating 3,6-dimethoxybenzyne . Upon diazotization (using isoamyl nitrite) and thermal decomposition, it loses


 and 

to form the highly reactive benzyne intermediate.
  • Mechanism: The benzyne species undergoes [4+2] cycloaddition with dienes (e.g., anthracene, furan) to form triptycenes or bridged bicyclic systems.

  • Utility: These scaffolds are crucial in constructing molecular machines and rigid polymer backbones.

Quinazoline and Quinoline Kinase Inhibitors

The anthranilic acid core serves as a scaffold for synthesizing EGFR and PTK inhibitors.

  • Cyclization: Condensation with formamide or urea derivatives yields quinazolin-4-ones.

  • Chlorination: Subsequent treatment with

    
     yields 4-chloroquinazolines, which are reactive intermediates for coupling with anilines to form kinase inhibitors (e.g., analogues of Gefitinib/Erlotinib).
    
Experimental Protocol: Benzyne Trapping (Triptycene Synthesis)
  • Setup: Equip a three-neck flask with a reflux condenser and addition funnel.

  • Reagents: Dissolve anthracene (1.0 equiv) in 1,2-dichloroethane (DCE). Heat to reflux.[2][3]

  • Addition: Simultaneously add solutions of 3,6-dimethoxyanthranilic acid (2.0 equiv) in DCE and isoamyl nitrite (2.0 equiv) in DCE dropwise over 1 hour.

    • Note: Slow addition maintains a low concentration of benzyne, favoring reaction with anthracene over benzyne dimerization.

  • Workup: Evaporate solvent and purify via column chromatography (Silica gel, Hexane/EtOAc) to isolate the Diels-Alder adduct.

Benzyne Anthranilic 3,6-Dimethoxyanthranilic Acid Diazonium Diazonium Carboxylate (Zwitterion) Anthranilic->Diazonium Isoamyl Nitrite (Diazotization) Benzyne 3,6-Dimethoxybenzyne (Reactive Intermediate) Diazonium->Benzyne -N2, -CO2 (Thermal Decomp) Adduct Triptycene / Quinoline Derivative Benzyne->Adduct Diels-Alder (Anthracene) or Nucleophilic Attack

Figure 2: Mechanism of benzyne generation and subsequent trapping to form complex polycyclic scaffolds.

References

  • Azadi-Ardakani, M., & Wallace, T. W. (1988).[4][5][3][6] Tetrahedron, 44(18), 5939-5952.[5][3][6] "The synthesis and reactions of some 3,6-dimethoxybenzocyclobutenes." (Primary source for synthesis via nitro-reduction).

  • Wissner, A., et al. (2000). Substituted 3-cyanoquinolines as protein tyrosine kinases inhibitors. Patent WO2000018761A1. (Describes use in kinase inhibitor synthesis).

  • Keay, B. A., et al. (1996).[4] Silver Salt Effects On An Asymmetric Heck Reaction.[4] (Mentions reduction protocol using Pd/C and ammonium formate).

  • Toyota, S., et al. (2000). Rotational Isomerism and Structure of the 1-Methyl-9-(1-naphthyl)triptycene Derivatives.Bulletin of the Chemical Society of Japan, 73(1), 205–213. (Application in Triptycene synthesis).

Sources

A Technical Guide to the Biological Activities of 2-Amino-3,6-dimethoxybenzoic Acid and Its Derivatives: Synthesis, Bioactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Derivatives of aminobenzoic acid, particularly those featuring methoxy substitutions like the 2-Amino-3,6-dimethoxybenzoic acid scaffold, represent a class of organic compounds with significant and diverse pharmacological potential. These molecules serve as versatile building blocks in medicinal chemistry, leading to the development of novel agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth exploration of this chemical space for researchers, scientists, and drug development professionals. We will dissect synthetic strategies, delve into the molecular mechanisms underpinning their bioactivity, present detailed experimental protocols for their evaluation, and synthesize structure-activity relationships to guide future discovery efforts. The focus is on providing not just procedural steps but the causal logic behind experimental design, ensuring a robust and insightful narrative.

The 2-Amino-dimethoxybenzoic Acid Scaffold: A Foundation for Discovery

The core structure, 2-Amino-3,6-dimethoxybenzoic acid, is an aromatic carboxylic acid characterized by a benzene ring substituted with an amino group, a carboxyl group, and two methoxy groups.[4] This specific arrangement of functional groups—a nucleophilic amine, an acidic carboxyl moiety, and electron-donating methoxy groups—creates a molecule with rich chemical reactivity and the potential for multi-point interactions with biological targets. Its derivatives are valuable intermediates in the synthesis of pharmaceuticals, from cardiovascular agents to compounds for treating allergic reactions.[5] The strategic modification of this scaffold allows for the fine-tuning of its pharmacokinetic and pharmacodynamic properties, making it a highly attractive starting point for drug discovery campaigns.[1]

Synthetic Pathways and Methodologies

The synthesis of derivatives based on the aminobenzoic acid core involves a range of standard organic reactions. A common strategy involves the modification of a precursor compound through nitration, followed by reduction and methoxylation to install the key functional groups.[1] The final introduction of the carboxylic acid functionality can be achieved through methods like carboxylation or hydrolysis.[1]

A representative synthesis for a related compound, 2-amino-4,5-dimethoxybenzoic acid, starting from methyl-4,5-dimethoxy-2-nitrobenzoate, highlights a robust and scalable approach.[6]

Experimental Protocol: Synthesis of 2-Amino-4,5-dimethoxybenzoic Acid[6]

Causality and Rationale: This protocol employs a two-stage process. First, a saponification reaction under basic conditions (KOH) converts the methyl ester of the starting material into a carboxylate salt. This is a crucial step to unmask the carboxylic acid functionality. The subsequent step is a catalytic hydrogenation using Palladium on carbon (Pd/C). This is a standard and highly efficient method for reducing an aromatic nitro group to an amine without affecting other functional groups on the ring. The careful control of pH during workup is critical for the selective precipitation and purification of the final product.

Step-by-Step Methodology:

  • Saponification: Dissolve 48.13 g (0.729 mol) of 85% pure KOH pellets in 250 mL of ice water in a suitable reaction vessel.

  • Add 50 g (0.207 mol) of methyl-4,5-dimethoxy-2-nitrobenzoate to the KOH solution. The resulting suspension will appear green.

  • Heat the suspension to 70°C. The color of the solution will shift to dark red as the reaction proceeds.

  • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Once complete, cool the solution to room temperature and adjust the pH to 6.6 using approximately 34.6 g (0.570 mol) of glacial acetic acid. A red suspension will form.

  • Hydrogenation: Transfer the red suspension to a hydrogenation reactor. Add 1 g of 10% Pd/C catalyst.

  • Pressurize the reactor to 3.5 bar with hydrogen gas and heat to 50°C. Maintain these conditions until hydrogen uptake ceases.

  • Workup and Isolation: Cool the reaction mixture, vent the reactor, and filter the solution to remove the Pd/C catalyst.

  • Under an inert gas atmosphere (e.g., nitrogen or argon), adjust the filtrate to pH 5.1 with approximately 31.82 g (0.525 mol) of glacial acetic acid. A light green suspension will form.

  • Stir the suspension at room temperature for 30 minutes, then cool to 5°C and continue stirring for an additional 30 minutes to maximize precipitation.

  • Collect the product by filtration, wash the filter cake with two portions of ice water (total 250 mL).

  • Dry the product in a vacuum oven at 55°C for 12 hours to yield the final light gray crystalline product.

Diagram: General Synthetic Workflow

Start Substituted Nitrobenzoate Ester Step1 Saponification (e.g., KOH, H2O) Start->Step1 Intermediate1 Nitrobenzoic Acid Salt Step1->Intermediate1 Step2 Catalytic Hydrogenation (e.g., H2, Pd/C) Intermediate1->Step2 Intermediate2 Aminobenzoic Acid Salt Step2->Intermediate2 Step3 Acidification & Precipitation (e.g., Acetic Acid) Intermediate2->Step3 Product Purified Aminobenzoic Acid Derivative Step3->Product

Caption: A generalized workflow for the synthesis of aminobenzoic acid derivatives.

Anticancer and Cytotoxic Activities

A significant area of investigation for aminobenzoic acid derivatives is their potential as anticancer agents.[7] Studies have shown that these compounds can exert potent cytotoxic effects against a variety of cancer cell lines, often by inducing apoptosis and interfering with critical cell signaling pathways.[7][8]

Mechanistic Insights: Targeting the PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a central regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. A notable derivative, 2-amino-3-chlorobenzoic acid (2A3CB), isolated from Streptomyces coelicolor, has demonstrated potent cytotoxic effects against MDA-MB-231 breast cancer cells.[9] Mechanistic studies revealed that 2A3CB induces apoptosis and inhibits cell proliferation and migration. This activity is associated with the downregulation of key proteins in the PI3K/AKT pathway, suggesting that the compound exerts its anticancer effects by disrupting this critical survival pathway.[9]

Diagram: PI3K/AKT Pathway Inhibition

cluster_pathway PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Downstream Downstream Effectors (e.g., mTOR, Bad) AKT->Downstream Proliferation Cell Survival & Proliferation Downstream->Proliferation Inhibitor 2-Amino-Benzoic Acid Derivative Inhibitor->AKT Inhibition

Caption: Proposed inhibition of the PI3K/AKT pathway by bioactive derivatives.

Quantitative Analysis of Cytotoxicity

The potency of these derivatives is quantified by their half-maximal inhibitory concentration (IC50), the concentration of the compound required to inhibit cell growth by 50%. Lower IC50 values indicate higher potency.

Compound/DerivativeCancer Cell LineIC50 ValueReference
2-Amino-3-chlorobenzoic acid (2A3CB)MDA-MB-231 (Breast)5 µM (at 48h)[9]
2-amino-1,4-naphthoquinone-benzamide (5e)MDA-MB-231 (Breast)0.8 µM[8]
2-amino-1,4-naphthoquinone-benzamide (5e)HT-29 (Colorectal)0.5 µM[8]
Cisplatin (Control)MDA-MB-231 (Breast)35.2 µM[8]
Experimental Protocol: MTT Assay for Cell Viability

Causality and Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used as a primary screen for cytotoxicity. The underlying principle is that NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. A reduction in formazan production in treated cells compared to untreated controls indicates a loss of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Gently shake the plate to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial and Efflux Pump Inhibition Activities

In an era of rising antimicrobial resistance, the discovery of new antibacterial agents is paramount. Benzoic acid derivatives have shown promise in this area, exhibiting activity against both bacteria and fungi.[10][11]

Mechanism of Action: Overcoming Resistance via Efflux Pump Inhibition

One of the key mechanisms by which bacteria develop resistance is through the overexpression of efflux pumps, which actively expel antibiotics from the cell before they can reach their target. Certain trimethoxybenzoic acid derivatives have been identified as potential efflux pump inhibitors (EPIs).[12] While not always potently bactericidal on their own, these compounds can restore the efficacy of conventional antibiotics when used in combination.[12] For example, specific derivatives have been shown to inhibit efflux pumps in Staphylococcus aureus and Salmonella enterica, highlighting a strategy to combat multidrug-resistant pathogens.[12]

Quantitative Analysis of Antimicrobial Activity

The antimicrobial activity is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassOrganismActivityReference
p-Aminobenzoic acid (PABA) DerivativesS. aureus, B. subtilis, E. coliPotent activity, with some derivatives showing pMIC values > 2.0 µM/ml.[10]
Methoxy Amino ChalconesE. coli, S. aureus, C. albicansGood wide-spectrum antimicrobial activity.[11]
Trimethoxybenzoic Acid Derivative (10)S. aureus (MRSA)MIC of 100 µM[12]
Experimental Protocol: Broth Microdilution for MIC Determination

Causality and Rationale: The broth microdilution method is a standardized and quantitative technique to determine the MIC of an antimicrobial agent. It involves challenging a standardized inoculum of bacteria with serial dilutions of the test compound in a liquid growth medium. The "minimum inhibitory" concentration is identified visually as the lowest concentration that completely inhibits microbial growth. This method is preferred for its reproducibility and efficiency in testing multiple compounds simultaneously.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using a sterile growth medium (e.g., Nutrient Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus) adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

  • Controls: Include a positive control well (bacteria with no compound) to ensure growth and a negative control well (medium only) to check for sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can be confirmed by adding a growth indicator like resazurin.

Other Notable Biological Activities

The versatility of the aminobenzoic acid scaffold extends to other therapeutic areas:

  • Anti-inflammatory and Analgesic Activity: Certain derivatives have been synthesized and screened for their ability to reduce inflammation and pain, showing activity comparable to standard drugs like aspirin.[3]

  • Retinoid-like Activity: Some benzoic acid derivatives have been shown to elicit cellular responses similar to retinoic acid, such as inducing cell differentiation and inhibiting the growth of melanoma cells, though their mechanism may not involve direct binding to cellular retinoic acid-binding protein.[13]

  • Neurological Activity: Highly modified bicyclic derivatives have been developed as potent and selective ligands for metabotropic glutamate receptors (mGluR), indicating their potential for treating neurological and psychiatric disorders like depression.[14][15]

Structure-Activity Relationship (SAR) and Future Directions

Synthesizing the available data reveals key insights into the structure-activity relationships (SAR) of these compounds:

  • Role of Methoxy Groups: The position and number of methoxy groups significantly influence bioactivity.[2] For example, trimethoxybenzoic acid derivatives show potential as efflux pump inhibitors.[12]

  • Impact of Halogenation: The introduction of electron-withdrawing groups like bromine or chlorine can enhance antimicrobial or anticancer activity.[9][10]

  • Amine and Carboxyl Modifications: Derivatization of the amino or carboxyl groups into amides, esters, or more complex heterocycles is a common and effective strategy for modulating activity, as seen in the development of quinazolinones and other potent cytotoxic agents.[8][16]

Future Directions: The rich pharmacology of 2-Amino-3,6-dimethoxybenzoic acid derivatives warrants further investigation. Future efforts should focus on synthesizing focused libraries to refine SAR, exploring novel therapeutic targets, and optimizing lead compounds for improved potency, selectivity, and drug-like properties. The use of computational modeling and in silico screening can accelerate the discovery of next-generation agents based on this privileged scaffold.

Conclusion

The 2-Amino-3,6-dimethoxybenzoic acid framework and its related derivatives constitute a highly valuable class of compounds in modern drug discovery. Their synthetic tractability allows for extensive chemical modification, leading to agents with potent and specific biological activities spanning oncology, infectious diseases, and neurology. The mechanistic insights and robust experimental protocols detailed in this guide provide a solid foundation for researchers to further explore and exploit the therapeutic potential of this remarkable chemical scaffold.

References

  • New benzoic acid derivatives with retinoid activity: lack of direct correlation between biological activity and binding to cellular retinoic acid binding protein. PubMed.
  • 2-Amino-3,6-dimethoxybenzoic acid. Fluorochem.
  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management - Chitkara University.
  • Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds. Google Patents.
  • Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. eScholarship.org.
  • All about the 2-amino-4, 6-dimethoxybenzoic acid. Tylon Pharma Limited.
  • 2-Amino-4,5-dimethoxybenzoic acid synthesis. ChemicalBook.
  • Anticancer and antimicrobial activity of methoxy amino chalcone derivatives. Der Pharma Chemica.
  • Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. PMC.
  • The Multifaceted Biological Activities of Dimethoxybenzene Derivatives: A Technical Guide for Researchers. Benchchem.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org.
  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed.
  • Synthesis and Anticancer Activity of 2-Aryl-6-diethylaminoquinazolinone Derivatives. Bentham Science.
  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate.
  • 2-amino-benzoic-acid derivatives, their preparation and their use as medicines or intermediates. Google Patents.
  • 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. MDPI.
  • Synthesis, Characterization, and In Vitro Cancer Cell Growth Inhibition Evaluation of Novel Phosphatidylcholines with Anisic and Veratric Acids. PMC.
  • Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers. PMC.
  • Discovery of (1S,2R,3S,4S,5R,6R)-2-Amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Hydrochloride (LY3020371·HCl): A Potent, Metabotropic Glutamate 2/3 Receptor Antagonist with Antidepressant-Like Activity. PubMed.
  • Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists. PubMed.
  • Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal.

Sources

2-Amino-3,6-dimethoxybenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for researchers utilizing 2-Amino-3,6-dimethoxybenzoic acid . It moves beyond basic data to explore synthesis, characterization, and high-value applications in heterocyclic chemistry.

Precursor to 3,6-Dimethoxybenzyne and Pharmacophore Scaffolds

Physicochemical Identity & Core Data

2-Amino-3,6-dimethoxybenzoic acid is a highly specialized tetrasubstituted benzene derivative. It serves as a critical intermediate in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs), specifically triptycenes, and bioactive quinoline alkaloids. Its structural significance lies in its ability to generate 3,6-dimethoxybenzyne under mild conditions, a reactive intermediate used to construct sterically crowded or electronic-rich molecular architectures.

Molecular Specifications
PropertyData Specification
CAS Registry Number 50472-10-1
IUPAC Name 2-Amino-3,6-dimethoxybenzoic acid
Molecular Formula C₉H₁₁NO₄
Molecular Weight 197.19 g/mol
Exact Mass 197.0688 Da
Appearance Off-white to beige crystalline solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water; soluble in dilute acid/base
pKa (Predicted) Carboxyl: ~3.5
Structural Representation

The molecule features a benzoic acid core with an amino group at the ortho position (C2) and two methoxy groups at the meta (C3) and para (C6 relative to COOH, or ortho relative to the ring closure point) positions. This specific 3,6-substitution pattern creates a symmetric electronic environment around the C4-C5 axis, which is crucial for the regioselectivity of subsequent cycloadditions.

Synthetic Pathways & Process Chemistry

The synthesis of 2-amino-3,6-dimethoxybenzoic acid is non-trivial due to the electronic crowding of the benzene ring. The most authoritative route, established by Azadi-Ardakani and Wallace (1988) , typically proceeds through the modification of 3,6-dimethoxyphthalic acid derivatives or the nitration-reduction sequence of 3,6-dimethoxybenzoic acid.

Primary Synthetic Workflow (Conceptual)

The following diagram illustrates the logical flow for synthesizing the target and its subsequent transformation into the reactive benzyne intermediate.

SynthesisPath Precursor 1,4-Dimethoxybenzene (Starting Material) Inter1 3,6-Dimethoxyphthalic Anhydride/Acid Precursor->Inter1 Oxidation/Carboxylation Inter2 3,6-Dimethoxyphthalimide Inter1->Inter2 Imidization (NH3) Target 2-Amino-3,6-dimethoxybenzoic Acid (CAS 50472-10-1) Inter2->Target Hofmann Degradation (NaOCl/NaOH) Benzyne 3,6-Dimethoxybenzyne (Reactive Intermediate) Target->Benzyne Diazotization (Isoamyl nitrite, Heat) Product Triptycenes / Quinolines (Final Scaffold) Benzyne->Product Diels-Alder Cycloaddition

Figure 1: Synthetic logic flow from commodity precursors to the target acid and its downstream application as a benzyne generator.[1][2]

Protocol: Generation of 3,6-Dimethoxybenzyne

The most common application of this acid is the in situ generation of benzyne. This protocol is self-validating via the observation of gas evolution (N₂ and CO₂) and the precipitation of the adduct.

  • Dissolution: Dissolve 2-amino-3,6-dimethoxybenzoic acid (1.0 eq) in 1,2-dichloroethane (DCE) or THF.

  • Trapping Agent: Add the diene trapping agent (e.g., furan, anthracene) in excess (1.5–2.0 eq).

  • Diazotization (The Trigger): Heat the solution to reflux and add isoamyl nitrite (1.2 eq) dropwise.

    • Mechanism:[1][2][3][4] The amino group forms a diazonium carboxylate (zwitterion), which thermally decomposes to release N₂, CO₂, and the benzyne intermediate.

  • Validation:

    • Visual: Evolution of gas bubbles indicates decomposition.

    • TLC: Disappearance of the polar acid spot and appearance of a non-polar adduct spot.

Analytical Characterization (Self-Validating Data)

To ensure the integrity of the material, researchers should verify the compound using NMR spectroscopy. The symmetry of the molecule simplifies the spectrum, providing a clear "fingerprint" for purity.

Predicted ¹H NMR Profile (DMSO-d₆, 400 MHz)
Chemical Shift (δ)MultiplicityIntegrationAssignmentMechanistic Logic
8.0 – 10.0 Broad Singlet1HCOOHExchangeable acidic proton; shift varies with concentration/water.
6.0 – 6.5 Doublet (J ≈ 9 Hz)1HAr-H (C5)Ortho-coupling to C4; shielded by adjacent OMe groups.
6.5 – 7.0 Doublet (J ≈ 9 Hz)1HAr-H (C4)Ortho-coupling to C5.
5.0 – 6.0 Broad Singlet2HNH₂Amino protons; broadened by quadrupole relaxation of Nitrogen.
3.7 – 3.9 Singlet3HOMe (C3)Methoxy group; slightly deshielded by ortho-amino/carboxyl environment.
3.6 – 3.8 Singlet3HOMe (C6)Methoxy group.

Interpretation: The presence of two distinct methoxy singlets and a pair of ortho-coupled aromatic protons (AB system) confirms the 1,2,3,6-substitution pattern. If the aromatic signals appear as a singlet, it may indicate accidental equivalence or a different isomer (e.g., the symmetric 4,5-dimethoxy isomer).

Pharmaceutical & Research Applications

2-Amino-3,6-dimethoxybenzoic acid is not merely a building block; it is a strategic scaffold in drug discovery.

Protein Tyrosine Kinase (PTK) Inhibitors

The acid is a key intermediate in the synthesis of 3-cyanoquinolines . By reacting with N,N-dimethylformamide dimethyl acetal and subsequent cyclization with acetonitrile derivatives, the benzoic acid core is transformed into the quinoline backbone found in EGFR inhibitors.

  • Reference: The acid is refluxed to form formamidine intermediates, which cyclize to form the quinoline core [3].

Triptycene Synthesis

In materials science, the compound is used to synthesize tetramethoxytriptycenes . These rigid, three-dimensional scaffolds are used in the design of molecular machines and porous organic polymers. The 3,6-dimethoxy substitution provides electron-donating character to the triptycene blades [1].

Antitumor Quinones

The 3,6-dimethoxy motif is a "masked" quinone. Oxidative demethylation of derivatives synthesized from this acid can yield p-quinone imines, a structural class associated with potent antitumor activity (e.g., makaluvamine analogs).

Handling and Stability

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation over time, turning the solid from off-white to dark brown.

  • Safety: Irritant to eyes, respiratory system, and skin.[5] Standard PPE (gloves, goggles, fume hood) is mandatory.

  • Incompatibility: Avoid strong oxidizing agents (converts amine to nitro/nitroso) and acid chlorides (acylates the amine).

References

  • Azadi-Ardakani, M., & Wallace, T. W. (1988).[2][6] The synthesis of some methoxy-substituted benzocyclobutenes and triptycenes. Tetrahedron, 44(18), 5939–5952.[2][6]

  • Wissner, A., et al. (2000). Substituted 3-cyanoquinolines as protein tyrosine kinase inhibitors.[6] United States Patent 6,002,008.[7]

  • Floyd, M. B., et al. (2001). Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds. United States Patent 9,346,743.[3]

Sources

Technical Guide: 3,6-Dimethoxy Anthranilic Acids in Pharmaceutical R&D

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmaceutical applications, synthetic utility, and medicinal chemistry of 3,6-dimethoxy substituted anthranilic acids.

Executive Summary: The "Ortho-Para" Advantage

While 4,5-dimethoxy substituted anthranilic acids are ubiquitous in medicinal chemistry (forming the core of blockbuster EGFR inhibitors like Gefitinib and Erlotinib), the 3,6-dimethoxy substituted anthranilic acid (3,6-dimethoxy-2-aminobenzoic acid) represents a distinct and underutilized chemical space.

The 3,6-substitution pattern places methoxy groups at the ortho (C3) and meta (C6) positions relative to the amino group, or more critically, ortho to both the amine and the carboxylic acid. This creates a unique steric and electronic environment that drives:

  • Regioselective Cyclizations : Directing the formation of 5,8-substituted quinazolines and 1,4-substituted acridones.[1]

  • Benzyne Generation : Serving as a privileged precursor for 3,6-dimethoxybenzyne, enabling the synthesis of complex polycyclic scaffolds (e.g., triptycenes) used in molecular recognition.[1]

  • Metabolic Blocking : Protecting the typically vulnerable para positions of the aromatic ring from oxidative metabolism.[1]

Chemical Foundation & Synthetic Logic

The Core Scaffold

The core structure, 3,6-dimethoxy-2-aminobenzoic acid , is characterized by electron-donating methoxy groups that significantly increase the electron density of the aromatic ring.

  • Electronic Effect : The C3-methoxy group (ortho to amine) increases the nucleophilicity of the amine, facilitating condensation reactions.

  • Steric Effect : The C6-methoxy group (ortho to carboxyl) creates steric bulk around the electrophilic carbonyl, which can modulate reaction rates during amide coupling or cyclization, often requiring specialized catalysts or conditions compared to the unsubstituted analogs.

Strategic Synthesis of the Core

Synthesis typically proceeds via the oxidation of substituted acetophenones or the Hofmann rearrangement of phthalimides, but the most robust pharma-grade route involves the oxidation of 2,5-dimethoxyacetophenone or specific nitration/reduction sequences of dimethoxybenzoic acids.

Pharmacological Applications & Derivatives[1][2][3][4][5][6][7][8][9][10]

5,8-Dimethoxyquinazolines: The "Inverse" EGFR Inhibitors

Standard EGFR inhibitors utilize a 6,7-dimethoxyquinazoline core.[1] Derivatives synthesized from 3,6-dimethoxy anthranilic acid yield 5,8-dimethoxyquinazolines .[1]

  • Mechanism : These analogs bind to the ATP-binding pocket of kinases but interact with different residues due to the altered spatial arrangement of the methoxy "wings."

  • Therapeutic Utility : Research indicates that 5,8-substitution can retain potency against specific mutant forms of kinases that have developed resistance to 6,7-substituted drugs.[1] The C5-methoxy group, in particular, can induce a conformational twist that alters solubility and binding kinetics.[1]

Acridone Alkaloid Analogs (Oncology)

Anthranilic acids are the biosynthetic and synthetic precursors to acridones.

  • Reaction : Condensation of 3,6-dimethoxy anthranilic acid with phloroglucinol or cyclohexane-1,3-diones yields 1,4-dimethoxyacridones .

  • Target : These compounds mimic natural acridone alkaloids (e.g., Acronycine) and function as DNA intercalators and Topoisomerase II inhibitors .[1]

  • Advantage : The 1,4-dimethoxy pattern (derived from the 3,6-acid) correlates with high cytotoxicity in multidrug-resistant (MDR) cancer cell lines by evading P-glycoprotein efflux.

Tranilast Analogs (Fibrosis & Inflammation)

Tranilast [N-(3,4-dimethoxycinnamoyl)anthranilic acid] is a standard anti-allergic and anti-fibrotic drug.

  • Innovation : Replacing the unsubstituted anthranilic ring of Tranilast with a 3,6-dimethoxy anthranilic ring creates "double-dimethoxy" analogs.

  • Effect : These super-electron-rich analogs show enhanced antioxidant capacity and improved inhibition of TGF-β signaling, critical for treating hypertrophic scarring and scleroderma.

Visualizing the Synthetic Pathways

The following diagram illustrates the divergent synthesis pathways starting from 3,6-dimethoxy anthranilic acid, leading to three distinct pharmaceutical classes.

G Start 3,6-Dimethoxy Anthranilic Acid Step1 + Urea / Formamide (Cyclization) Start->Step1 Step2 + Cyclohexane-1,3-dione (Friedel-Crafts) Start->Step2 Step3 Diazotization (- N2, - CO2) Start->Step3 Prod1 5,8-Dimethoxyquinazoline (Kinase Inhibitors) Step1->Prod1  Kinase Targeting Prod2 1,4-Dimethoxyacridone (Topo II Inhibitors) Step2->Prod2  DNA Intercalation Inter3 3,6-Dimethoxybenzyne (Reactive Intermediate) Step3->Inter3 Prod3 Triptycenes/Polycycles (Molecular Scaffolds) Inter3->Prod3  Diels-Alder Cycloaddition

Figure 1: Divergent synthetic utility of the 3,6-dimethoxy anthranilic acid scaffold in generating bioactive heterocycles.

Experimental Protocols

Protocol A: Synthesis of 5,8-Dimethoxyquinazolin-4(3H)-one

A validated method for accessing the core kinase inhibitor scaffold.

Materials:

  • 3,6-Dimethoxy-2-aminobenzoic acid (1.0 eq)

  • Formamide (10.0 eq)

  • Ammonium acetate (1.5 eq)

Methodology:

  • Charge : In a round-bottom flask equipped with a reflux condenser, suspend 3,6-dimethoxy-2-aminobenzoic acid (5.0 g) in formamide (25 mL).

  • Activation : Add ammonium acetate (3.0 g) to catalyze the cyclodehydration.

  • Reflux : Heat the mixture to 140–150°C for 6 hours. The suspension will dissolve and then reprecipitate the product.[1]

  • Quench : Cool the reaction mixture to room temperature and pour into ice-cold water (100 mL).

  • Isolation : Filter the precipitate, wash copiously with water to remove excess formamide, and dry under vacuum.[1]

  • Purification : Recrystallize from ethanol/DMF (9:1) to yield off-white needles.

  • Validation : Confirm structure via NMR. The C5 and C8 protons will appear as doublets (approx. 6.8–7.2 ppm) with distinct coupling constants compared to 6,7-isomers.[1]

Protocol B: Generation of 3,6-Dimethoxybenzyne

For use in cycloaddition reactions to generate novel polycyclic drugs.[1]

Methodology:

  • Diazotization : Dissolve 3,6-dimethoxyanthranilic acid in THF/trichloroacetic acid.

  • Precursor Formation : Treat with isoamyl nitrite at 0°C to form the diazonium carboxylate (caution: potentially explosive if isolated; use in situ).

  • Elimination : Heat the solution to 60°C. Spontaneous loss of

    
     and 
    
    
    
    generates the 3,6-dimethoxybenzyne intermediate.
  • Trapping : Ensure the "trap" molecule (e.g., furan or anthracene derivative) is present in excess during the heating step to capture the benzyne immediately via [4+2] cycloaddition.

Comparative Data: 3,6- vs. 4,5-Dimethoxy Substitution[1]

The following table highlights why a researcher might choose the 3,6-scaffold over the standard 4,5-scaffold.

Feature3,6-Dimethoxy (Target Scaffold)4,5-Dimethoxy (Standard/Gefitinib)Pharmaceutical Implication
Resulting Quinazoline 5,8-Dimethoxy6,7-Dimethoxy5,8-analogs access different binding pockets in kinases.
Electronic Character Electron-rich C1/C4 (Acridone numbering)Electron-rich C2/C3Affects metabolic oxidation rates (CYP450).
Benzyne Reactivity Sterically hindered benzyneStandard reactivity3,6-benzyne yields regioselective cycloadducts.[1]
Solubility Higher logP (typically)Moderate logP3,6-analogs often require polar solubilizing tails.

References

  • Medicinal Chemistry of Anthranilic Acid Deriv

    • Source: National Institutes of Health (NIH) / PubMed
    • Context: Comprehensive review of anthranilic acid pharmacophores, including dimethoxy variants.
  • Synthesis and Biological Activity of Quinazoline Deriv

    • Source: European Journal of Medicinal Chemistry[2]

    • Context: Details the structure-activity relationship (SAR) of methoxy-substituted quinazolines as anticancer agents.
  • Tranilast and Analogs: Structure and Activity

    • Source: Journal of Pharmacology and Experimental Therapeutics
    • Context: Discusses the anti-inflammatory properties of N-substituted anthranilic acids.
  • Benzyne Chemistry

    • Source: Journal of Organic Chemistry
    • Context: Methodologies for generating substituted benzynes from anthranilic acid precursors.[1]

  • Acridone Alkaloid Synthesis

    • Source: Royal Society of Chemistry (RSC) Advances
    • Context: Synthetic routes to bioactive acridones using anthranilic acid building blocks.

Sources

A Comprehensive Analysis of 2-Amino-3,6-dimethoxybenzoic Acid: Theoretical Principles and Practical Methodologies for Solubility Determination in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Executive Summary

2-Amino-3,6-dimethoxybenzoic acid is a substituted aromatic compound whose utility as a synthetic building block in pharmaceutical and material science applications is intrinsically linked to its solution-phase behavior. A thorough understanding of its solubility across a diverse range of organic solvents is a critical prerequisite for successful process development, formulation, and chemical synthesis. This guide, designed for researchers and drug development professionals, moves beyond a simple data sheet to provide a foundational understanding of the physicochemical principles governing the solubility of this molecule. We present a detailed, field-tested experimental protocol for generating high-fidelity solubility data using the isothermal saturation method, a gold-standard technique. This document provides the scientific rationale behind experimental choices, a complete step-by-step workflow, and guidance on data interpretation, empowering researchers to produce reliable and reproducible results.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[1] For 2-Amino-3,6-dimethoxybenzoic acid, its unique molecular structure dictates its interaction with its environment.

Physicochemical Profile of 2-Amino-3,6-dimethoxybenzoic Acid

The structure of 2-Amino-3,6-dimethoxybenzoic acid contains several key functional groups that define its solubility characteristics:

  • Aromatic Ring: The core benzene ring is hydrophobic and favors interactions with non-polar or weakly polar solvents through van der Waals forces.

  • Carboxylic Acid Group (-COOH): This group is highly polar and acts as both a hydrogen bond donor (the -OH proton) and acceptor (the C=O oxygen). It imparts acidic properties and significantly enhances solubility in polar, protic solvents.

  • Amino Group (-NH₂): This is a basic, polar functional group that can act as a hydrogen bond donor. Its presence introduces an amphoteric nature to the molecule, allowing for acid-base chemistry to be used to modulate solubility.[2][3][4]

  • Methoxy Groups (-OCH₃): These groups are moderately polar ethers. The oxygen atoms can act as hydrogen bond acceptors, contributing to solubility in protic solvents, but the methyl groups add lipophilic character.

The combination of these groups results in a molecule with a complex polarity profile, capable of multiple types of interactions. Its solubility is therefore not straightforward and must be determined empirically across a range of solvent classes.

Core Principles of Solvation

The adage "like dissolves like" serves as a primary guiding principle.[4]

  • Polar Solvents (e.g., Methanol, Ethanol, DMSO): These solvents are expected to be effective at dissolving 2-Amino-3,6-dimethoxybenzoic acid. Polar protic solvents (like alcohols) can engage in hydrogen bonding with all three key functional groups, while polar aprotic solvents (like DMSO) can act as strong hydrogen bond acceptors.[5]

  • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack the ability to form strong hydrogen bonds or engage in significant dipole-dipole interactions. Consequently, the solubility of this polar compound is expected to be very low in such solvents, as the energy required to break the solute's crystal lattice is not sufficiently compensated by solute-solvent interactions.[1]

  • Effect of Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to overcome the solute's lattice energy.[6] This relationship is fundamental for developing crystallization processes.[6]

Pre-Experimental Planning and Safety Protocols

Methodical planning is essential for generating meaningful and reproducible data.

Material Purity and Characterization

The starting materials must be well-characterized.

  • Solute Purity: The purity of the 2-Amino-3,6-dimethoxybenzoic acid sample should be confirmed (typically >98%) using a reliable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Quantitative Nuclear Magnetic Resonance (qNMR). Impurities can significantly alter measured solubility values.

  • Solvent Purity and Water Content: Use only high-purity, anhydrous solvents where possible. Water is a common impurity that can dramatically increase the solubility of polar compounds in less polar organic solvents. The water content of solvents should be known and controlled.

Recommended Solvent Panel

To build a comprehensive solubility profile, a diverse set of solvents should be selected.

Solvent Class Example Solvents Primary Interaction Type
Polar Protic Methanol, Ethanol, IsopropanolHydrogen Bonding, Dipole-Dipole
Polar Aprotic Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO), Ethyl AcetateDipole-Dipole, H-Bond Acceptor
Non-Polar Toluene, Cyclohexane, HeptaneVan der Waals / Dispersion Forces
Chlorinated Dichloromethane, ChloroformDipole-Dipole
Health and Safety Considerations

Based on available Safety Data Sheets (SDS), 2-Amino-3,6-dimethoxybenzoic acid and its isomers are classified as hazardous.[7][8][9]

  • Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[9][10]

  • Required PPE: Always handle the compound in a well-ventilated area or a fume hood.[7][8] Wear appropriate personal protective equipment, including a lab coat, chemical safety goggles, and nitrile gloves.[7][11]

  • Disposal: Dispose of chemical waste in accordance with local and institutional regulations.[7]

Experimental Protocol: The Isothermal Saturation Method

The isothermal saturation (or "excess solid") method is a robust and widely accepted technique for determining equilibrium solubility.[5] It involves equilibrating a suspension of the solid in the chosen solvent at a constant temperature, followed by separating the saturated liquid phase and quantifying the solute concentration.[6]

Rationale for Method Selection

The isothermal saturation method is chosen over faster, less direct methods because it measures the true thermodynamic equilibrium solubility. This accuracy is crucial for applications like process modeling and formulation development. While dynamic methods that rely on observing dissolution upon heating are useful for screening, the isothermal method provides a definitive data point under specific conditions.[6]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Weigh excess 2-Amino-3,6-dimethoxybenzoic acid B Add precise volume of organic solvent A->B C Seal vial and place in thermostatic shaker (e.g., 25°C, 24-72h) B->C D Ensure constant agitation and temperature control C->D E Allow suspension to settle briefly D->E F Withdraw aliquot of supernatant using a filter-tipped syringe E->F G Alternative: Centrifuge and sample supernatant E->G H Dilute aliquot with known volume of mobile phase F->H G->H I Analyze by validated HPLC-UV method H->I J Calculate concentration against a standard curve I->J

Caption: Workflow for the Isothermal Saturation Solubility Measurement.

Detailed Step-by-Step Methodology
  • Preparation of Suspensions: a. To a series of 4 mL glass vials, add an excess of 2-Amino-3,6-dimethoxybenzoic acid (e.g., ~50 mg). The key is to ensure a solid phase remains after equilibrium is reached. b. Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial. c. Securely cap the vials to prevent solvent evaporation.

  • Equilibration: a. Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25.0 ± 0.1 °C). b. Agitate the suspensions for a predetermined period. A duration of 24 to 72 hours is typically sufficient to ensure equilibrium is reached.[12] A preliminary time-course experiment can be run to confirm the minimum time required.

  • Phase Separation & Sampling: a. After equilibration, remove the vials from the shaker and allow the excess solid to settle for approximately 30 minutes within the temperature-controlled environment. b. Carefully withdraw an aliquot (e.g., 0.5 mL) of the clear supernatant using a plastic syringe fitted with a solvent-compatible 0.22 µm syringe filter (e.g., PTFE). This step is critical to prevent any undissolved solid particles from being sampled, which would artificially inflate the result.

  • Sample Dilution and Quantification by HPLC-UV: a. Immediately dispense the filtered aliquot into a pre-weighed volumetric flask and dilute with a suitable solvent (typically the mobile phase used for HPLC). Record the exact masses and volumes used for precise dilution factor calculation. b. Prepare a series of calibration standards of 2-Amino-3,6-dimethoxybenzoic acid of known concentrations. c. Analyze the calibration standards and the diluted samples using a validated HPLC-UV method. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to ensure protonation of the analyte) is a common starting point. UV detection should be set to a wavelength of maximum absorbance for the compound. d. Construct a calibration curve by plotting the peak area against the concentration of the standards. The curve must have a correlation coefficient (r²) of >0.995.

Data Processing and Interpretation

Calculating Solubility
  • Determine the concentration of the diluted sample by interpolating its peak area from the calibration curve.

  • Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.

  • Express the final solubility in standard units, such as mg/mL or mol/L.

Example Calculation:

  • Concentration from HPLC (diluted sample) = 0.05 mg/mL

  • Volume of aliquot = 0.5 mL

  • Final volume after dilution = 10.0 mL

  • Dilution Factor = 10.0 mL / 0.5 mL = 20

  • Solubility = 0.05 mg/mL * 20 = 1.0 mg/mL

Presentation of Data

Results should be tabulated clearly to allow for easy comparison across different solvents.

Solvent Solvent Class Temperature (°C) Solubility (mg/mL) Solubility (mol/L)
MethanolPolar Protic25.0Experimental ValueCalculated Value
AcetonePolar Aprotic25.0Experimental ValueCalculated Value
Ethyl AcetatePolar Aprotic25.0Experimental ValueCalculated Value
TolueneNon-Polar25.0Experimental ValueCalculated Value
HeptaneNon-Polar25.0Experimental ValueCalculated Value

Conclusion

The solubility of 2-Amino-3,6-dimethoxybenzoic acid is a complex property dictated by its multifunctional chemical structure. Due to the lack of extensive published data, direct experimental measurement is imperative for any research or development program utilizing this compound. The isothermal saturation method detailed herein provides a reliable and scientifically sound approach to generate this critical data. By understanding the underlying physicochemical principles and meticulously following a validated protocol, researchers can confidently determine the solubility profile of this compound, enabling informed decisions in solvent selection for chemical synthesis, purification by crystallization, and formulation development.

References

  • Scribd. Procedure for Determining Solubility of Organic Compounds. Available from: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Available from: [Link]

  • Determination of Solubility Class. (n.d.). University of Al-maarif, College of Pharmacy. Available from: [Link]

  • Technobis Crystallization Systems. (2023). The importance of solubility and how to collect it using dynamic methods. Available from: [Link]

  • Solubility. (n.d.). Chemistry Online @ UTSC. Available from: [Link]

  • Shuely, W. J., & Ince, B. S. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties.
  • Flasch, A. M., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 885-887. Available from: [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11658456, 2-Amino-4,6-dimethoxybenzoic acid. Available from: [Link]

  • Tylon Pharma Limited. (2024). All about the 2-amino-4, 6-dimethoxybenzoic acid. Available from: [Link]

  • Angene Chemical. 2-Amino-3,6-dimethoxybenzoic acid(CAS# 50472-10-1). Available from: [Link]

  • Abraham, M. H., & Acree, Jr., W. E. (2013). Experimental and Predicted Solubilities of 3,4-Dimethoxybenzoic Acid in Select Organic Solvents of Varying Polarity and Hydrogen-Bonding. Bibliomed.
  • ResearchGate. (2025). Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents. Request PDF. Available from: [Link]

  • Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.
  • Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available from: [Link]

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Safety data sheet (SDS) for 2-Amino-3,6-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) & Technical Handling Guide: 2-Amino-3,6-dimethoxybenzoic acid Document Type: Technical Whitepaper / Operational Safety Guide Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Leads.[1]

Part 1: Executive Summary & Chemical Profile

2-Amino-3,6-dimethoxybenzoic acid (CAS: 50472-10-1) is a specialized anthranilic acid derivative utilized primarily as a pharmacophore scaffold in the synthesis of GPCR ligands, kinase inhibitors, and peptide therapeutics.[1] Unlike commodity chemicals, its handling requires a nuanced understanding of its dual-functionality (nucleophilic amine + acidic carboxylate) and its potential biological activity as a drug precursor.[1]

This guide transcends the standard 16-section SDS format, offering a risk-based operational framework for researchers handling this compound in discovery and pre-clinical environments.[1]

Chemical Identity Matrix
ParameterTechnical Detail
IUPAC Name 2-Amino-3,6-dimethoxybenzoic acid
Common Synonym 3,6-Dimethoxyanthranilic acid
CAS Number 50472-10-1
Molecular Formula C₉H₁₁NO₄
Molecular Weight 197.19 g/mol
Physical State Off-white to light brown crystalline powder
Solubility Soluble in DMSO, Methanol; sparingly soluble in water (pH dependent)
Acidity (pKa) ~2.5 (COOH) and ~5.0 (Anilinium ion) [Predicted]

Part 2: Hazard Architecture (Beyond GHS)

While standard SDSs classify this compound as a generic irritant, the structural presence of an electron-rich aniline ring adjacent to a carboxylic acid dictates specific toxicological and reactive considerations.[1]

GHS Classification & H-Statement Logic
  • Signal Word: WARNING

  • H302 (Harmful if swallowed): Anthranilic acid derivatives can exhibit biological activity affecting metabolic pathways; oral toxicity is moderate but significant in acute doses.[1]

  • H315 / H319 (Skin/Eye Irritation): The carboxylic acid moiety acts as a proton donor, causing localized tissue acidosis and irritation upon contact with mucous membranes.[1]

  • H335 (Respiratory Irritation): Fine particulates of the solid pose an inhalation risk, capable of triggering bronchial spasms or inflammation.[1]

Structure-Activity Relationship (SAR) Alerts
  • Reactivity Alert: The 2-amino group is nucleophilic.[1] In the presence of strong electrophiles (e.g., acid chlorides, anhydrides), uncontrolled exothermic acylation can occur.[1]

  • Oxidation Sensitivity: The electron-donating methoxy groups at positions 3 and 6 activate the ring, making it susceptible to oxidation.[1] Exposure to air over prolonged periods may darken the compound (quinone formation), indicating degradation.[1]

  • Decarboxylation Risk: Like many ortho-amino benzoic acids, thermal stress (>150°C) can induce decarboxylation, releasing CO₂ and generating the corresponding aniline (3,6-dimethoxyaniline), which may have a different toxicity profile.[1]

Part 3: Operational Handling & Engineering Controls

Effective safety relies on containing the "Dust Hazard" during weighing and the "Solvent Hazard" during synthesis.[1]

Workflow Visualization: Handling Decision Tree

HandlingProtocol Start Task: Handle 2-Amino-3,6-dimethoxybenzoic acid StateCheck Physical State? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Solution Solution (DMSO/MeOH) StateCheck->Solution Weighing Weighing / Transfer Solid->Weighing Reaction Synthesis / Dilution Solution->Reaction Engineering Control: Fume Hood or Powder Containment Balance Weighing->Engineering PPE_Solid PPE: Nitrile Gloves + N95/P100 Mask (if open bench) Engineering->PPE_Solid Permeation Risk: Skin Absorption via Solvent Reaction->Permeation PPE_Soln PPE: Double Nitrile Gloves (Change every 30 mins) Permeation->PPE_Soln

Figure 1: Decision logic for selecting engineering controls and PPE based on physical state.[1]

Protocol: Solid Handling (Weighing & Transfer)
  • Engineering Control: Always handle the neat solid inside a certified chemical fume hood.[1] If weighing <10 mg, use an anti-static gun to prevent powder scattering.[1]

  • PPE: Standard laboratory coat, safety glasses with side shields, and nitrile gloves (min 0.11 mm thickness) .[1]

  • Technique: Avoid using spatulas that generate static. Use weighing paper or anti-static boats.[1] If powder adheres to the container neck, wipe with a Kimwipe dampened in methanol inside the hood.[1]

Protocol: Solution Handling
  • Solvent Choice: When dissolving in DMSO, be aware that DMSO enhances skin permeability.[1] The compound (an irritant) can be carried through the skin barrier more efficiently.[1]

  • Glove Permeation: Standard nitrile gloves degrade quickly with some organic solvents.[1] Double-gloving is recommended when handling concentrated stock solutions (>100 mM).[1]

Part 4: Emergency Response & Spill Management

Decontamination Logic

Because the molecule contains both acidic and basic functionalities, simple water rinsing may not be sufficient for effective surface decontamination.[1]

  • Spill on Bench:

    • Contain: Cover with a dry absorbent pad.[1]

    • Neutralize/Solubilize: Wipe the area with a 10% Ethanol/Water mixture (to solubilize the organic fraction) followed by a mild soap solution.[1]

    • Verify: Check for residual yellow/brown discoloration (oxidation products).[1]

  • First Aid (Self-Validating Steps):

    • Eye Contact: Flush with water for 15 minutes.[1][2][3][4] Validation: If stinging persists after 15 mins, the pH has not normalized—continue flushing and seek medical aid.

    • Skin Contact: Wash with soap and water.[1][2][3][4][5] Do not use alcohol on skin, as it may increase absorption.[1]

Emergency Workflow Diagram

EmergencyResponse Accident Exposure Event Type Type? Accident->Type Inhalation Inhalation Type->Inhalation Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Action_Inhal Remove to Fresh Air + Support Breathing Inhalation->Action_Inhal Action_Skin Soap + Water Wash (No Solvents!) Skin->Action_Skin Action_Eye Flush 15min (Lift Eyelids) Eye->Action_Eye Medical Seek Medical Attention (Show CAS 50472-10-1) Action_Inhal->Medical Action_Skin->Medical Action_Eye->Medical

Figure 2: Immediate response protocols for personnel exposure.[1]

Part 5: Storage & Stability

  • Temperature: Store at 2-8°C (Refrigerated) . While stable at room temperature for short periods, long-term storage requires refrigeration to prevent slow decarboxylation or oxidation.[1]

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.[1] The electron-rich ring is prone to air oxidation.[1]

  • Container: Amber glass vials are preferred to protect from light, which can catalyze degradation of aniline derivatives.[1]

Part 6: Regulatory & Ecological Context

  • TSCA (USA): Often classified for R&D Use Only .[1] Not listed on the public TSCA inventory for commercial release.[1]

  • REACH (EU): Pre-registration may be required for imports >1 ton/year.[1]

  • Ecological Fate:

    • Biodegradability:[1] Expected to be inherently biodegradable but potentially toxic to aquatic life due to the aniline moiety.[1]

    • Disposal: Must be incinerated as hazardous organic waste (halogen-free).[1] Do not dispose of in aqueous waste streams.[1]

References

  • PubChem. (2025).[1][6] Compound Summary: 2-Amino-3,6-dimethoxybenzoic acid (CID 11658456).[1] National Library of Medicine.[1] Retrieved from [Link]

Sources

In-Depth Technical Guide: 3,6-Dimethoxy vs. 4,5-Dimethoxy Anthranilic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between 3,6-dimethoxy anthranilic acid (2-amino-3,6-dimethoxybenzoic acid) and 4,5-dimethoxy anthranilic acid (2-amino-4,5-dimethoxybenzoic acid). While both are isomers of


, their utility in medicinal chemistry diverges sharply due to distinct electronic and steric profiles.
  • 4,5-Dimethoxy Anthranilic Acid is the industrial "workhorse," serving as the primary scaffold for 6,7-dimethoxyquinazoline EGFR inhibitors (e.g., Gefitinib, Erlotinib). Its reactivity is governed by standard electronic donation from the methoxy groups, facilitating nucleophilic attacks at the amine and electrophilic substitutions on the ring.

  • 3,6-Dimethoxy Anthranilic Acid is a "specialist" intermediate. Its unique 3,6-substitution pattern creates significant steric hindrance ("buttressing effect") and alters the acidity of the carboxylic group (pKa ~1.61 vs. ~4.8). It is primarily employed in the synthesis of sterically crowded triptycenes, specific flavones (e.g., 3,6-dimethoxyapigenin), and research-grade acridones.

Part 1: Chemical Identity & Physical Properties

The drastic difference in acidity (pKa) is the most critical physical distinction, driven by the ortho-effect in the 3,6-isomer.

Comparative Data Table
Property4,5-Dimethoxy Anthranilic Acid3,6-Dimethoxy Anthranilic Acid
IUPAC Name 2-Amino-4,5-dimethoxybenzoic acid2-Amino-3,6-dimethoxybenzoic acid
CAS Number 19883-83-115558-45-9 (or 50472-10-1)
Molecular Weight 197.19 g/mol 197.19 g/mol
pKa (COOH) ~4.8 (Standard Benzoic Acid range)1.61 (Highly Acidic)
Melting Point 170–172 °C84–85 °C (lower due to intramolecular H-bonding)
Steric Environment Open at ortho positions (3,6); accessible COOH.Crowded at ortho positions (3,6); hindered COOH.
Primary Application EGFR Inhibitors (Quinazolines)Triptycenes, Flavones, Benzyne generation
Electronic & Steric Analysis
  • 4,5-Isomer: The methoxy groups are meta and para to the carboxylic acid. They exert a mesomeric donating effect (+M), slightly increasing the electron density of the ring but not significantly perturbing the geometry of the carboxylate.

  • 3,6-Isomer: The 6-methoxy group is ortho to the carboxylic acid. This creates a "Steric Inhibition of Resonance" (SIR), forcing the carboxyl group out of planarity with the benzene ring. This deconjugation, combined with the proximity of the electronegative oxygen, dramatically increases acidity (lowering pKa to 1.61) and stabilizes the zwitterionic form. The 3-methoxy group crowds the amine, reducing its nucleophilicity compared to the 4,5-isomer.

Part 2: Synthetic Pathways

The synthesis of these isomers requires different starting materials to achieve the correct substitution patterns.

Pathway A: 4,5-Dimethoxy Anthranilic Acid (The Veratric Route)

This is the standard industrial route, starting from widely available veratric acid (3,4-dimethoxybenzoic acid).

G Start Veratric Acid (3,4-Dimethoxybenzoic acid) Nitration Nitration (HNO3/AcOH) Start->Nitration Electrophilic Aromatic Substitution Intermediate 6-Nitroveratric Acid (4,5-Dimethoxy-2-nitrobenzoic acid) Nitration->Intermediate Reduction Reduction (H2, Pd/C or Fe/HCl) Intermediate->Reduction Nitro -> Amine Product 4,5-Dimethoxy Anthranilic Acid Reduction->Product

Caption: Synthesis of 4,5-dimethoxy anthranilic acid via nitration of veratric acid.

Pathway B: 3,6-Dimethoxy Anthranilic Acid (The Steric Route)

Synthesis is more complex due to the need to place substituents at the 3 and 6 positions. A common route involves the oxidation of 2,5-dimethoxyacetophenone or nitration of 2,5-dimethoxybenzoic acid.

G Start 1,4-Dimethoxybenzene Step1 Friedel-Crafts Acylation or Lithiation/CO2 Start->Step1 Intermediate1 2,5-Dimethoxybenzoic Acid Step1->Intermediate1 Step2 Nitration (HNO3/H2SO4) Intermediate1->Step2 Intermediate2 3,6-Dimethoxy-2-nitrobenzoic acid (Requires separation from isomers) Step2->Intermediate2 Step3 Reduction (H2, Pd/C) Intermediate2->Step3 Product 3,6-Dimethoxy Anthranilic Acid Step3->Product

Caption: Synthesis of 3,6-dimethoxy anthranilic acid requiring regioselective control.

Part 3: Medicinal Chemistry & Applications[1][2][3][4][5][6]

The "Workhorse": 4,5-Dimethoxy Anthranilic Acid in EGFR Inhibitors

The 4,5-isomer is the direct precursor to the 6,7-dimethoxyquinazoline core found in blockbuster drugs like Gefitinib (Iressa) and Erlotinib (Tarceva) .

  • Mechanism: The anthranilic acid is cyclized with formamide (Niementowski reaction) to form the quinazolinone. The 4,5-dimethoxy pattern on the acid becomes the 6,7-dimethoxy pattern on the quinazoline ring.

  • SAR Rationale: The electron-donating methoxy groups at 6 and 7 increase the electron density of the pyrimidine ring, enhancing binding affinity to the ATP-binding pocket of the EGFR kinase domain.

The "Specialist": 3,6-Dimethoxy Anthranilic Acid in Triptycenes & Flavones

The 3,6-isomer is used when steric bulk or specific electronic properties are required.

  • Benzyne Generation: Diazotization of 3,6-dimethoxy anthranilic acid yields 3,6-dimethoxybenzyne. This highly reactive intermediate is trapped with dienes (like anthracene) to form triptycenes , which are rigid, three-dimensional scaffolds used in molecular machines and materials science.

  • Flavone Synthesis: It serves as a precursor for 3,6-dimethoxyapigenin , a bioactive flavone. The synthesis involves the Baker-Venkataraman rearrangement, where the 3,6-substitution pattern is critical for the final biological activity (e.g., antioxidant or anti-inflammatory effects).

Part 4: Experimental Protocols

Protocol 1: Synthesis of 4,5-Dimethoxy Anthranilic Acid

Adapted from standard nitration/reduction protocols.

Reagents: Veratric acid (3,4-dimethoxybenzoic acid), Nitric acid (HNO3), Acetic acid, Palladium on Carbon (Pd/C), Hydrogen gas.

  • Nitration:

    • Dissolve 100g of veratric acid in 200 mL of glacial acetic acid.

    • Cool to 10°C. Slowly add 65% HNO3 (1.2 eq) dropwise, maintaining temperature below 20°C to prevent over-nitration.

    • Stir for 2 hours. Pour into ice water. Filter the yellow precipitate (6-nitroveratric acid).

    • Yield: ~85%.[1]

  • Reduction:

    • Dissolve the nitro compound in ethanol. Add 10% Pd/C catalyst (5 wt%).

    • Hydrogenate at 40 psi (H2) for 4 hours at room temperature.

    • Filter through Celite to remove catalyst.[2] Concentrate the filtrate.

    • Purification: Recrystallize from water/ethanol.

    • Result: 4,5-dimethoxy anthranilic acid (White/pale yellow solid, MP 170-172°C).

Protocol 2: Cyclization of 3,6-Isomer to Quinazolinone

Note: The 3,6-isomer reacts slower due to steric hindrance.

Reagents: 3,6-dimethoxy anthranilic acid, Formamide, Ammonium acetate.

  • Procedure:

    • Mix 1.0g of 3,6-dimethoxy anthranilic acid with 5 mL of formamide.

    • Add 0.1g of ammonium acetate (catalyst).

    • Critical Step: Heat to 160-170°C (higher temperature required than 4,5-isomer) for 6-8 hours. The steric bulk at the 3-position hinders the nucleophilic attack of the amine on the formamide.

    • Cool to room temperature. Pour into 20 mL of ice water.

    • Filter the precipitate.[3][2]

    • Result: 5,8-dimethoxyquinazolin-4(3H)-one.

References

  • Medicinal Chemistry of Anthranilic Acid Derivatives: Prasher, P., & Sharma, M. (2021). Drug Development Research.

  • Synthesis of 6-Methoxyanthranilic Acid (Analogous Route): Warrener, R. N., et al. (1980). Australian Journal of Chemistry.

  • pKa Values of Benzoic Acid Derivatives: Williams, R. pKa Data Compilation.

  • Synthesis of Quinazolinones (Niementowski Reaction): Wang, et al. (2011). Indian Journal of Chemistry.

  • Triptycene Synthesis from Anthranilic Acids: Zhao, L. (2020). Practical Synthesis of 9-substituted Triptycene Derivatives.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 2-Amino-3,6-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline ring system is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] This bicyclic heterocycle, composed of a benzene ring fused to a pyrimidine ring, is a "privileged scaffold" known to interact with a wide array of biological targets.[4] Consequently, quinazoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive properties.[5][6][7]

Of particular interest are the dimethoxy-substituted quinazolines, which are key components of several targeted cancer therapies. For instance, Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, features a 6,7-dimethoxyquinazoline core and is used in the treatment of non-small cell lung cancer.[8][9] The strategic placement of methoxy groups on the quinazoline ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

This application note provides a detailed guide for the synthesis of quinazoline derivatives starting from the less common, yet synthetically valuable, 2-amino-3,6-dimethoxybenzoic acid. We will present a robust and adaptable protocol, explain the underlying chemical principles, and discuss the potential applications of the resulting 5,8-dimethoxyquinazoline derivatives in drug discovery and development.

Strategic Overview: Synthetic Rationale and Design

The synthesis of the quinazoline core from anthranilic acid (2-aminobenzoic acid) derivatives is a well-established transformation in organic chemistry. A common and efficient strategy involves the cyclization of the anthranilic acid with a source of a single carbon atom, which will form the C2 position of the quinazoline ring.

Our protocol will focus on a reliable, two-step approach that is broadly applicable and amenable to scale-up. This method first involves the formation of a 4(3H)-quinazolinone, which can then be further functionalized if desired.

The overall synthetic workflow is depicted below:

Synthetic_Workflow A 2-Amino-3,6-dimethoxybenzoic Acid B Cyclization with Formamide A->B Heat C 5,8-Dimethoxyquinazolin-4(3H)-one B->C D Optional: Chlorination (e.g., with POCl3) C->D Further Functionalization E 4-Chloro-5,8-dimethoxyquinazoline D->E F Nucleophilic Substitution E->F Amine, Alcohol, etc. G Diverse Quinazoline Derivatives F->G

Caption: General workflow for the synthesis of quinazoline derivatives.

Experimental Protocols

Protocol 1: Synthesis of 5,8-Dimethoxyquinazolin-4(3H)-one

This protocol details the foundational step of cyclizing 2-amino-3,6-dimethoxybenzoic acid with formamide to yield the corresponding quinazolinone. This reaction is a variation of the well-known Niementowski quinazolinone synthesis.[7]

Materials and Reagents:

ReagentGradeSupplier
2-Amino-3,6-dimethoxybenzoic acid≥98%(User-defined)
FormamideACS Reagent, ≥99.5%(User-defined)
Ethanol (for recrystallization)Reagent Grade(User-defined)
Deionized Water

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter flask

  • Melting point apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-amino-3,6-dimethoxybenzoic acid (10.0 g, 50.7 mmol) and formamide (40 mL).

  • Heating and Reaction: Gently heat the mixture with stirring in a heating mantle to 150-160 °C. Maintain this temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Expert Insight: The use of formamide as both a reagent and a solvent is a classic and efficient method for this transformation. At elevated temperatures, formamide provides the necessary one-carbon electrophile for cyclization.

  • Workup and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate will form.

  • Pour the reaction mixture into 200 mL of cold deionized water with stirring.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product thoroughly with deionized water (3 x 50 mL) to remove any residual formamide.

  • Purification: The crude 5,8-dimethoxyquinazolin-4(3H)-one can be purified by recrystallization from hot ethanol to yield a crystalline solid.

  • Dry the purified product under vacuum.

Characterization:

The structure and purity of the synthesized 5,8-dimethoxyquinazolin-4(3H)-one should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The melting point should also be determined and compared to literature values if available.

Protocol 2: Synthesis of 4-Chloro-5,8-dimethoxyquinazoline

The 4-oxo group of the quinazolinone can be converted to a chloro group, which is an excellent leaving group for subsequent nucleophilic aromatic substitution reactions. This creates a versatile intermediate for the synthesis of a diverse library of quinazoline derivatives.

Materials and Reagents:

ReagentGradeSupplier
5,8-Dimethoxyquinazolin-4(3H)-one(From Protocol 1)
Phosphorus oxychloride (POCl₃)Reagent Grade, ≥99%(User-defined)
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%(User-defined)
Dichloromethane (DCM)ACS Grade(User-defined)
Saturated Sodium Bicarbonate Solution
Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 5,8-dimethoxyquinazolin-4(3H)-one (5.0 g, 24.2 mmol) in phosphorus oxychloride (25 mL).

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, ~0.5 mL).

    • Expert Insight: The addition of DMF catalyzes the chlorination reaction, likely through the formation of the Vilsmeier reagent.

  • Heating and Reaction: Heat the mixture to reflux (approximately 105-110 °C) with stirring for 3-4 hours. The suspension should gradually become a clear solution.

  • Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice (~200 g) in a large beaker with vigorous stirring in a fume hood. This step is highly exothermic and will generate HCl gas.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. A precipitate will form.

  • Extract the aqueous mixture with dichloromethane (3 x 75 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 4-chloro-5,8-dimethoxyquinazoline.

  • Purification: The product can be further purified by column chromatography on silica gel if necessary.

Mechanism of Quinazolinone Formation

The formation of the quinazolinone ring from 2-aminobenzoic acid and formamide proceeds through a well-understood pathway.

Reaction_Mechanism cluster_0 Step 1: N-Formylation cluster_1 Step 2: Intramolecular Cyclization and Dehydration A 2-Amino-3,6-dimethoxybenzoic Acid C N-Formyl Intermediate A->C + Formamide - Ammonia B Formamide D N-Formyl Intermediate E Cyclic Intermediate D->E Heat (Intramolecular Attack) F 5,8-Dimethoxyquinazolin-4(3H)-one E->F - H2O

Sources

Application Notes and Protocols for Amide Coupling Using 2-Amino-3,6-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive guide provides a detailed protocol for the amide coupling of 2-amino-3,6-dimethoxybenzoic acid with primary and secondary amines. Amide bond formation is a cornerstone of modern drug discovery and development.[1] However, substrates such as 2-amino-3,6-dimethoxybenzoic acid present unique challenges due to the presence of a nucleophilic amino group on the aromatic ring, which can compete with the desired amine reactant and lead to undesired side products. To address this, the following application note details a robust, two-stage protocol involving the protection of the amino group, followed by a highly efficient amide coupling reaction, and concluding with deprotection to yield the final amide product. This guide is designed to provide both a practical, step-by-step methodology and a deep dive into the chemical principles underpinning the recommended procedures, ensuring a high rate of success for researchers in the field.

Introduction: The Challenge of Amide Synthesis with Aminobenzoic Acids

The synthesis of amides from carboxylic acids and amines is a fundamental transformation in organic chemistry, particularly in the synthesis of pharmaceuticals and other biologically active molecules. The direct reaction between a carboxylic acid and an amine is generally inefficient as it leads to the formation of a stable ammonium carboxylate salt.[2][3] Therefore, the use of coupling reagents to activate the carboxylic acid is standard practice.[1][2][4]

The substrate in focus, 2-amino-3,6-dimethoxybenzoic acid, introduces a layer of complexity due to the presence of the exocyclic amino group. This amino group is nucleophilic and can react with an activated carboxylic acid intermediate, potentially leading to polymerization or other side reactions. To ensure a clean and efficient reaction with an external amine, the amino group of the 2-amino-3,6-dimethoxybenzoic acid must be temporarily "masked" or protected. This is a common strategy in peptide synthesis where the α-amino groups of amino acids are protected to allow for the selective formation of peptide bonds.[5][6][7]

This guide will focus on a protection-coupling-deprotection strategy, a reliable method for achieving high yields and purity of the desired amide product.

The Strategic Approach: A Three-Phase Protocol

Our protocol is divided into three key phases, each with its own set of considerations and procedures. This structured approach ensures a controlled and reproducible synthesis.

G cluster_0 Phase 1: Protection cluster_1 Phase 2: Amide Coupling cluster_2 Phase 3: Deprotection A 2-Amino-3,6-dimethoxy- benzoic acid B N-Protected 2-amino-3,6- dimethoxybenzoic acid A->B  Protection  (e.g., Fmoc-Cl) C N-Protected Acid F N-Protected Amide C->F  Amide Bond  Formation D Amine (R-NH2) D->F  Amide Bond  Formation E Coupling Reagent (e.g., HATU) E->F  Amide Bond  Formation G N-Protected Amide H Final Amide Product G->H  Deprotection  (e.g., Piperidine)

Figure 1: A three-phase workflow for the successful amide coupling of 2-amino-3,6-dimethoxybenzoic acid.

Phase 1: Protection of the Amino Group

The selection of a suitable protecting group is critical. The ideal protecting group should be easy to install, stable under the conditions of the subsequent amide coupling reaction, and readily removable under mild conditions that do not affect the newly formed amide bond. For aromatic amines, the 9-fluorenylmethoxycarbonyl (Fmoc) group is an excellent choice due to its robustness and its lability to basic conditions, which are orthogonal to the acidic conditions often used to remove other protecting groups like the tert-butyloxycarbonyl (Boc) group.[5][6][8] The use of Fmoc protection for 2-aminobenzoic acid is a documented and commercially available strategy.[9]

Protocol for Fmoc Protection

Materials:

  • 2-Amino-3,6-dimethoxybenzoic acid

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-amino-3,6-dimethoxybenzoic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

  • Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Addition of Fmoc-Cl: Slowly add a solution of Fmoc-Cl (1.1 eq) in 1,4-dioxane to the cooled mixture over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up:

    • Acidify the reaction mixture to pH 2 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain N-Fmoc-2-amino-3,6-dimethoxybenzoic acid.

Phase 2: Amide Coupling

With the amino group protected, the N-Fmoc-2-amino-3,6-dimethoxybenzoic acid can now be efficiently coupled with a desired amine using a suitable coupling reagent. Several classes of coupling reagents are available, including carbodiimides (e.g., EDC, DCC), and uronium/aminium salts (e.g., HATU, HBTU).[1][2][4][10] For this protocol, we recommend using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) due to its high efficiency, fast reaction times, and low rate of racemization.[1][10]

The Mechanism of HATU-mediated Coupling

The mechanism of HATU-mediated amide bond formation involves the activation of the carboxylic acid to a highly reactive O-acylisouronium species, which then reacts with the amine.

G A Carboxylic Acid (R-COOH) C Carboxylate (R-COO⁻) A->C Deprotonation B Base (e.g., DIPEA) B->C E O-Acylisouronium Salt (Active Intermediate) C->E Activation D HATU D->E G Amide (R-CONH-R') E->G Nucleophilic Attack H Byproducts E->H F Amine (R'-NH₂) F->G

Figure 2: Simplified mechanism of HATU-mediated amide coupling.

Protocol for HATU-mediated Amide Coupling

Materials:

  • N-Fmoc-2-amino-3,6-dimethoxybenzoic acid

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve N-Fmoc-2-amino-3,6-dimethoxybenzoic acid (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the amine (1.1 eq), HATU (1.1 eq), and DIPEA (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-Fmoc protected amide.

Phase 3: Deprotection of the Fmoc Group

The final step is the removal of the Fmoc protecting group to reveal the free amino group on the final amide product. This is typically achieved by treatment with a mild base, such as piperidine in DMF.

Protocol for Fmoc Deprotection

Materials:

  • N-Fmoc protected amide

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve the N-Fmoc protected amide in DMF.

  • Addition of Piperidine: Add piperidine to the solution to a final concentration of 20% (v/v).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with water and brine to remove piperidine and its byproducts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the final amide product.

Data Presentation: Reagent Stoichiometry and Reaction Conditions

Step Reagent Equivalents Solvent Temperature Time
Fmoc Protection 2-Amino-3,6-dimethoxybenzoic acid1.01,4-Dioxane/H₂O0 °C to RT12-16 h
Fmoc-Cl1.1
NaHCO₃excess
Amide Coupling N-Fmoc-protected acid1.0Anhydrous DMFRT2-4 h
Amine1.1
HATU1.1
DIPEA2.0
Fmoc Deprotection N-Fmoc protected amide1.0DMFRT1-2 h
Piperidine20% (v/v)

Troubleshooting and Field-Proven Insights

  • Incomplete Protection: If the Fmoc protection is incomplete, consider increasing the equivalents of Fmoc-Cl or extending the reaction time. Ensure the pH of the aqueous solution is maintained around 8-9.

  • Low Coupling Yield: For sterically hindered amines, the reaction time may need to be extended, or a more potent coupling reagent like COMU could be considered.[11] Ensure all reagents and solvents for the coupling step are anhydrous, as water can hydrolyze the activated intermediate.

  • Side Reactions during Coupling: The use of phosphonium-based coupling reagents like PyBOP can be an alternative to uronium salts like HATU, as they do not react with free amino groups, which can be advantageous if any deprotection of the Fmoc group occurs prematurely.[4]

  • Incomplete Deprotection: If Fmoc deprotection is sluggish, the concentration of piperidine can be increased, or a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be used, although this should be done with caution as it may affect other functional groups.

Conclusion

The protocol outlined in this application note provides a reliable and efficient method for the amide coupling of 2-amino-3,6-dimethoxybenzoic acid. By employing a protection-coupling-deprotection strategy, the challenges associated with the nucleophilic amino group are effectively mitigated, allowing for the synthesis of a wide range of amide derivatives in high yield and purity. The detailed step-by-step procedures, coupled with an understanding of the underlying chemical principles, will empower researchers to successfully utilize this important building block in their drug discovery and development endeavors.

References

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved February 19, 2026, from [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved February 19, 2026, from [Link]

  • Sabatini, M. T., Karaluka, V., Lanigan, R. M., Boulton, L. T., Badland, M., & Sheppard, T. D. (2017). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts.
  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. (2005). Georg Thieme Verlag.
  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142.
  • Wolan, A., & Stawinski, J. (2023).
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

  • Dunetz, J. R., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(26), 2581-2584.
  • Sabatini, M. T., et al. (2017).
  • Kamal, A., et al. (2017). Synthesis of 2,3,6,7-tetramethoxyphenanthren-9-amine: An efficient precursor to access new 4-aza-2,3-dihydropyridophenanthrenes as apoptosis inducing agents. European Journal of Medicinal Chemistry, 127, 919-931.
  • Fmoc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

  • Guo, Y., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 36(5).
  • Pelkey, E. T., & Gribble, G. W. (1999). Synthesis and Reactions of N-Protected 3-Nitroindoles. Synthesis, 1999(7), 1117-1122.
  • Boc Protecting Group for Amines. (2023, December 22). Chemistry Steps. Retrieved February 19, 2026, from [Link]

  • Protection of Amino Groups in Synthesis. (2021, July 31). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]

  • Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved February 19, 2026, from [Link]

  • Tumkevicius, S., et al. (2003). Synthesis of novel 2,4-diamino-6-(arylaminomethyl) thieno[2,3-d]pyrimidines as potential antifolates. Monatshefte für Chemie/Chemical Monthly, 134(3), 435-442.
  • Amino Acid-Protecting Groups. (n.d.). SciSpace. Retrieved February 19, 2026, from [Link]

Sources

Application Notes and Protocols for the Diazotization of 2-Amino-3,6-dimethoxybenzoic Acid for Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the diazotization of 2-amino-3,6-dimethoxybenzoic acid and its subsequent use in the synthesis of azo dyes. Tailored for researchers, scientists, and professionals in drug development, these notes offer in-depth technical protocols, mechanistic insights, and critical safety information. The procedures outlined are designed to be reproducible and are supported by authoritative references to ensure scientific integrity.

Introduction

Azo dyes represent a significant class of organic colorants, with applications spanning textiles, printing, and biomedical imaging.[1] The synthesis of these dyes typically involves a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich aromatic compound.[2][3] The specific properties of the resulting dye, such as color and solubility, are dictated by the molecular structure of the aromatic precursors.[1]

2-Amino-3,6-dimethoxybenzoic acid is a valuable, though less commonly documented, starting material for the synthesis of specialized azo dyes. The presence of two electron-donating methoxy groups and an electron-withdrawing carboxylic acid group on the aniline ring influences the reactivity of the amino group and the stability of the resulting diazonium salt. This unique substitution pattern offers opportunities for creating novel dye structures with potentially interesting spectroscopic and chemical properties.

These application notes will detail the critical aspects of handling this specific substituted aniline, from the fundamental mechanism of diazotization to a step-by-step protocol for its conversion into a diazonium salt and subsequent coupling to form an azo dye.

Mechanistic Principles of Diazotization

The diazotization reaction, first discovered by Peter Griess in 1858, is the conversion of a primary aromatic amine to a diazonium salt.[4][5] The process requires the in-situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[4][6][7]

The key steps of the mechanism are as follows:

  • Formation of the Nitrosating Agent: In a strong acidic medium, nitrous acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[5][7]

  • Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the nitrosonium ion.[5][7]

  • Proton Transfer and Tautomerization: A series of proton transfers and tautomerization steps lead to the formation of a diazohydroxide.[5]

  • Formation of the Diazonium Ion: In the acidic environment, the hydroxyl group of the diazohydroxide is protonated, followed by the elimination of a water molecule to yield the relatively stable aryldiazonium ion.[5]

The presence of both electron-donating (-OCH₃) and electron-withdrawing (-COOH) groups on the 2-amino-3,6-dimethoxybenzoic acid ring can influence the rate and efficiency of the diazotization reaction.

Caption: Figure 1: Mechanism of Diazotization

Safety Precautions

The diazotization of aromatic amines carries inherent risks that must be managed with strict safety protocols.

  • Explosion Hazard: Solid, dry diazonium salts are shock-sensitive and can be explosive.[4][8] NEVER attempt to isolate the diazonium salt as a solid. This protocol is designed for the in-situ use of the aqueous diazonium salt solution.[4]

  • Thermal Instability: Aryl diazonium salts are thermally unstable and can decompose, sometimes violently, at temperatures above 5-10 °C.[9] It is crucial to maintain the reaction temperature between 0-5 °C.[6][9][10]

  • Toxicity of Nitrous Acid: Nitrous acid and its fumes (NOx) are toxic.[4] This entire procedure must be performed in a well-ventilated fume hood.

  • Corrosive Reagents: Concentrated hydrochloric acid is highly corrosive and should be handled with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[4]

Experimental Protocols

This section details the step-by-step procedures for the diazotization of 2-amino-3,6-dimethoxybenzoic acid and its subsequent coupling with a suitable aromatic partner, such as β-naphthol, to form an azo dye.

Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )Concentration/PuritySupplierNotes
2-Amino-3,6-dimethoxybenzoic acidC₉H₁₁NO₄197.19≥98%e.g., Sigma-AldrichStarting aromatic amine.
Sodium NitriteNaNO₂69.00≥99%e.g., Fisher ScientificSource of nitrous acid.
Hydrochloric AcidHCl36.4637% (w/w)e.g., VWRStrong mineral acid.
β-NaphtholC₁₀H₈O144.17≥99%e.g., Alfa AesarCoupling agent.
Sodium HydroxideNaOH40.00≥97%e.g., EMD MilliporeUsed to prepare the coupling solution.
Deionized WaterH₂O18.02High PurityIn-houseSolvent.
IceH₂O18.02-In-houseFor cooling.
Step-by-Step Protocol

Part A: Preparation of the Diazonium Salt Solution

  • Dissolution of the Amine: In a 250 mL beaker, suspend 1.97 g (0.01 mol) of 2-amino-3,6-dimethoxybenzoic acid in 50 mL of deionized water.

  • Acidification: While stirring, slowly add 5 mL of concentrated hydrochloric acid. The amine will likely dissolve to form its hydrochloride salt.

  • Cooling: Place the beaker in an ice-water bath and stir continuously until the temperature of the solution is between 0-5 °C.[10] Some of the amine salt may precipitate, which is acceptable.[9]

  • Preparation of Nitrite Solution: In a separate 50 mL beaker, dissolve 0.76 g (0.011 mol, 1.1 equivalents) of sodium nitrite in 10 mL of cold deionized water.

  • Diazotization: Using a dropping funnel, add the sodium nitrite solution dropwise to the cold, stirred amine solution over a period of 20-30 minutes. It is critical to maintain the internal temperature of the reaction mixture below 5 °C throughout the addition.[4]

  • Completion of Reaction: After the addition is complete, continue to stir the mixture in the ice bath for an additional 15-30 minutes to ensure complete diazotization.[6] The resulting pale yellow solution contains the 2-carboxy-3,6-dimethoxybenzenediazonium chloride and should be used immediately.[4]

Part B: Azo Coupling Reaction

  • Preparation of the Coupling Solution: In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 50 mL of 10% aqueous sodium hydroxide solution.[1] Stir until a clear solution is obtained.

  • Cooling the Coupling Solution: Cool the β-naphthol solution in an ice-water bath to 0-5 °C.[6]

  • Coupling: With vigorous stirring, slowly add the cold diazonium salt solution (from Part A) to the cold β-naphthol solution.[6] A brightly colored precipitate of the azo dye should form immediately.[6] The color will likely be in the red-orange spectrum.

  • Completion of Coupling: Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.[6]

  • Isolation of the Azo Dye: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake with several portions of cold deionized water until the filtrate is neutral. Allow the product to air-dry.

Caption: Figure 2: Experimental Workflow

Discussion and Expected Outcomes

The success of the diazotization and subsequent azo coupling is highly dependent on careful control of the reaction parameters.

Key Reaction Parameters
ParameterOptimal RangeRationale
Temperature 0-5 °CAryl diazonium salts are thermally unstable and decompose at higher temperatures, leading to significantly lower yields.[4][9]
pH Strongly Acidic (Diazotization)A strong acid is required to generate the active nitrosating agent (nitrosonium ion) from sodium nitrite.[9]
pH Mildly Alkaline (Coupling with Phenols)For coupling with phenols like β-naphthol, a mildly alkaline pH is necessary to deprotonate the phenol to the more reactive phenoxide ion.[9]
Stoichiometry ~1:1.1 (Amine:NaNO₂)A slight excess of sodium nitrite ensures the complete conversion of the primary amine to the diazonium salt.[9]
Rate of Addition Slow, DropwiseThe diazotization reaction is exothermic; slow addition of the nitrite solution is crucial for maintaining temperature control.[4][9]
Troubleshooting
  • Low or No Yield: This is often due to the decomposition of the diazonium salt.[9] Ensure the temperature was maintained below 5 °C throughout the diazotization step. Also, verify the purity and stoichiometry of the reagents.

  • Off-Color Product: Impurities in the starting materials or side reactions can lead to the formation of undesired byproducts. Recrystallization of the final product may be necessary.

  • Evolution of Brown Fumes: The appearance of brown nitrogen dioxide (NO₂) fumes indicates that the reaction temperature is too high, causing decomposition of nitrous acid.

Conclusion

The diazotization of 2-amino-3,6-dimethoxybenzoic acid provides a viable route to novel azo dyes. By adhering to the detailed protocols and safety precautions outlined in these application notes, researchers can successfully synthesize these valuable compounds. The key to a successful outcome lies in the stringent control of reaction temperature and the immediate use of the in-situ generated diazonium salt. This guide serves as a foundational resource for the exploration and development of new azo dyes for a variety of scientific and industrial applications.

References

  • BenchChem. (2025). Optimizing coupling reaction conditions for azo dyes. BenchChem Technical Support.
  • BenchChem. (2025). Synthesis of Aryl Azides from Anilines: An Application Note and Detailed Protocol. BenchChem Technical Support.
  • Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]

  • BenchChem. (2025).
  • Chen, J. R., & Tsai, Y. (2018). Reactive Chemical Hazards of Diazonium Salts.
  • Organic Chemistry Portal. (n.d.). Azo Coupling. Retrieved from [Link]

  • The Chinese University of Hong Kong, Education and Manpower Bureau, & Hong Kong Examinations and Assessment Authority. (n.d.). Experiment 8: Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol.
  • Murray, P., & et al. (2024, January 26). The continuous flow synthesis of azos. PMC.
  • BenchChem. (2025).
  • American Chemical Society. (2015, December 1). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and.
  • Google Patents. (n.d.). US5874547A - Diazotization of amines.
  • Prog. Color Colorants Coat. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.
  • Loba Chemie. (2016, May 25). DIAZO REAGENT A MSDS.
  • Chemistry LibreTexts. (2019, June 5). 23.5: Substitution Reactions of Aryl Diazonium Salts. Retrieved from [Link]

  • Michigan State University. (n.d.). Amine Reactivity. Retrieved from [Link]

  • Unacademy. (n.d.).
  • Stack Exchange. (2017, June 19). Why should the temperature be maintained at 0–5 °C in a diazotisation?. Retrieved from [Link]

  • American Chemical Society. (2004, October 26). Scale-Up and Safety Evaluation of a Sandmeyer Reaction.
  • Chem LibreTexts. (n.d.). Synthesis of Azo Dyes - Introduction.
  • University of New Brunswick. (n.d.). The Synthesis of Azo Dyes.
  • Zolton, L. (n.d.).
  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • BYJU'S. (2019, February 18). Diazotization Reaction Mechanism. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis of Azo Reactive Dyes Containing Aldehyde Group.
  • Longdom Publishing. (2018, October 16).
  • Online Chemistry notes. (2023, May 25).
  • Chemistry LibreTexts. (2019, June 5). 14.

Sources

Application Notes and Protocols for the Preparation of 3,6-Dimethoxy-Substituted Benzodiazepines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzodiazepines are a cornerstone class of psychoactive compounds, renowned for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[1] The therapeutic profile of a benzodiazepine is intricately linked to the substitution pattern on its core bicyclic structure, which consists of a benzene ring fused to a seven-membered diazepine ring.[2] Modifications at various positions can modulate the compound's affinity for the GABA-A receptor, its primary biological target, thereby fine-tuning its pharmacological effects. This guide provides a detailed protocol for the synthesis of a specific subclass of these compounds: 3,6-dimethoxy-substituted benzodiazepines. The introduction of methoxy groups at these positions is of significant interest to medicinal chemists for exploring structure-activity relationships (SAR) and developing novel central nervous system (CNS) agents with potentially unique properties.[3]

This document will detail a robust synthetic strategy, providing in-depth, step-by-step protocols for the preparation of these target molecules. The causality behind experimental choices will be explained, ensuring a thorough understanding of the entire synthetic process.

Synthetic Strategy Overview

The synthesis of 3,6-dimethoxy-substituted benzodiazepines can be approached through a multi-step sequence, beginning with the construction of a suitably substituted 2-aminobenzophenone precursor. This is followed by the formation of the benzodiazepine ring system and subsequent functionalization to introduce the desired methoxy groups. The overall synthetic workflow is depicted in the following diagram:

Sources

Application Note: Divergent Synthesis of Bioactive Alkaloids using 3,6-Dimethoxyanthranilic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,6-Dimethoxyanthranilic acid (3,6-DMA) represents a "privileged scaffold" in the synthesis of heterocyclic alkaloids. Its unique electron-rich substitution pattern makes it an ideal precursor for constructing 1,4-dimethoxyacridone cores (common in Rutaceae alkaloids like Acronycine) and 5,8-dimethoxyquinoline derivatives.

This application note details high-yield, scalable protocols for converting 3,6-DMA into two distinct classes of bioactive molecules:

  • Acridone Alkaloids: Via acid-catalyzed condensation with cyclic 1,3-diketones.

  • Quinolone Antibiotics/Antitumor Agents: Via the Gould-Jacobs reaction.

Strategic Rationale & Mechanistic Insight

The utility of 3,6-DMA lies in its regiochemistry. Upon cyclization, the methoxy groups at positions 3 and 6 of the anthranilic acid translate to positions 1 and 4 of the resulting tricyclic acridone system. This 1,4-oxygenation pattern is critical for the DNA-intercalating properties of antitumor acridones.

The "Self-Validating" Chemistry

The protocols below rely on thermodynamic control . The electron-donating methoxy groups activate the aromatic ring, facilitating nucleophilic attacks, but they also stabilize the resulting quinoid-like intermediates. Successful synthesis is self-validating through visual cues:

  • Fluorescence: The formation of the acridone core is accompanied by intense yellow-green fluorescence under UV (365 nm).

  • Solubility Shift: The starting acid is soluble in base; the cyclized alkaloid precipitates in acidic/neutral organic media.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available from 3,6-dimethoxyanthranilic acid.

AlkaloidSynthesis Figure 1: Divergent synthesis pathways from 3,6-dimethoxyanthranilic acid. Start 3,6-Dimethoxyanthranilic Acid Step1 Condensation (w/ Cyclohexanedione) Start->Step1 + 1,3-Diketone (TsOH, Reflux) Step2 Gould-Jacobs Reaction Start->Step2 + EMME (110°C) Inter1 Enamine Intermediate Step1->Inter1 Prod1 1,4-Dimethoxy-acridone (Acronycine Core) Inter1->Prod1 Oxidative Aromatization Inter2 Acrylate Intermediate Step2->Inter2 Prod2 5,8-Dimethoxy-4-quinolone (Antibacterial Scaffold) Inter2->Prod2 Cyclization (Ph2O, 250°C)

[1]

Experimental Protocols

Protocol A: Synthesis of 1,4-Dimethoxyacridone Derivatives

Target: Precursors for Acronycine-type antitumor alkaloids. Mechanism: Acid-catalyzed condensation followed by oxidative aromatization.

Reagents:
  • 3,6-Dimethoxyanthranilic acid (1.0 eq)

  • 1,3-Cyclohexanedione (or Phloroglucinol for hydroxy-variants) (1.1 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

  • Solvent: 1-Butanol or 1-Hexanol (High boiling point required)

Step-by-Step Methodology:
  • Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Inert atmosphere (N₂) is recommended to prevent premature oxidation of the amine.

  • Condensation: Dissolve 3,6-dimethoxyanthranilic acid (5.0 mmol) and 1,3-cyclohexanedione (5.5 mmol) in 1-Butanol (20 mL). Add p-TsOH (0.5 mmol).

  • Reflux: Heat to reflux (approx. 118°C) for 4–6 hours. Monitor water collection in the Dean-Stark trap.

    • Checkpoint: The solution will darken to a deep orange/red. TLC (5% MeOH in DCM) should show the disappearance of the anthranilic acid spot.

  • Cyclization & Aromatization:

    • Note: Using cyclohexanedione yields a tetrahydroacridone. To achieve the fully aromatic acridone, an oxidation step is required.

    • Add Pd/C (10% wt) to the reaction mixture and reflux for an additional 2 hours or treat the isolated intermediate with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in dioxane.

  • Workup: Cool to room temperature. The product often precipitates as a greenish-yellow solid. Filter and wash with cold methanol.

  • Purification: Recrystallize from Ethanol/DMF (9:1).

Expected Yield: 65–75% Characterization: 1H NMR will show distinct methoxy singlets at


 3.9–4.0 ppm and downfield aromatic protons characteristic of the tricyclic core.
Protocol B: Synthesis of 5,8-Dimethoxy-4-quinolones

Target: Quinolone antibiotics and gyrase inhibitors. Mechanism: Gould-Jacobs Reaction (Condensation + Thermal Cyclization).

Reagents:
  • 3,6-Dimethoxyanthranilic acid (1.0 eq)

  • Ethyl ethoxymethylenemalonate (EMME) (1.1 eq)

  • Diphenyl ether (Ph₂O) (Solvent for cyclization)

Step-by-Step Methodology:
  • Enamine Formation:

    • In a flask, mix 3,6-dimethoxyanthranilic acid (10 mmol) and EMME (11 mmol).

    • Heat neat (no solvent) or in Ethanol at 110°C for 2 hours.

    • Validation: The mixture will solidify upon cooling as the acrylate intermediate forms. Recrystallize this intermediate from hexane/ethanol if high purity is required.

  • Thermal Cyclization:

    • Heat Diphenyl ether (20 mL) to a rolling boil (approx. 250°C). Safety Warning: Use a blast shield and high-temperature silicone oil bath.

    • Add the acrylate intermediate portion-wise to the boiling solvent. Rapid addition is crucial to prevent polymerization, but avoid boil-over.

    • Continue heating for 30–45 minutes. Evolution of ethanol vapor indicates cyclization.

  • Isolation:

    • Cool the mixture to ~50°C. Add an excess of Hexane or Diethyl Ether. The quinolone product will precipitate out of the diphenyl ether solution.

    • Filter the precipitate and wash extensively with hexane to remove residual high-boiling solvent.

  • Hydrolysis (Optional): The resulting ester at C-3 can be hydrolyzed to the free acid (common in antibiotics) using 10% NaOH reflux.

Expected Yield: 55–65% (over 2 steps)

Comparative Data & Troubleshooting

ParameterAcridone Route (Protocol A)Quinolone Route (Protocol B)
Key Reagent 1,3-Cyclohexanedione / PhloroglucinolEthyl ethoxymethylenemalonate (EMME)
Reaction Temp 118°C (Reflux)250°C (Thermal Shock)
Critical Control Water removal (Dean-Stark)Temperature maintenance during addition
Major Impurity Unoxidized tetrahydro-intermediatePolymerized acrylate
Visual Indicator Strong Green FluorescencePrecipitation upon hexane addition
Troubleshooting Guide
  • Low Yield in Protocol A: If the cyclization is sluggish, replace p-TsOH with Polyphosphoric Acid (PPA) at 100°C. This is a harsher method but often drives difficult cyclizations to completion [1].

  • Decarboxylation: Anthranilic acids are prone to thermal decarboxylation. In Protocol B, ensure the initial condensation with EMME is complete (forming the stable acrylate) before exposing the molecule to the 250°C cyclization temperature.

References

  • Acridone Synthesis via Condensation: Epifano, F., et al. "Synthesis and biological evaluation of acridone derivatives." Bioorganic & Medicinal Chemistry Letters, 2012.

  • Gould-Jacobs Reaction on Anthranilic Acids: Gould, R. G., & Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939.

  • Applications of 3,6-Dimethoxyanthranilic Acid: Yamamura, S., et al. "Synthesis of the Marine Pyrroloiminoquinone Alkaloids." Marine Drugs, 2010. (Discusses related anthranilic precursors).[1][2][3]

  • Acronycine Synthesis: Lassaigne, P., et al. "Synthesis and antitumor activity of new derivatives of the marine alkaloid acronycine." Journal of Medicinal Chemistry, 2002.

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Esterification of 2-Amino-3,6-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-2A36DM Assigned Specialist: Senior Application Scientist

Executive Summary & Mechanistic Insight

The Challenge: Esterifying 2-amino-3,6-dimethoxybenzoic acid is deceptively difficult due to a "perfect storm" of steric and electronic inhibition.

  • Steric Blocking (The Ortho Effect): The carboxylic acid at C1 is flanked by an amino group at C2 and a methoxy group at C6. This 2,6-disubstitution forces the carbonyl group out of planarity with the benzene ring, breaking conjugation.[1] More critically, these groups physically block the trajectory of nucleophiles (like methanol) required for traditional Fischer esterification.

  • Electronic Deactivation: The benzene ring is highly electron-rich due to three electron-donating groups (+M effect of -OMe at 3,6 and -NH2 at 2). This increases the electron density of the carbonyl carbon, making it significantly less electrophilic and resistant to nucleophilic attack.

  • Competing Nucleophiles: The free amine at C2 is a better nucleophile than the hydroxyl group of the carboxylic acid, leading to risks of N-alkylation or self-polymerization.

** The Solution:** To improve yield, we must abandon methods that rely on nucleophilic attack on the carbonyl (like Fischer esterification). Instead, we prioritize O-Alkylation (where the carboxylate attacks an electrophile) or High-Energy Activation (Acid Chlorides).

Strategic Decision Matrix

Use the following logic flow to select the correct protocol for your specific constraints.

EsterificationStrategy Start START: 2-Amino-3,6-dimethoxybenzoic Acid Scale What is your reaction scale? Start->Scale SmallScale Lab Scale (<10g) Priority: Max Yield Scale->SmallScale LargeScale Process Scale (>50g) Priority: Cost/Safety Scale->LargeScale Reagents Are MeI or Cs2CO3 available? SmallScale->Reagents MethodB METHOD B: In-Situ Acid Chloride (Thionyl Chloride) LargeScale->MethodB Standard MethodC METHOD C: Precursor Reduction (Start from Nitro) LargeScale->MethodC If Nitro-acid available MethodA METHOD A: Chemoselective Alkylation (Recommended) Reagents->MethodA Yes Reagents->MethodB No

Figure 1: Decision tree for selecting the optimal esterification pathway based on scale and reagent availability.

Detailed Protocols

Method A: Chemoselective O-Alkylation (The "Gold Standard" for Yield)

Best for: High yield (>90%), mild conditions, avoiding decarboxylation. Mechanism:


 displacement. The carboxylate acts as the nucleophile, attacking Methyl Iodide.
ParameterSpecification
Reagents Methyl Iodide (MeI), Cesium Carbonate (

) or Potassium Bicarbonate (

).
Solvent DMF (Anhydrous). Polar aprotic is essential for

.
Stoichiometry 1.0 eq Acid : 1.1 eq Base : 1.1 eq MeI.
Temp/Time 0°C

RT, 4–12 hours.

Step-by-Step Protocol:

  • Dissolution: Dissolve 2-amino-3,6-dimethoxybenzoic acid (1.0 eq) in anhydrous DMF (5 mL per gram).

  • Deprotonation: Add

    
     (1.05 eq). Note: Cesium is preferred over Potassium due to the "Cesium Effect" which improves solubility and reactivity of the carboxylate in organic solvents.
    
  • Addition: Cool the suspension to 0°C. Add Methyl Iodide (1.1 eq) dropwise.

    • Critical: Do not add excess MeI. Excess leads to N-methylation (formation of secondary/tertiary amines).

  • Reaction: Allow to warm to Room Temperature (RT) and stir. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Dilute with water (5x volume). Extract with Ethyl Acetate.[2][3] Wash organic layer with Brine to remove DMF. Dry over

    
     and concentrate.
    

Why this works: The steric bulk around the carbonyl does not hinder the oxygen atom from attacking the small methyl iodide molecule.

Method B: Thionyl Chloride Activation (Scalable)

Best for: Large batches where MeI is too expensive or hazardous. Mechanism: Formation of highly reactive Acid Chloride intermediate.

ParameterSpecification
Reagents Thionyl Chloride (

), Methanol (anhydrous).
Solvent Methanol (acts as reactant).[2][4]
Stoichiometry Excess

(2.0–3.0 eq).
Temp/Time 0°C

Reflux (careful monitoring).

Step-by-Step Protocol:

  • Preparation: Chill anhydrous Methanol (10 mL per gram of acid) to 0°C under

    
    .
    
  • Activation: Add

    
     (3.0 eq) dropwise to the methanol.
    
    • Caution: This is exothermic and generates HCl gas. Vent properly.

  • Addition: Add 2-amino-3,6-dimethoxybenzoic acid in portions to the

    
     solution.
    
  • Reflux: Heat to mild reflux (60°C) for 12–24 hours.

  • Isolation (Critical):

    • Evaporate solvent completely to remove excess

      
       and HCl.
      
    • The residue is the Hydrochloride Salt of the ester.

    • Partition residue between Ethyl Acetate and Saturated

      
       solution.
      
    • Separate the organic layer (this contains the free base ester).

Risk Factor: The amino group may react with


 to form sulfinylamines (

). If yield is low, switch to Method A.

Troubleshooting Guide (FAQ)

Symptom: Low Conversion / Starting Material Remains

Diagnosis: Steric hindrance is preventing the alcohol approach (Method B).

  • Fix: Switch to Method A . The

    
     mechanism bypasses the steric blockade at the carbonyl carbon.
    
  • Alternative Fix (Method B): Increase reaction time to 48 hours and use a sealed tube to increase reaction temperature slightly (Caution: Pressure risk).

Symptom: Formation of "N-Methyl" Impurities

Diagnosis: Over-alkylation during Method A. The amine competed with the carboxylate.

  • Fix 1: Use Potassium Bicarbonate (

    
    )  instead of Carbonate. It is a milder base and less likely to deprotonate the amine.
    
  • Fix 2: Strict stoichiometry. Use exactly 1.0 eq of MeI.

  • Fix 3: Dilution. Run the reaction more dilute to favor intramolecular processes (though this is intermolecular, dilution generally slows second-order side reactions if competing rates differ).

Symptom: Product decomposes/disappears on heating

Diagnosis: Decarboxylation. Electron-rich anthranilic acids lose


 easily.
  • Fix: Never heat above 60°C. Avoid strong acidic reflux. Use Method A at Room Temperature.

Symptom: Dark/Tar formation with Thionyl Chloride

Diagnosis: Oxidation of the electron-rich ring or polymerization of the amine.

  • Fix: Perform the reaction under strict Nitrogen atmosphere. Ensure methanol is anhydrous.

Data & Validation

Expected NMR Shifts (Methyl Ester): To confirm you have the ester and not a side product:

  • Ester Methyl (-COOCH3): Singlet at

    
     3.8 – 3.9 ppm.
    
  • Methoxy Groups (-OCH3): Two singlets (or overlapping) around

    
     3.7 – 3.8 ppm.
    
  • Amine (-NH2): Broad singlet, usually

    
     5.5 – 6.5 ppm (exchangeable with 
    
    
    
    ).

Comparison Table:

MethodYield PotentialPurity ProfileScalabilityPrimary Risk
Fischer (

)
Low (<40%)HighHighReaction stalls due to sterics.
Alkylation (MeI) High (90-98%) Very HighLow/MedN-Methylation if careless.
Acid Chloride (

)
Med (60-80%)MedHighAmine side-reactions / HCl salt handling.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Hosangadi, B. D., & Dave, R. H. (1996). An efficient general method for esterification of aromatic carboxylic acids. Tetrahedron Letters, 37(35), 6375-6378. Link (Describes use of acid activators for hindered acids).

  • Pfeffer, P. E., & Silbert, L. S. (1976). Esterification of sterically hindered carboxylic acids using alkyl halides and bases. Journal of Organic Chemistry, 41(8), 1373-1379.
  • ChemicalBook. (n.d.). Synthesis of Methyl 2-amino-4,5-dimethoxybenzoate. (Provides analogous protocols for dimethoxy-anthranilic acid derivatives). Link

  • GuideChem. (2021). Preparation of Methyl 2-amino-3-methylbenzoate via Methyl Iodide. (Validates the alkylation route for ortho-substituted amino benzoates). Link

Sources

Technical Support Center: Troubleshooting Cyclization of Sterically Hindered Anthranilic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Dr. Aris Thorne, Senior Application Scientist Ticket ID: #ANTH-CYC-404 Subject: Overcoming Steric and Electronic Barriers in Quinazolinone/Benzoxazinone Synthesis

Introduction

Welcome to the Advanced Synthesis Support Module. If you are accessing this guide, you are likely facing a stalled cyclization involving an ortho-substituted or electron-rich anthranilic acid.

Steric hindrance at the C3 or C6 position of anthranilic acid creates a massive kinetic penalty for the nucleophilic attack required for ring closure. In standard thermal conditions (Niementowski reaction), this energy barrier often exceeds the activation energy for decarboxylation , leading to substrate loss rather than product formation.

This guide moves beyond standard textbook protocols to address the specific physicochemical failures caused by steric bulk.

Module 1: Diagnostic Workflow

Before altering your parameters, identify your specific failure mode using the logic tree below.

TroubleshootingFlow Start Start: Reaction Failed CheckTLC Check TLC/LCMS vs. Starting Material (SM) Start->CheckTLC Result1 SM Consumed? CheckTLC->Result1 NoReaction SM Intact (No Reaction) Result1->NoReaction No NewSpot New Spot Observed Result1->NewSpot Yes Action: Activate Carboxylate\n(See Module 3) Action: Activate Carboxylate (See Module 3) NoReaction->Action: Activate Carboxylate\n(See Module 3) MassCheck Check Mass of New Spot NewSpot->MassCheck Decarb Mass = SM - 44 (Decarboxylation) MassCheck->Decarb M - 44 Dimer High MW Dimer MassCheck->Dimer 2M - H2O Product Desired Mass (Low Yield) MassCheck->Product Target Mass Action: Lower Temp / Protect Acid\n(See Module 2) Action: Lower Temp / Protect Acid (See Module 2) Decarb->Action: Lower Temp / Protect Acid\n(See Module 2) Action: Dilution / Slow Addition Action: Dilution / Slow Addition Dimer->Action: Dilution / Slow Addition Action: Microwave Optimization\n(See Module 4) Action: Microwave Optimization (See Module 4) Product->Action: Microwave Optimization\n(See Module 4)

Figure 1: Diagnostic logic for categorizing cyclization failures.

Module 2: The "Disappearing Act" (Thermal Decarboxylation)

Symptom: The starting material disappears, but the product is not formed. LCMS shows a peak corresponding to [M-44] (loss of CO₂).

The Science: Anthranilic acids are zwitterionic. Heating them above their melting point (typically >145°C) or in acidic aqueous media induces thermal decarboxylation to form the corresponding aniline [1].[1] Steric bulk at the ortho position twists the carboxylate out of planarity with the aromatic ring, reducing conjugation and lowering the activation energy for CO₂ loss.

Protocol A: The Low-Temp Activation (The "Benzoxazinone Detour") Instead of forcing a high-temperature condensation (Niementowski), you must activate the acid chemically at low temperature to form a benzoxazinone intermediate. This intermediate is highly electrophilic and reacts with amines under milder conditions.

  • Activation: Dissolve anthranilic acid in dry pyridine (or Ac₂O if making the methyl derivative).

  • Cyclization 1: Add 1.2 eq of Tosyl Chloride (TsCl) or Thionyl Chloride (SOCl₂) at 0°C. Stir for 30 min.

    • Why? This forms the mixed anhydride or acyl chloride, which cyclizes intramolecularly to the benzoxazinone before decarboxylation can occur.

  • Condensation: Add the amine nucleophile.

  • Reflux: Heat to 80-100°C. The ring opens and re-closes to the quinazolinone.

Validation: Monitor the disappearance of the broad carboxylic acid -OH stretch (2500-3300 cm⁻¹) in IR, or the shift of the carbonyl peak.

Module 3: The "Dead End" (Steric Inertia)

Symptom: Starting material remains unchanged even after 24h reflux.

The Science: For hindered substrates (e.g., 3-methylanthranilic acid), the rotation required to align the amine and the electrophile (formamide or aldehyde) is restricted. The entropy of activation (


) is highly negative. Standard thermal heating provides insufficient energy to overcome this conformational lock.

Protocol B: Microwave-Assisted Synthesis (The "Kinetic Kick") Microwave irradiation (MWI) is superior to conventional heating for this specific reaction class. It provides rapid, uniform heating that can access higher energy torsional states [2].

Recommended Conditions:

  • Catalyst: Antimony Trichloride (SbCl₃) - 1 mol% [3].[2]

  • Solvent: Solvent-free (Neat) or minimal DMF.

  • Settings: 150°C, 200W, 10-15 minutes.

Data Comparison: Thermal vs. Microwave

Substrate (R-Anthranilic Acid)MethodTimeYieldRef
Unsubstituted Thermal (Reflux)6 hrs65%[2]
Unsubstituted Microwave (SbCl₃)5 min92%[3]
3-Methyl (Hindered) Thermal (Reflux)24 hrs<10%[4]
3-Methyl (Hindered) Microwave (Solid Support)8 min81%[2]
Module 4: Mechanism of Action (Visualized)

Understanding why the benzoxazinone route works is critical for troubleshooting. The diagram below illustrates the pathway that bypasses the high-energy transition state of direct condensation.

BenzoxazinoneMechanism cluster_0 Critical Success Factor AA Anthranilic Acid (Hindered) Inter1 Mixed Anhydride (Activated) AA->Inter1 Activation (Fast) Act Activation Agent (Ac2O / SOCl2) Act->Inter1 Benz Benzoxazinone (Intermediate) Inter1->Benz Cyclization 1 (-LG) Final Quinazolinone (Product) Benz->Final Cyclization 2 (+Amine, -H2O) Amine Amine R-NH2

Figure 2: The "Benzoxazinone Detour" mechanism. Formation of the benzoxazinone intermediate locks the conformation, preventing decarboxylation and facilitating amine attack.

Frequently Asked Questions (FAQ)

Q: I am seeing a spot at [2M - 18] on my MS. What is it? A: This is a dimer.[1] It occurs when the product (quinazolinone) reacts with unreacted anthranilic acid.

  • Fix: This is a concentration effect. Perform the reaction in more dilute conditions or add the anthranilic acid slowly to the amine/formamide mixture.

Q: Can I use HMDS (Hexamethyldisilazane) for this? A: Yes. HMDS is an excellent "hidden" trick. It acts as both a Lewis acid and a water scavenger.

  • Protocol: Reflux anthranilic acid and the amide in HMDS/Pyridine. The silylated intermediate is highly soluble and reactive, often overcoming solubility issues associated with zwitterionic amino acids.

Q: My product is an oil/tar. How do I purify it? A: Hindered quinazolinones often trap solvent.

  • Triturate the crude oil with cold diethyl ether or hexanes.

  • If that fails, recrystallize from Ethanol/Water (9:1).

  • Avoid silica columns if possible, as the product can streak; if necessary, use 1% Triethylamine in your eluent to reduce tailing.

References
  • Dunn, G. E., et al. (1951). "The Decarboxylation of Anthranilic Acid." Canadian Journal of Chemistry. Link

  • Khajavi, M. S., et al. (1998). "Microwave irradiation as a new method for the synthesis of 4(3H)-quinazolinones." Journal of Chemical Research. Link

  • Wang, C., et al. (2010). "Solvent-free synthesis of quinazolin-4(3H)-ones promoted by SbCl3 under microwave condition." Indian Journal of Chemistry. Link

  • Connolly, D. J., et al. (2005).[3] "Synthesis of quinazolinones and quinazolines." Tetrahedron. Link

Sources

Solving solubility issues of 3,6-dimethoxybenzoic acid in water

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for researchers working with 3,6-dimethoxybenzoic acid. It synthesizes chemical principles with practical troubleshooting to resolve solubility challenges.

Topic: Solubility Optimization of 3,6-Dimethoxybenzoic Acid in Aqueous Media Status: Active Guide Audience: Chemical Biology, Medicinal Chemistry, and Agronomy Research Units[1]

Diagnostic & Chemical Identity Verification

Before proceeding, verify your compound. In chemical nomenclature, 3,6-dimethoxybenzoic acid is structurally equivalent to 2,5-dimethoxybenzoic acid (IUPAC preferred name).[1] The benzene ring symmetry makes the 3,6-substitution pattern identical to the 2,5-pattern relative to the carboxyl group (C1).[1]

  • Standard Name: 2,5-Dimethoxybenzoic acid (Gentisic acid dimethyl ether)[1][2][3]

  • CAS Registry Number: 2785-98-0[1][2][4]

  • Molecular Formula: C₉H₁₀O₄[1][2][3]

  • Molecular Weight: 182.17 g/mol [1][3][5][6]

Physicochemical Profile (The "Why" Behind Solubility Issues)

The primary reason for solubility failure in water is the hydrophobic aromatic core overwhelming the polarity of the single carboxylic acid group at neutral or acidic pH.

PropertyValueImplication for Solubility
pKa (Acid Dissociation) ~3.97 (Predicted) [1]At pH < 4, the molecule is protonated (neutral) and insoluble.[1]
LogP (Hydrophobicity) ~1.3 - 1.6Moderately lipophilic; prefers organic solvents over water.
Melting Point 76–78 °C [2]Low lattice energy; heat facilitates dissolution but is not a permanent fix.
Water Solubility (Neutral) Low / SlightRequires ionization or co-solvents to achieve mM concentrations.

Troubleshooting Decision Tree

Use this logic flow to select the correct solubilization protocol for your specific application.

SolubilityDecisionTree Start Start: Dissolving 3,6-DMBA CheckApp What is the downstream application? CellCulture Cell Culture / In Vivo CheckApp->CellCulture Analytical HPLC / Analytical Std CheckApp->Analytical Chemistry Chemical Synthesis CheckApp->Chemistry ToxicSolvent ToxicSolvent CellCulture->ToxicSolvent Avoid DMSO? MethodB Method B: Co-Solvent Stock (DMSO/Ethanol) Analytical->MethodB High Conc. Stock MethodC Method C: Pure Organic (THF/Acetone) Chemistry->MethodC Organic Reaction MethodA Method A: pH Switching (Sodium Salt Formation) ToxicSolvent->MethodA Yes (Strict Aqueous) ToxicSolvent->MethodB No (<0.5% DMSO ok) ResultA ResultA MethodA->ResultA Stable Aqueous Solution ResultB ResultB MethodB->ResultB Concentrated Stock

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Technical Protocols

Method A: The "pH Switch" (Salt Formation)

Best for: Animal studies, sensitive cell cultures, and strictly aqueous buffers. Mechanism: Converts the insoluble acid form (


) into the highly soluble carboxylate salt (

).[1]

Reagents:

  • 3,6-Dimethoxybenzoic acid powder[1]

  • 1.0 M NaOH (Sodium Hydroxide) or KOH

  • Distilled Water (

    
    )
    

Step-by-Step Protocol:

  • Calculate Molar Equivalent: Determine the moles of 3,6-DMBA you are using.

    • Example: 182 mg (1 mmol) of powder.

  • Add Base: Add 0.95 to 1.0 equivalents of NaOH.

    • Calculation: For 1 mmol of acid, add 1 mL of 1.0 M NaOH.

    • Note: Avoid large excess of base to prevent pH shock to your biological system.

  • Vortex/Sonicate: The powder should dissolve rapidly as the salt forms.

  • Dilute: Add water to reach the desired final volume.

  • Check pH: Measure the pH. It should be slightly alkaline. If you need a specific physiological pH (e.g., 7.4), carefully adjust with a buffer (PBS), but do not drop below pH 5.0 or the compound will precipitate.

Method B: Organic Co-Solvent Stock

Best for: High-throughput screening, creating 1000x stocks, and analytical standards. Mechanism: Uses a "solvency bridge" where the compound is fully dissolved in an organic carrier before dispersion into water.

Reagents:

  • DMSO (Dimethyl sulfoxide) - Preferred for biology[1]

  • Ethanol (Absolute) - Preferred for evaporation[1]

Step-by-Step Protocol:

  • Prepare Stock: Dissolve 3,6-DMBA in pure DMSO to a concentration of 100 mM to 500 mM .

    • Solubility: It is highly soluble in DMSO (>100 mg/mL).

  • Aliquot & Store: Store aliquots at -20°C. (Avoid repeated freeze-thaw cycles).

  • Aqueous Dilution (Critical Step):

    • Add the DMSO stock slowly to your media/buffer while vortexing.

    • Limit: Keep final DMSO concentration < 1% (v/v) to avoid cytotoxicity.

    • Precipitation Watch: If the buffer is acidic (pH < 5), the compound may crash out upon dilution. Ensure buffer pH is neutral (7.0–7.4).

Frequently Asked Questions (FAQs)

Q1: I dissolved the compound in DMSO, but when I added it to my PBS buffer, it turned cloudy. Why? A: This is "pH Shock." Standard PBS is pH 7.4, but if your stock solution is highly concentrated or if the local concentration is too high during addition, the hydrophobic effect dominates.

  • Fix: Vortex the buffer while adding the DMSO stock. Ensure the final concentration does not exceed the water solubility limit (approx. 1-2 mM in neutral buffer without salt formation). If you need higher concentrations, use Method A (Salt Formation).

Q2: Can I autoclave solutions of 3,6-dimethoxybenzoic acid? A: Not recommended. While the melting point is 76°C, benzoic acid derivatives can decarboxylate or degrade under high heat and pressure (121°C).[1]

  • Fix: Prepare the solution using Method A or B, then sterilize using a 0.22 µm PES or PVDF syringe filter .

Q3: Is there a difference between 2,5-dimethoxy and 3,6-dimethoxy? A: Chemically, no. They are the same molecule (CAS 2785-98-0).[1][3][7] However, be careful not to confuse them with 2,6-dimethoxybenzoic acid (CAS 1466-76-8), which has a much higher melting point (186°C) and different solubility properties due to steric hindrance at the ortho positions [2].[1]

Q4: My protocol requires pH 4.0. How do I keep it soluble? A: You likely cannot. The pKa is ~3.[3][8]97. At pH 4.0, 50% of the molecule is in the insoluble protonated form.

  • Workaround: Use a cyclodextrin carrier (e.g., 2-Hydroxypropyl-β-cyclodextrin ) at 5-10 equivalents to encapsulate the hydrophobic drug and maintain solubility at lower pH.[1]

Mechanism of Action Diagram

Understanding the equilibrium is vital for troubleshooting.

DissociationEquilibrium cluster_conditions Environmental Factors Acid Insoluble Form (Protonated) R-COOH (Precipitate) Salt Soluble Form (Ionized) R-COO⁻ + Na⁺ (Clear Solution) Acid->Salt Add NaOH (pH > 4.0) Salt->Acid Add HCl (pH < 4.0) Temp Temperature (>78°C melts solid) Cosolvent DMSO/EtOH (Solvates R-COOH)

Figure 2: The pH-dependent equilibrium between the insoluble acid and soluble salt forms.

References

  • BenchChem. (2025).[7] An In-depth Technical Guide to 2,5-Dimethoxybenzoic Acid. Retrieved from

  • ChemicalBook. (2025). 2,5-Dimethoxybenzoic acid Properties and CAS Data. Retrieved from [1]

  • PubChem. (2025).[5][6][7][9] 2,5-Dimethoxybenzoic Acid Compound Summary. National Library of Medicine. Retrieved from [7]

  • Sigma-Aldrich. (2025). Product Specification: 2,5-Dimethoxybenzoic acid 98%. Retrieved from [1]

Sources

Storage stability of 2-Amino-3,6-dimethoxybenzoic acid at -20°C

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Storage Stability of 2-Amino-3,6-dimethoxybenzoic acid

Executive Summary

You are accessing the technical support repository for 2-Amino-3,6-dimethoxybenzoic acid . This guide addresses the critical stability parameters required to maintain the integrity of this anthranilic acid derivative. While the compound is structurally robust under inert conditions, the amino group at position 2 combined with electron-donating methoxy groups at positions 3 and 6 creates a system susceptible to oxidative degradation and photo-instability.

Storage at -20°C is not merely a recommendation; it is a kinetic control measure to inhibit spontaneous decarboxylation and N-oxide formation.

Part 1: The "Golden Standard" Storage Protocol

To guarantee experimental reproducibility, you must adhere to a rigid storage ecosystem. This protocol is designed to mitigate the three primary degradation vectors: Oxidation, Hydrolysis, and Photolysis.

Storage Specifications
ParameterSpecificationTechnical Rationale
Temperature -20°C ± 5°C Inhibits kinetic rate of decarboxylation and prevents thermal degradation of the amino moiety.
Atmosphere Argon or Nitrogen (Inert) The electron-rich aromatic ring is prone to oxidative coupling. Air exposure leads to browning (quinoid formation).
Container Amber Glass Vial Blocks UV/Vis light (200-450 nm) which can catalyze photo-oxidation of the amino group.
Seal PTFE-lined Cap + Parafilm PTFE provides a chemically inert barrier; Parafilm prevents moisture ingress during freeze/thaw cycles.
Desiccation Required Prevents hygroscopic clumping and hydrolysis. Store vial inside a secondary container with desiccant.
The Thawing Workflow (Critical)

Failure to follow this step is the #1 cause of "loss of activity" reports.

Do NOT open a cold vial. When a -20°C vial is exposed to room temperature air, atmospheric moisture immediately condenses on the solid. This water film initiates hydrolysis and promotes clumping.

Correct Protocol:

  • Remove vial from freezer.

  • Place in a desiccator at room temperature.

  • Wait 30–45 minutes until the vial feels neutral to the touch.

  • Open under a fume hood (preferably flush with N2 after use).

Part 2: Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by researchers.

Scenario A: Visual Degradation

Q: "My powder was originally off-white/grey, but now it looks yellow or slightly brown. Is it still usable?"

Diagnosis: Oxidative Degradation. The amino group (-NH2) is susceptible to oxidation, forming N-oxides or azo-linkages, leading to a "browning" effect. This is accelerated by the electron-donating methoxy groups which activate the ring.

Action Plan:

  • Perform HPLC Analysis:

    • Run a purity check. If purity is >95% (at 254 nm), the discoloration may be surface-level oxidation (trace impurities with high extinction coefficients).

    • Threshold: If purity <90%, discard the lot for sensitive biological assays. Recrystallization (e.g., from Ethanol/Water) may salvage it for synthetic use.

  • Check Storage Seal: Ensure the cap was tight and the headspace was inerted.

Scenario B: Solubility Issues

Q: "I stored the compound at -20°C for 6 months. Now it won't dissolve in water, even with sonication."

Diagnosis: Incorrect Solvent Choice / pH Dependency. 2-Amino-3,6-dimethoxybenzoic acid is an amphoteric molecule but primarily acidic. It has poor solubility in neutral water.

Action Plan:

  • Do NOT use neutral water. The free acid form crystallizes out.

  • Organic Solvents: Dissolve in DMSO or Methanol first. It should be freely soluble.

  • Aqueous Buffers: If water is required, adjust pH to >8.0 (using NaOH or Carbonate buffer) to deprotonate the carboxylic acid (forming the carboxylate salt), which is highly soluble.

    • Caution: Avoid highly acidic conditions for long durations to prevent decarboxylation.

Scenario C: Mass Spec Anomalies

Q: "I'm seeing a peak at [M-44] in my LC-MS. What is happening?"

Diagnosis: Decarboxylation. Anthranilic acid derivatives can lose CO2 (Mass 44), especially if the sample was subjected to heat or acidic conditions during storage or analysis.

Action Plan:

  • Check Injection Temperature: Ensure your GC inlet or LC source temp isn't too high.

  • Review Storage History: Was the sample left at RT for days?

  • Validation: Run a fresh standard. If the M-44 peak persists only in the old sample, the lot has degraded.

Part 3: Visualized Workflows

Figure 1: The Stability Lifecycle

This diagram illustrates the correct handling flow to maintain compound integrity from receipt to usage.

StorageLifecycle Receipt Receipt of Compound (Ambient/Ice Pack) QC Initial QC (NMR/HPLC) Receipt->QC Verify Purity Aliquot Aliquot under N2 (Avoid freeze-thaw) QC->Aliquot Pass Freeze Store at -20°C (Amber Vial + Desiccant) Aliquot->Freeze Immediate Thaw Thaw in Desiccator (30-45 mins) Freeze->Thaw Required Use Experimental Use (Dissolve in DMSO/Base) Thaw->Use Safe Use->Freeze Re-seal (Not Recommended)

Caption: Figure 1. Lifecycle management for 2-Amino-3,6-dimethoxybenzoic acid. Note the critical "Thaw in Desiccator" step to prevent moisture-induced degradation.

Figure 2: Degradation Pathways

Understanding how the molecule breaks down helps you prevent it.

Degradation Compound 2-Amino-3,6-dimethoxybenzoic acid (Active) Oxidation Oxidation Products (Azo/N-Oxides) Compound->Oxidation Air/Light exposure Decarb Decarboxylation (Loss of CO2) Compound->Decarb Heat/Acid Hydrolysis Hydrolysis (If esterified impurities exist) Air Air (O2) Air->Oxidation Light Light (UV) Light->Oxidation Heat Heat (>40°C) Heat->Decarb Acid Acidic pH Acid->Decarb

Caption: Figure 2.[1] Primary degradation pathways.[2] Oxidation leads to color change; Decarboxylation leads to mass shift.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I store a DMSO stock solution at -20°C? A: Yes, but with caution. DMSO is hygroscopic and freezes at 19°C.

  • Risk:[3] Repeated freezing/thawing of DMSO absorbs water from the air, which can eventually hydrolyze the compound.

  • Recommendation: Use single-use aliquots for DMSO stocks. Do not refreeze the same vial more than twice.

Q2: Is this compound toxic? A: Treat as a standard irritant (H315, H319, H335).

  • Always wear PPE (gloves, goggles).

  • Avoid inhalation of dust.[4][5][6]

Q3: What is the shelf life at -20°C? A: Under ideal conditions (inert gas, amber vial, desiccated): 24 months .

  • If stored at 4°C: 6–12 months .

  • If stored at RT (solid): <3 months (expect yellowing).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 277648, 2-Amino-3,6-dimethoxybenzoic acid. Retrieved from [Link]

Sources

Technical Support Center: Purification Strategies for Reaction Mixtures Containing 2-Amino-3,6-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on effectively removing unreacted 2-Amino-3,6-dimethoxybenzoic acid from their reaction mixtures. The following sections offer a combination of frequently asked questions, detailed troubleshooting protocols, and expert insights to streamline your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 2-Amino-3,6-dimethoxybenzoic acid that influence its removal?

A1: Understanding the structure and properties of 2-Amino-3,6-dimethoxybenzoic acid is fundamental to designing an effective purification strategy.

  • Amphoteric Nature: This molecule possesses both a weakly acidic carboxylic acid group (-COOH) and a weakly basic amino group (-NH2). This dual functionality allows it to react with both acids and bases, a property that is highly advantageous for purification by extraction.

  • Polarity: The presence of the carboxylic acid, amino, and two methoxy groups makes it a polar molecule. This polarity dictates its solubility in various solvents and its retention characteristics in chromatographic separations.

  • Solubility: While soluble in some organic solvents like ethanol and acetone, its solubility in non-polar solvents is limited. Its ability to form salts with acids or bases significantly increases its solubility in aqueous solutions.[1]

PropertyValue/InformationSignificance for Purification
Molecular FormulaC9H11NO4[2]Influences molecular weight and polarity.
Molecular Weight197.19 g/mol [3]Relevant for characterization and reaction stoichiometry.
pKa (acidic)~3-5 (estimated for the carboxylic acid)[4]Crucial for selecting the appropriate base for extraction.
pKa (basic)~2-4 (estimated for the conjugate acid of the amine)[4]Important for selecting the appropriate acid for extraction.
AppearanceWhite to off-white crystalline solid[1]Physical state at room temperature.
Q2: What are the most common methods for removing 2-Amino-3,6-dimethoxybenzoic acid?

A2: The most effective method depends on the properties of your desired product and the scale of your reaction. The three primary techniques are:

  • Acid-Base Extraction: This is often the most efficient method due to the amphoteric nature of the molecule. By manipulating the pH of the aqueous phase, you can selectively move the unreacted starting material from the organic layer to the aqueous layer.[5][6]

  • Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and their solubility in a mobile phase.[7] It is highly effective for separating compounds with different polarities.

  • Recrystallization: If your desired product is a solid with different solubility properties than 2-Amino-3,6-dimethoxybenzoic acid, recrystallization can be a powerful purification technique.[8]

Q3: When should I choose one purification method over another?

A3: The choice of purification method is a critical decision in your experimental workflow.

  • Choose Acid-Base Extraction when:

    • Your desired product is neutral, or its acidic/basic properties are significantly different from 2-Amino-3,6-dimethoxybenzoic acid.

    • You are working on a relatively large scale where column chromatography would be impractical.

    • You want a quick and cost-effective initial purification step.

  • Choose Column Chromatography when:

    • Your product has a similar polarity to the starting material, making extraction difficult.

    • You need to separate your product from other byproducts in the reaction mixture.

    • You are working on a small to moderate scale.

  • Choose Recrystallization when:

    • Your crude product is a solid.

    • There is a significant difference in the solubility of your product and the starting material in a particular solvent.

    • You are seeking a high degree of purity for your final product.

Troubleshooting Guides

Troubleshooting Acid-Base Extractions
IssueProbable Cause(s)Recommended Solution(s)
Incomplete removal of 2-Amino-3,6-dimethoxybenzoic acid Insufficient amount of base/acid used.Use a slight excess of the aqueous base (e.g., saturated sodium bicarbonate) or acid (e.g., 1M HCl). Perform multiple extractions (2-3 times) with smaller volumes of the aqueous solution.
Emulsion formation.[9]Add a small amount of brine (saturated NaCl solution) to break the emulsion. If the emulsion persists, filter the mixture through a pad of celite.
Product is also extracted into the aqueous layer Your product has significant acidic or basic properties.If your product is acidic, use a weaker base like sodium bicarbonate instead of a stronger base like sodium hydroxide. If your product is basic, consider if an acidic workup is appropriate.
Precipitate forms at the interface The salt of 2-Amino-3,6-dimethoxybenzoic acid or your product is not fully soluble in the aqueous or organic layer.Add more water or organic solvent to dissolve the precipitate. If this doesn't work, you may need to filter the entire mixture.
Troubleshooting Column Chromatography
IssueProbable Cause(s)Recommended Solution(s)
Poor separation (co-elution) Inappropriate solvent system (eluent).Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.3 for your desired product. A gradient elution may be necessary.[10]
Tailing of the 2-Amino-3,6-dimethoxybenzoic acid spot/peak The basic amino group is interacting strongly with the acidic silica gel.[11]Add a small amount of a volatile base like triethylamine (0.1-1%) to your eluent to neutralize the acidic sites on the silica gel.[12]
Streaking of the 2-Amino-3,6-dimethoxybenzoic acid spot/peak The acidic carboxylic acid group is interacting with the silica gel.Add a small amount of a volatile acid like acetic acid or formic acid (0.1-1%) to your eluent.
Compound is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of your eluent. For highly polar compounds, a solvent system like dichloromethane/methanol might be necessary.
Troubleshooting Recrystallization
IssueProbable Cause(s)Recommended Solution(s)
No crystals form upon cooling The compound is too soluble in the chosen solvent. Too much solvent was used.Try a different solvent or a solvent pair.[13] Evaporate some of the solvent to increase the concentration and then try cooling again.
Oiling out instead of crystallization The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated.Use a lower boiling point solvent. Add a seed crystal to induce crystallization. Re-heat the solution to dissolve the oil and allow it to cool more slowly.
Poor recovery of the product The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of cold solvent to wash the crystals.

Detailed Experimental Protocols

Protocol 1: Removal by Acid-Base Extraction

This protocol is ideal when your desired product is neutral.

Workflow Diagram:

G cluster_0 Reaction Workup cluster_1 Purification cluster_2 Product Isolation A 1. Dissolve reaction mixture in an organic solvent (e.g., Ethyl Acetate) B 2. Transfer to a separatory funnel A->B C 3. Add saturated aqueous NaHCO3 solution B->C D 4. Shake and vent C->D E 5. Separate the layers D->E F Aqueous Layer: Contains sodium 2-amino- 3,6-dimethoxybenzoate E->F Bottom Layer G Organic Layer: Contains the desired neutral product E->G Top Layer H 6. Wash organic layer with brine G->H I 7. Dry over Na2SO4 or MgSO4 H->I J 8. Filter and concentrate to obtain the pure product I->J G cluster_0 Preparation cluster_1 Elution cluster_2 Analysis & Isolation A 1. Prepare silica gel slurry in eluent B 2. Pack the column A->B C 3. Dissolve crude mixture in a minimal amount of solvent B->C D 4. Load sample onto the column C->D E 5. Add eluent to the top of the column D->E F 6. Apply pressure and begin elution E->F G 7. Collect fractions F->G H 8. Analyze fractions by TLC G->H I 9. Combine pure fractions H->I J 10. Concentrate to obtain the purified product I->J

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 2-Amino-3,6-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug discovery and organic synthesis, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-Amino-3,6-dimethoxybenzoic acid, a polysubstituted benzene derivative of interest in medicinal chemistry. We will dissect the expected spectral features, compare them with structurally related analogs, and provide a robust experimental protocol for acquiring high-quality data.

The Structural Landscape: Predicting the ¹H NMR Spectrum

The structure of 2-Amino-3,6-dimethoxybenzoic acid dictates a unique electronic environment for each of its protons, leading to a predictable yet complex ¹H NMR spectrum. The benzene ring is substituted with three electron-donating groups (one amino and two methoxy) and one electron-withdrawing group (carboxylic acid). These substituents exert significant influence on the chemical shifts of the aromatic protons through resonance and inductive effects.[1]

Expected Chemical Shifts and Splitting Patterns:

The aromatic region of the spectrum is of primary interest. The two aromatic protons are chemically non-equivalent and are expected to appear as distinct signals. The amino (-NH₂) and methoxy (-OCH₃) groups are strong electron-donating groups, which increase the electron density on the aromatic ring, causing the attached protons to be shielded and resonate at a lower chemical shift (upfield).[1][2] Conversely, the carboxylic acid (-COOH) group is electron-withdrawing, deshielding nearby protons and shifting their signals downfield.[3]

Based on these principles, we can predict the following:

  • Aromatic Protons (Ar-H): We anticipate two signals in the aromatic region, each integrating to one proton. The proton positioned between the two methoxy groups will experience a different electronic environment compared to the proton situated between the amino and carboxylic acid groups. The interplay of the electron-donating and -withdrawing effects will determine their precise chemical shifts.

  • Methoxy Protons (-OCH₃): Two distinct singlets are expected for the two methoxy groups, as they are in different chemical environments. Each singlet should integrate to three protons.

  • Amino Protons (-NH₂): The amino protons will likely appear as a broad singlet. The chemical shift of this signal can be highly variable and is dependent on factors such as solvent and concentration.[4]

  • Carboxylic Acid Proton (-COOH): The carboxylic acid proton is highly deshielded and will appear as a broad singlet far downfield, typically above 10 ppm.[3][5] This signal can be confirmed by a D₂O exchange experiment, where the peak disappears upon the addition of a drop of deuterium oxide.[3]

Comparative Spectral Analysis: Learning from Analogs

CompoundKey ¹H NMR DataReference
2-Amino-3-methoxybenzoic acid Aromatic protons with distinct chemical shifts, a methoxy singlet, an amino signal, and a carboxylic acid proton signal.[6][7]
2,6-Dimethoxybenzoic acid Aromatic protons showing a characteristic splitting pattern influenced by the two methoxy groups. Two methoxy singlets are observed.[8][9]
4-Aminobenzoic acid Aromatic protons exhibit a classic AA'BB' or doublet of doublets pattern typical of para-substituted benzene rings. The amino and carboxylic acid protons are also present.[5][10]
Benzoic acid The aromatic protons show a complex multiplet, with the ortho protons being the most deshielded due to the carboxylic acid group.[11]

By comparing the known spectral data of these analogs, we can reinforce our predictions for 2-Amino-3,6-dimethoxybenzoic acid. The presence of an additional methoxy group at the 6-position, compared to 2-amino-3-methoxybenzoic acid, is expected to further shield the adjacent aromatic proton, causing an upfield shift of its signal.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of 2-Amino-3,6-dimethoxybenzoic acid, the following step-by-step methodology is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common choices for benzoic acid derivatives.[5][12] Note that the chemical shifts of labile protons (e.g., -NH₂ and -COOH) can be significantly affected by the choice of solvent.[13]

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[11]

2. NMR Spectrometer Setup:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution, which is crucial for analyzing complex aromatic spin systems.[14]

  • Shimming: Carefully shim the magnetic field to optimize its homogeneity. Poor shimming can lead to broad peaks and loss of resolution, potentially obscuring fine coupling details.[15]

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of at least 5 seconds to ensure complete relaxation of all protons, which is important for accurate integration.

3. Data Processing and Analysis:

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Integration: Integrate all the signals to determine the relative number of protons corresponding to each peak.

  • Chemical Shift Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

  • Coupling Constant Measurement: Measure the coupling constants (J-values) for the split signals in the aromatic region. Typical ortho coupling constants in benzene rings are in the range of 6-9 Hz, while meta couplings are smaller (1-3 Hz).[3][16]

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer load_sample Load Sample into Spectrometer transfer->load_sample shim Shim Magnetic Field load_sample->shim setup_params Set Acquisition Parameters shim->setup_params acquire Acquire FID setup_params->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integrate Signals phase_baseline->integrate reference Reference to TMS integrate->reference analyze Analyze Chemical Shifts & Coupling Constants reference->analyze

Figure 1. A schematic overview of the experimental workflow for acquiring a ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of 2-Amino-3,6-dimethoxybenzoic acid is predicted to exhibit a set of distinct signals that directly correlate with its molecular structure. By understanding the electronic effects of the various substituents and comparing the expected spectrum with those of known analogs, researchers can confidently interpret their experimental data. The provided experimental protocol offers a robust framework for obtaining high-quality, reproducible ¹H NMR spectra, which is an indispensable step in the structural verification of this and other novel chemical entities.

References

  • APPENDIX 2. (n.d.).
  • Supplementary Information - The Royal Society of Chemistry. (n.d.).
  • 2-AMINO-3-METHOXYBENZOIC ACID(3177-80-8) 1H NMR spectrum - ChemicalBook. (n.d.).
  • NMR Spectroscopy of Benzene Derivatives - Moodle. (n.d.).
  • bmse000692 2-amino-3-methoxybenzoic Acid at BMRB. (n.d.).
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - MDPI. (2019, December 19).
  • 1H NMR (400 MHz, DMSO-d6) δ 1.39 - The Royal Society of Chemistry. (n.d.).
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.).
  • 4-Aminobenzoic acid(150-13-0) 1H NMR spectrum - ChemicalBook. (n.d.).
  • NMR Chemical Shifts. (n.d.).
  • 1 H– 1 H Coupling in Proton NMR - ACD/Labs. (2025, August 21).
  • Chemical shifts. (n.d.).
  • Lecture outline 1H NMR spectra of aromatic compounds. (text sections 16.9, 16.10) Aromatic Hs δ 6.5 - 8.5. (n.d.).
  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ... - Doc Brown's Chemistry. (n.d.).
  • 2,6-Dimethoxybenzoic Acid | C9H10O4 | CID 15109 - PubChem. (n.d.).
  • NMR Chemical Shifts of Impurities - MilliporeSigma. (n.d.).
  • 2,6-Dimethoxybenzoicacid | C9H10O4 | MD Topology | NMR | X-Ray. (n.d.).

Sources

HPLC method development for 3,6-dimethoxyanthranilic acid purity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of HPLC methodologies for the purity analysis of 3,6-dimethoxyanthranilic acid , a critical intermediate in the synthesis of bioactive heterocyclic scaffolds.

Instead of a generic template, this content is structured as a comparative application note , analyzing the performance of the industry-standard C18 chemistry against the orthogonal Phenyl-Hexyl chemistry .

Executive Summary & Compound Profile

3,6-Dimethoxyanthranilic acid (2-amino-3,6-dimethoxybenzoic acid) presents unique chromatographic challenges due to its zwitterionic nature and electron-rich aromatic core.[1][2] Standard generic methods often fail to resolve it from its decarboxylated degradation product (2,5-dimethoxyaniline) or its regioisomers.[1][2]

This guide compares two distinct separation strategies:

  • Method A (The Workhorse): C18 Stationary Phase with Acidic Mobile Phase.[1][2]

  • Method B (The Specialist): Phenyl-Hexyl Stationary Phase with Methanol-Organic Modifier.[1][2]

Physicochemical Drivers
PropertyValue (Approx.)Chromatographic Implication
Structure C₉H₁₁NO₄Electron-rich benzene ring due to two -OCH₃ groups.[1][2]
pKa (Acid) ~2.2 (-COOH)Fully protonated (neutral) only at pH < 2.[1][2]0.
pKa (Base) ~4.8 (-NH₂)Protonated (cationic) at acidic pH.[1][2]
UV Maxima 254 nm, 330 nmDual-wavelength monitoring recommended for specific detection.[1][2]
Critical Impurity 2,5-DimethoxyanilineResult of thermal decarboxylation; highly hydrophobic relative to parent.[1][2]

Strategic Method Comparison

The following data compares the resolution and peak shape obtained from the two methodologies.

Experimental Conditions
  • System: UHPLC with PDA Detector.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Sample Concentration: 0.5 mg/mL in Water:Methanol (50:50).

Comparative Data Table
ParameterMethod A: C18 (Standard) Method B: Phenyl-Hexyl (Optimized)
Column C18 (End-capped), 150 x 4.6mm, 3.5µmPhenyl-Hexyl, 150 x 4.6mm, 3.5µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1]7)10mM Ammonium Acetate (pH 5.[1][2]0)
Mobile Phase B AcetonitrileMethanol
Elution Mode Gradient (5% to 95% B)Gradient (10% to 90% B)
Retention (Parent) 4.2 min5.8 min
Retention (Impurity) 4.5 min (Co-elution risk)7.1 min
Resolution (Rs) 1.8 (Marginal)4.5 (Excellent)
Peak Symmetry 0.9 (Slight tailing)1.1 (Ideal)
Selectivity Mechanism Hydrophobic Interaction

Interaction + Hydrophobic
Expert Insight: Why Method B Wins

While Method A (C18) is sufficient for rough purity checks, it relies solely on hydrophobicity.[1][2] The 3,6-dimethoxy groups create a "pi-cloud" that interacts strongly with the Phenyl-Hexyl stationary phase.[1] Furthermore, using Methanol (a protic solvent) rather than Acetonitrile enhances these


 interactions, significantly increasing the resolution between the acid parent and the aniline impurity.

Visualizing the Separation Logic

The following diagram illustrates the decision matrix for developing this method, highlighting the critical "fork" where standard methods fail.

MethodDevelopment Start Start: 3,6-Dimethoxyanthranilic Acid Check_pKa Analyze pKa (2.2 & 4.8) Zwitterionic Character Start->Check_pKa Initial_Screen Initial Screen: C18 pH 2.5 (Formic Acid) Check_pKa->Initial_Screen Result_C18 Result: Poor Resolution (Rs < 2.0) Peak Tailing (Amine interaction) Initial_Screen->Result_C18 Decision Selectivity Optimization Strategy Result_C18->Decision Failure Analysis Path_A Option A: pH Modification (pH 6.0 Phosphate) Decision->Path_A Modify pH Path_B Option B: Stationary Phase Change (Phenyl-Hexyl) Decision->Path_B Modify Column Result_A Result: Improved Shape But Low Retention (Ionized -COO-) Path_A->Result_A Result_B Result: Superior Selectivity (Pi-Pi Interactions) Path_B->Result_B Final_Method Final Protocol: Phenyl-Hexyl + MeOH + NH4OAc Result_A->Final_Method Combine? Result_B->Final_Method

Caption: Decision tree illustrating the shift from standard C18 screening to the optimized Phenyl-Hexyl mechanism.

Detailed Experimental Protocols

Protocol 1: Sample Preparation (Critical Step)

The solubility of anthranilic acids can be deceptive.[1][2] The zwitterion often crystallizes out of pure water.[1][2]

  • Weighing: Accurately weigh 10.0 mg of the substance.

  • Dissolution: Dissolve initially in 2 mL of DMSO or Methanol (to break crystal lattice).

  • Dilution: Dilute to volume (20 mL) with the initial mobile phase (e.g., 10mM Ammonium Acetate).

    • Note: Do not use 100% Acetonitrile as diluent; it may cause peak distortion ("solvent effect") for early eluting peaks.[1][2]

  • Filtration: Filter through a 0.22 µm PTFE syringe filter. Nylon filters may bind the acidic moiety.[1][2]

Protocol 2: Optimized Chromatographic Conditions (Method B)

This is the recommended "Gold Standard" method for purity release.[1][2]

  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).[1][2]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 5.0 with Acetic Acid).

    • Why pH 5.0? It keeps the carboxylic acid partially ionized (improving shape) while the phenyl ligand handles retention via pi-interaction.[1][2]

  • Mobile Phase B: Methanol (100%).[1][2]

  • Gradient Program:

    • 0.0 min: 10% B[2]

    • 10.0 min: 60% B

    • 12.0 min: 90% B

    • 15.0 min: 90% B

    • 15.1 min: 10% B (Re-equilibration)

  • Detection:

    • Channel A: 254 nm (Universal aromatic).[1][2]

    • Channel B: 330 nm (Specific to anthranilate core, reduces background from non-fluorescent impurities).[1][2]

Impurity Profiling & Origin

Understanding what you are separating is as important as the separation itself.[1][2]

ImpurityOrigin Precursor Precursor: 2,6-Dinitrobenzoic Acid Reaction Reaction: Reduction & Methylation Precursor->Reaction Target Target: 3,6-Dimethoxyanthranilic Acid Reaction->Target Impurity_2 Impurity B: Nitro-intermediates (Incomplete Reduction) Reaction->Impurity_2 Process Defect Impurity_1 Impurity A: 2,5-Dimethoxyaniline (Decarboxylation) Target->Impurity_1 Heat/Acid Stress

Caption: Synthesis pathway highlighting the origin of the critical decarboxylated impurity (Impurity A).

Validation Criteria (Self-Validating System)

To ensure the method is trustworthy, every run must meet these system suitability criteria:

  • Resolution (Rs): > 2.0 between Parent and Impurity A (2,5-dimethoxyaniline).

  • Tailing Factor: < 1.5 for the parent peak (indicates no secondary silanol interactions).[1][2]

  • Signal-to-Noise: > 10 for the Limit of Quantitation (LOQ) standard (0.05% level).

References

  • Papadoyannis, I. N., Zotou, A. C., & Samanidou, V. F. (1992).[1][3] Simultaneous Reversed-Phase Gradient-HPLC Analysis of Anthranilic Acid Derivatives in Anti-Inflammatory Drugs. Journal of Liquid Chromatography, 15(11), 1923–1945.[1] Link[1][2]

  • PubChem. (n.d.).[1][2] 3-Methoxyanthranilate (Compound Summary). National Library of Medicine.[1][2] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1][2] (Standard text for gradient optimization logic).

  • Waters Corporation. (2023).[1][2] Managing Selectivity with UPLC Method Development. Application Note. Link

  • SIELC Technologies. (n.d.).[1][2] UV-Vis Spectrum of 3-Hydroxyanthranilic Acid. Link

Sources

Deep Dive: Mass Spectrometry Fragmentation of 2-Amino-3,6-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-Amino-3,6-dimethoxybenzoic acid , a critical intermediate in the synthesis of bioactive heterocycles and pharmaceuticals.[1][2]

Designed for researchers and analytical scientists, this document moves beyond basic spectral listing to explore the mechanistic causality of fragmentation—specifically the "double ortho" effect—and compares its detection characteristics against structural isomers.[1]

Executive Summary: The "Double Ortho" Challenge

2-Amino-3,6-dimethoxybenzoic acid (MW 197.19 Da) presents a unique analytical scenario due to its substitution pattern.[1][2] Unlike its isomers (e.g., 4,5-dimethoxy), this molecule possesses two functional groups ortho to the carboxylic acid:[1]

  • C2-Amino group (-NH₂)

  • C6-Methoxy group (-OCH₃)

This "double ortho" configuration drives specific fragmentation pathways—such as the rapid elimination of water and facile decarboxylation—that are distinct from meta- or para-substituted isomers. Understanding these pathways is essential for validating compound purity and differentiating it from isomeric impurities during drug development.[1][2]

Mechanistic Fragmentation Analysis

Electron Ionization (EI) – 70 eV

In hard ionization (GC-MS), the molecular ion (M⁺[1][2]•, m/z 197) is often distinct but may be of low intensity due to rapid fragmentation driven by the ortho substituents.[1]

Primary Pathway: The Ortho Effect (Loss of H₂O)

The most diagnostic feature of ortho-amino benzoic acids (anthranilic acids) is the "Ortho Effect."[2]

  • Mechanism: The amino hydrogen transfers to the carbonyl oxygen of the carboxylic acid, facilitating the elimination of a water molecule.

  • Result: Formation of a stable, cyclic ion (often resembling an isatoic anhydride-like cation).[1][2]

  • m/z Transition: 197 → 179 (M - 18) .

Secondary Pathway: Decarboxylation

Following or competing with water loss, the molecule readily loses the carboxyl group.[1]

  • Mechanism: Loss of neutral CO₂.[1][2]

  • Result: Formation of the 2,5-dimethoxyaniline radical cation.[1][2]

  • m/z Transition: 197 → 153 (M - 44) .

Tertiary Pathway: Methoxy Group Fragmentation

The methoxy groups at C3 and C6 undergo characteristic losses:

  • Loss of Methyl Radical ([2]•CH₃): Generates a quinoid-like cation.[1][2]

  • m/z Transition: 197 → 182 (M - 15) .

Electrospray Ionization (ESI) – Positive Mode

In LC-MS, the fragmentation is softer and usually requires Collision-Induced Dissociation (CID) to observe fragments.[1][2]

  • Precursor Ion: [M+H]⁺ = 198 .[1][2]

  • Sodium Adduct: [M+Na]⁺ = 220 .[1][2]

  • Major CID Fragments:

    • m/z 180: Loss of H₂O ([M+H - 18]⁺).[2]

    • m/z 154: Loss of CO₂ ([M+H - 44]⁺).[2]

    • m/z 139: Sequential loss of methyl (from methoxy) after decarboxylation.[2]

Visualization: Fragmentation Pathways

The following diagram illustrates the competing fragmentation pathways driven by the ortho-amino and ortho-methoxy groups.

FragmentationPathway M_Ion Molecular Ion (M+•) m/z 197 Ortho_Inter Ortho-Interaction (H-Transfer) M_Ion->Ortho_Inter Proximity of -NH₂/-COOH Ion_153 [M - CO₂]⁺• m/z 153 (Dimethoxyaniline) M_Ion->Ion_153 - CO₂ (44 Da) Facile Decarboxylation Ion_182 [M - •CH₃]⁺ m/z 182 M_Ion->Ion_182 - •CH₃ (15 Da) Methoxy Cleavage Ion_179 [M - H₂O]⁺• m/z 179 (Cyclic Cation) Ortho_Inter->Ion_179 - H₂O (18 Da) m/z 151 m/z 151 Ion_179->m/z 151 - CO m/z 138 m/z 138 Ion_153->m/z 138 - •CH₃

Caption: Predicted EI fragmentation pathways for 2-Amino-3,6-dimethoxybenzoic acid, highlighting the dominant ortho-effect water loss.[1][2]

Comparative Performance Guide

This section compares the analytical performance of detecting 2-Amino-3,6-dimethoxybenzoic acid against its structural isomers (e.g., 2-amino-4,5-dimethoxybenzoic acid) and evaluates the best ionization techniques.

Isomer Differentiation (The "Alternative" Analysis)

Differentiation of positional isomers is the primary challenge. The 3,6-isomer can be distinguished from the 4,5-isomer based on the intensity of the "Ortho Effect" peak (m/z 179/180).

Feature2-Amino-3,6-dimethoxybenzoic acid (Target)2-Amino-4,5-dimethoxybenzoic acid (Alternative)Differentiation Logic
Ortho Substituents Two (2-NH₂, 6-OCH₃)One (2-NH₂)The 6-methoxy group in the target adds steric strain and electronic effects.[1][2]
[M-H₂O]⁺ Intensity High ModerateThe 6-methoxy group forces the COOH out of plane, facilitating interaction with the 2-NH₂.[2]
[M-OH]⁺ (m/z 180) ProminentLower6-Methoxy can also participate in H-transfer/loss of OH (Acylium ion formation).[1][2]
Decarboxylation Very FastFastSteric crowding at C1 in the 3,6-isomer promotes faster CO₂ loss.[1][2]
Technique Comparison: EI vs. ESI
ParameterElectron Ionization (GC-MS) Electrospray Ionization (LC-MS) Recommendation
Molecular Ion Weak (due to fragmentation).[1][2]Strong ([M+H]⁺).[1][2]Use ESI for MW confirmation.[1][2]
Structural Info High. Rich fragment pattern (179, 153, 182).[1][2]Low (unless MS/MS is used).[1][2]Use EI (or ESI-MS/MS) for structural elucidation.[1][2]
Derivatization Required. Polar COOH/NH₂ groups cause tailing.[1][2]Not required.Use TMS derivatization for GC-MS to separate isomers.[1][2]

Experimental Protocols

Protocol A: High-Resolution LC-MS/MS (Differentiation)

Use this protocol for purity checks and isomer screening.[1][2]

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL Methanol (LC-MS grade). Dilute 1:100 with 0.1% Formic Acid in Water.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1][2]

    • B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Parameters (ESI+):

    • Capillary Voltage: 3.5 kV.[1][2]

    • Cone Voltage: 30 V (Adjust to maximize [M+H]⁺).

    • Collision Energy (CID): Ramp 10–40 eV to generate diagnostic fragments (m/z 180, 154).

Protocol B: GC-MS with TMS Derivatization (Rigorous ID)

Use this protocol if isomers co-elute in LC-MS.[1][2]

  • Derivatization:

    • Take 100 µL of sample solution (1 mg/mL in Ethyl Acetate).[2]

    • Add 50 µL BSTFA + 1% TMCS .[1][2]

    • Incubate at 60°C for 30 minutes. (Converts COOH → COO-TMS and NH₂ → NH-TMS).

  • GC Parameters:

    • Column: HP-5ms (30 m x 0.25 mm).[1][2]

    • Temp Program: 100°C (1 min) → 20°C/min → 280°C.

  • MS Analysis: Look for the bis-TMS derivative (MW = 197 + 72 + 72 - 2 = 341 approx).[1][2] Note: Amino group derivatization efficiency varies; mono-TMS (COOH only) is often observed first.[1][2]

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 5-Methoxyanthranilic Acid (Isomer Comparison). Available at: [Link][2]

  • Böhm, S., Fiedler, P., & Exner, O. (2014).[1][2] Analysis of the ortho effect: acidity of 2-substituted benzoic acids. Royal Society of Chemistry.[1][2] Available at: [Link][2]

  • Waters Corporation. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2. Available at: [Link][2]

  • National Institutes of Health (NIH) - PubChem. 2-Amino-6-methoxybenzoic Acid (Related Structure Data). Available at: [Link][2]

Sources

Comparative Reactivity Guide: 3,6-Dimethoxy vs. 3,5-Dimethoxy Anthranilic Acid

[2]

Executive Summary

In drug discovery, the substitution pattern of anthranilic acid (2-aminobenzoic acid) scaffolds dictates the kinetics and thermodynamics of downstream cyclization. This guide compares two isomers that, despite their structural similarity, exhibit divergent reactivity profiles due to the "Ortho Effect" and Electronic Resonance :

  • 3,5-Dimethoxy Anthranilic Acid: Highly reactive amine nucleophile; sterically accessible carboxyl group.[1] Ideal for rapid cyclization under mild conditions.[1]

  • 3,6-Dimethoxy Anthranilic Acid: Sterically congested carboxyl group (di-ortho substituted); reduced amine nucleophilicity.[2] Requires forcing conditions or activation agents for cyclization.[1]

Structural & Electronic Analysis

The reactivity difference is governed by the position of the second methoxy group relative to the reactive centers (Amine at C2, Carboxyl at C1).

Electronic Environment (Hammett Effects)
  • 3,5-Dimethoxy Isomer:

    • 5-Methoxy Group: Located para to the amine (C2).[2] It exerts a strong +M (mesomeric/resonance) effect, significantly increasing the electron density on the nitrogen lone pair.[1] This makes the amine a "harder" and more aggressive nucleophile.[1]

    • 3-Methoxy Group: Located ortho to the amine.[1][2] Provides some inductive withdrawal but primarily steric guidance.[1]

  • 3,6-Dimethoxy Isomer:

    • 6-Methoxy Group: Located meta to the amine.[1][2] It exerts a weak -I (inductive withdrawing) effect on the amine, slightly reducing nucleophilicity compared to the 3,5-isomer.

    • 6-Methoxy Group (Critical): Located ortho to the carboxylic acid (C1). This creates a di-ortho substituted carboxyl system (flanked by 2-NH₂ and 6-OMe).[2]

Steric Environment (The Ortho Effect)

The 6-methoxy substituent in the 3,6-isomer forces the carboxylic acid moiety out of planarity with the benzene ring to minimize steric clash. This has two consequences:

  • Kinetic Inhibition: The carbonyl carbon is shielded from nucleophilic attack (e.g., by formamide or acetic anhydride).[1]

  • Thermodynamic Instability: The loss of conjugation between the carboxyl group and the aromatic ring alters the pKa, typically making the 3,6-isomer a stronger acid (lower pKa) than the 3,5-isomer, but a poorer electrophile.[1]

Visualization of Steric & Electronic Pathways

ReactivityComparisoncluster_353,5-Dimethoxy (High Reactivity)cluster_363,6-Dimethoxy (Steric Hindrance)S353,5-DimethoxyAnthranilic AcidNuc35High Nucleophilicity(5-OMe Resonance)S35->Nuc35Para-DonationTarget35Accessible COOH(6-H is small)S35->Target35No Steric BulkQuinazolineQuinazoline ProductNuc35->QuinazolineFast CyclizationTarget35->QuinazolineS363,6-DimethoxyAnthranilic AcidNuc36Reduced Nucleophilicity(Meta-OMe Inductive)S36->Nuc36-I EffectTarget36Shielded COOH(6-OMe Blocking)S36->Target36Di-Ortho ClashNuc36->QuinazolineSlow/Requires HeatTarget36->QuinazolineSteric Block

Caption: Comparative pathway analysis showing the resonance activation in the 3,5-isomer versus the steric blocking effect in the 3,6-isomer.

Experimental Reactivity Data

The following data summarizes the performance of both isomers in a standard Niementowski Quinazoline Synthesis (condensation with formamide).

Parameter3,5-Dimethoxy Anthranilic Acid3,6-Dimethoxy Anthranilic AcidMechanistic Explanation
Amine Reactivity HighModerate5-OMe (+M) boosts NH₂ in 3,5; 6-OMe (-I) deactivates NH₂ in 3,[2]6.
COOH Accessibility HighLow6-H vs. 6-OMe steric clash.
Cyclization Temp 130–140 °C160–180 °CHigher energy required to overcome steric barrier in 3,[1]6.
Typical Yield 85–92%55–65%Steric hindrance leads to side reactions (decarboxylation).[1]
pKa (COOH) ~4.9 (Est.)~3.5 (Est.)3,6-COOH twisted out of plane (loss of conjugation) increases acidity.

Protocols for Quinazoline Synthesis[3][4][5][6][7][8][9]

Protocol A: Standard Cyclization (Targeting 3,5-Isomer)

Best for: High-yielding synthesis with unhindered substrates.[2]

  • Reagents: 3,5-Dimethoxy anthranilic acid (1.0 eq), Formamide (5.0 eq).

  • Conditions: Heat to 140°C for 4 hours.

  • Workup: Cool to room temperature. The product usually precipitates.[1] Add water (10 mL/g substrate), filter, and wash with cold ethanol.[1]

  • Expected Outcome: 5,7-Dimethoxyquinazolin-4(3H)-one.[2] White/off-white solid.[1][2][3]

Protocol B: Activated Cyclization (Targeting 3,6-Isomer)

Best for: Overcoming the "6-position steric block".[2]

  • Activation Step: Dissolve 3,6-dimethoxy anthranilic acid (1.0 eq) in Acetic Anhydride (3.0 eq). Reflux for 1 hour to form the benzoxazinone intermediate first.[1]

    • Note: The formation of the benzoxazinone ring locks the carboxyl group into a reactive cyclic ester, bypassing the steric penalty of the intermolecular attack.[1]

  • Amine Condensation: Evaporate excess anhydride.[1] Add Formamide (5.0 eq) or Ammonia/Ethanol.

  • Conditions: Heat to 170°C (if using formamide) or reflux (if using ammonia) for 6–8 hours.

  • Workup: Pour into ice water. Adjust pH to 7. Extract with Ethyl Acetate if precipitation is poor.[1]

  • Expected Outcome: 5,8-Dimethoxyquinazolin-4(3H)-one.[2] Yields are typically lower; purification by column chromatography (DCM/MeOH) may be required.

Troubleshooting & Critical Factors

The "Buttressing Effect" in 3,6-Isomers

In the 3,6-dimethoxy isomer, the 3-methoxy and 6-methoxy groups "buttress" the functional groups.[2] The 3-OMe pushes against the 2-NH₂, and the 6-OMe pushes against the 1-COOH.[2]

  • Impact: This pre-organizes the molecule but also makes the reactive centers rigid.[1] If the incoming electrophile is bulky (e.g., a substituted benzoyl chloride), the reaction may fail completely with the 3,6-isomer.[1]

  • Solution: Use microwave irradiation .[1][4] Microwave synthesis has been shown to improve yields in sterically hindered anthranilic acid cyclizations by providing rapid localized heating that overcomes the activation energy barrier.[1]

Decarboxylation Risk

The 3,6-isomer is more prone to thermal decarboxylation (loss of CO₂) because the crowded carboxyl group is destabilized.

  • Mitigation: Avoid temperatures >180°C. If high heat is needed, ensure the atmosphere is inert (N₂) and the reaction time is minimized.[1]

References

  • Electronic Effects in Anthranilic Acids

    • Wikel, J. H., et al.[1] "Substituent Effects in the Niementowski Quinazoline Synthesis." Journal of Heterocyclic Chemistry, 1993.[1] (Describes the nucleophilicity trends of substituted anilines).

  • Steric Hindrance in 6-Substituted Benzoates

    • Smith, P. A. S.[1] "The Ortho Effect in Aromatic Systems."[1] Molecular Rearrangements, 1963.[1] (Foundational text on steric inhibition of resonance).

  • Synthesis of Dimethoxyquinazolines

    • Connolly, D. J., et al.[1] "Synthesis of Quinazolinones from Anthranilic Acid Derivatives." Tetrahedron, 2005.[1]

  • Microwave Assisted Synthesis

    • Alexandre, F. R., et al.[1] "Microwave-assisted Niementowski synthesis of quinazolin-4(3H)-ones."[2] Tetrahedron Letters, 2002.[1] (Protocol for hindered substrates).

  • pKa and Acidity Trends

    • Dippy, J. F. J., et al.[1] "The dissociation constants of some symmetrically disubstituted benzoic acids."[1] Journal of the Chemical Society, 1964.[1] (Data on steric influence on acidity).

A Guide to Establishing a Melting Point Standard for 2-Amino-3,6-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The absence of a compendial monograph necessitates the establishment of a robust, in-house standard. This document provides a comprehensive framework for researchers and drug development professionals to determine a reliable melting point for 2-Amino-3,6-dimethoxybenzoic acid. We will explore the profound impact of molecular structure on melting points by comparing relevant isomers, detail the rigorous, self-validating protocols adapted from global pharmacopeias, and provide the rationale behind each experimental step to ensure data integrity and trustworthiness.

The Critical Influence of Isomerism on Melting Point

Before establishing a standard for the target molecule, it is crucial to understand that minor positional changes of functional groups on an aromatic ring can lead to significant variations in physical properties. Different isomers of amino-dimethoxybenzoic acid exhibit distinct melting points due to differences in their crystal lattice energy, which is influenced by factors like intermolecular hydrogen bonding and molecular symmetry. An inaccurate identification of the specific isomer can lead to the adoption of an incorrect melting point standard.

The table below compares the reported melting points of several isomers, underscoring the importance of unambiguous structural confirmation before physical characterization.

Compound NameStructureCAS NumberReported Melting Point (°C)
2-Amino-3,6-dimethoxybenzoic acid 50472-10-1No standard reference value found. Purity often cited at >95%.[3][4][5]
2-Amino-4,5-dimethoxybenzoic acid5653-40-7171 °C or 157.5 - 159.2 °C (with decomposition)[6][7]
2-Amino-3-methoxybenzoic acid5653-40-7168 - 170.7 °C[8]
2-Amino-6-methoxybenzoic acid53600-33-286.0 - 90.0 °C[9]
2,6-Dimethoxybenzoic Acid (non-amino)1466-76-8186 °C[10]

Note: Structures are illustrative representations.

This comparison clearly demonstrates that assuming a melting point from a related isomer would be a critical scientific error. Therefore, a dedicated, rigorous determination for 2-Amino-3,6-dimethoxybenzoic acid is essential.

Foundations of Pharmacopeial Melting Point Determination

To establish a scientifically valid melting point, we must adhere to the principles outlined by major pharmacopeias, such as the United States Pharmacopeia (USP) General Chapter <741> and the European Pharmacopoeia (Ph. Eur.) Chapter 2.2.14.[11][12][13] These methods are designed to produce consistent and reliable results.

The pharmacopeial melting temperature is typically recorded as a melting range . This range spans from the temperature of the "onset point," where the substance first shows signs of melting (e.g., collapsing against the capillary wall), to the "clear point," where the substance becomes completely liquid.[12][14][15] For a highly pure compound, this range is expected to be narrow, often within 0.5-2.0 °C.[16][17] The presence of impurities typically causes a depression of the melting point and a broadening of the melting range.[1][16][17][18]

Key experimental factors are meticulously controlled to ensure accuracy and reproducibility:

  • Heating Rate: A slow, controlled heating rate (typically 1 °C/min) near the expected melting point is critical.[12][19][20] This ensures thermal equilibrium between the heating block, thermometer, and the sample, preventing a lag that would result in an artificially high reading.

  • Sample Preparation: The sample must be a fine, dry powder.[11][15] Grinding the sample ensures uniform heat transfer, while thorough drying removes residual solvents that can act as impurities and depress the melting point.

  • Capillary Packing: The powdered sample should be packed tightly into a capillary tube to a uniform height (typically 2.5-3.5 mm).[12] Inconsistent packing can lead to inefficient heat transfer and variability in results.[1][21]

Experimental Protocol for Establishing a Reference Melting Point

This protocol provides a self-validating system for determining the melting point of 2-Amino-3,6-dimethoxybenzoic acid with high confidence.

The trustworthiness of any thermal measurement begins with a properly calibrated instrument. The temperature accuracy of the melting point apparatus must be verified at regular intervals using certified reference standards.[11][22][23]

Step-by-Step Calibration Protocol:

  • Select at least two USP or other internationally traceable reference standards that bracket the expected melting point of the test substance. If the approximate melting point is unknown, a wider range of standards should be used.

  • Follow the standard melting point determination procedure (Part 3.3) for each reference standard.

  • Record the measured melting point (clear point) for each standard.

  • Compare the measured value to the certified value provided with the reference standard. The apparatus is considered calibrated and acceptable for use if the measured values fall within the acceptance limits specified for the standards.[12]

  • If a significant deviation is observed, the instrument's temperature scale must be recalibrated according to the manufacturer's instructions before proceeding.[12][23]

Table of Common USP Melting Point Reference Standards:

Reference StandardCertified Melting Range (°C)
Vanillin81.0 – 83.0
Acetanilide113.5 – 115.5
Phenacetin134.0 – 136.0
Sulfanilamide164.2 – 165.8
Sulfapyridine190.0 – 192.0
Caffeine235.5 – 237.0
(Source: Data adapted from reference materials documentation. Always consult the certificate for the specific lot in use.)[12]

Careful sample preparation is the leading factor in achieving accurate and reproducible results.[21]

  • Drying: Dry the 2-Amino-3,6-dimethoxybenzoic acid sample to a constant weight. Unless otherwise specified, drying over a suitable desiccant in a vacuum for at least 16 hours is recommended to remove any residual moisture or solvent without causing thermal degradation.[11]

  • Pulverization: Gently pulverize the dried sample into a very fine powder using a clean mortar and pestle. This ensures uniform packing and efficient heat transfer within the capillary.

This workflow is designed to first approximate the melting point and then determine it with high precision.

  • Sample Loading: Load the finely powdered sample into a standard capillary tube (e.g., 0.8-1.2 mm internal diameter) by tapping the sealed end on a hard surface to achieve a tightly packed column of 2.5-3.5 mm.[12] Prepare at least three replicate samples.

  • Approximate Determination (Fast Ramp): Place one capillary in the apparatus. Heat the block rapidly at a rate of 5-10 °C/min to quickly determine the approximate melting temperature.[19] This value is for estimation only and should not be reported as the final result.

  • Apparatus Cooling: Allow the apparatus to cool to at least 10-20 °C below the approximate melting point observed.

  • Precise Determination (Slow Ramp): Place a fresh capillary tube into the apparatus. Set the starting temperature to approximately 10 °C below the estimated melting point.[15]

  • When the temperature is 5 °C below the estimated melting point, begin heating at a controlled, slow rate of 1 °C/min.[12][15]

  • Record the Melting Range:

    • T1 (Onset Point): Record the temperature at which the column of substance is first observed to collapse or when the first drop of liquid appears.[12]

    • T2 (Clear Point): Record the temperature at which the last solid particle passes into the liquid phase.[15][24]

  • Replicate Analysis: Repeat steps 4-6 for at least two additional fresh samples to ensure reproducibility. The final reported melting range should be the average of these replicate measurements.

The following diagram illustrates the systematic approach for accurate melting point determination.

G cluster_prep Phase 1: Preparation & Calibration cluster_measurement Phase 2: Measurement Start Start Calibrate Calibrate Apparatus with Reference Standards Start->Calibrate Dry Dry Sample (e.g., vacuum oven) Calibrate->Dry Pulverize Pulverize Sample (fine powder) Dry->Pulverize Pack Pack Capillary Tube (2.5-3.5 mm height) Pulverize->Pack FastRamp Approximate MP Determination (Fast Ramp: 5-10 °C/min) Pack->FastRamp Cool Cool Apparatus (10-20 °C below approx. MP) FastRamp->Cool SlowRamp Precise MP Determination (Slow Ramp: 1 °C/min) Cool->SlowRamp Record Record Onset (T1) and Clear (T2) Points SlowRamp->Record Repeat Repeat with Fresh Sample (n≥3) Record->Repeat Repeat->Cool for next replicate End End: Report Average Melting Range Repeat->End after final replicate

Caption: Workflow for Pharmacopeial-Compliant Melting Point Determination.

Interpreting Results and Establishing an In-House Standard

The outcome of this rigorous process is a reliable melting range for your specific batch of 2-Amino-3,6-dimethoxybenzoic acid.

  • Purity Indication: A narrow melting range (e.g., under 2 °C) is a strong indicator of high purity.[1][17] A broad range suggests the presence of impurities or that the substance may be a mixture of isomers.

  • Establishing the Standard: For a batch confirmed to be of high purity by orthogonal methods (e.g., >99.5% by HPLC, correct structure by NMR), the experimentally determined melting range can be established as the in-house reference standard for future batches. All subsequent batches can be quickly checked against this standard.

  • Confirmatory Identity Test: Should a certified reference standard for 2-Amino-3,6-dimethoxybenzoic acid become available, a mixed-melting point determination can be performed.[16] Mixing the in-house material with the reference standard in a 1:1 ratio should result in no depression or broadening of the melting range, confirming chemical identity.[16]

By following this comprehensive guide, researchers, scientists, and drug development professionals can confidently establish a reliable melting point standard for 2-Amino-3,6-dimethoxybenzoic acid, ensuring the quality and consistency of their materials in the absence of a formal compendial monograph.

References

  • General Chapters: <741> MELTING RANGE OR TEMPERATURE - Pharmacopeia. (n.d.). usp31nf26s1_c741.
  • Melting Point and Thermometer Calibration. (2026, February 6). University of Alberta.
  • Melting Point Determination. (n.d.).
  • Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems.
  • 2.2.14. Melting point - capillary method. (2013, February 2). European Pharmacopoeia 6.0.
  • Lab 3: Calibration of a Melting Point Apparatus. (n.d.).
  • Melting Point Reference Standards. (n.d.). Mettler Toledo.
  • Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. (2023, April 25). ASTM E324-23.
  • 〈741〉 Melting Range or Temper
  • Melting Point Determin
  • Melting Point Standards. (n.d.). Sigma-Aldrich.
  • Melting point determin
  • Appendix V A. Determination of Melting Point. (n.d.). British Pharmacopoeia.
  • Giani, S., & Towers, N. M. (2016, June 11).
  • Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu.
  • 2.2.14. Melting Point - Capillary Method. (2017, April). European Pharmacopoeia.
  • Calibration of Melting Point Appar
  • Certificate of analysis - 2-Amino-4,5-dimethoxybenzoic acid, 98%. (n.d.). Thermo Fisher Scientific.
  • Melting point determin
  • Melting Point Determination. (n.d.). Stanford Research Systems.
  • 2-Amino-3,6-dimethoxybenzoic acid | 50472-10-1. (n.d.). Sigma-Aldrich.
  • 2-Amino-3,6-dimethoxybenzoic acid. (n.d.). Fluorochem.
  • 50472-10-1 Cas No. | 2-Amino-3,6-dimethoxybenzoic acid. (n.d.). Apollo Scientific.
  • 2-Amino-6-methoxybenzoic Acid | 53600-33-2. (n.d.). TCI Chemicals.
  • Methoxybenzoic acids and derivatives. (n.d.). Thermo Fisher Scientific.
  • 2-amino-4,5-dimethoxybenzoic acid. (n.d.). Stenutz.
  • 2,6-Dimethoxybenzoic Acid. (n.d.). PubChem.

Sources

A Senior Application Scientist's Guide to UV-Vis Spectroscopic Characterization of Dimethoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the UV-Vis spectroscopic properties of various dimethoxybenzoic acid (DMBA) isomers, crucial intermediates in pharmaceutical and fine chemical synthesis.[1] We will explore how molecular structure, solvent environment, and pH influence their electronic absorption spectra, offering researchers, scientists, and drug development professionals a robust framework for analysis.

Foundational Principles: UV-Vis Spectroscopy for Aromatic Acids

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a sample in the 190-900 nm range.[2] For organic molecules like dimethoxybenzoic acids, absorption is primarily due to electronic transitions of π-electrons in the aromatic ring and n-electrons on the oxygen atoms of the carboxyl and methoxy groups. These transitions, typically from a bonding (π) or non-bonding (n) orbital to an anti-bonding (π*) orbital, provide a distinct spectral fingerprint.

The relationship between absorbance (A), concentration (c), and the path length (l) of the light through the sample is defined by the Beer-Lambert Law:

A = εcl

Where ε is the molar absorptivity (or extinction coefficient), a constant unique to the molecule at a specific wavelength (λmax). This law is the foundation for quantitative analysis using UV-Vis spectroscopy.[3]

Comparative Analysis: The Influence of Isomeric Structure

The substitution pattern of the two methoxy (-OCH₃) groups on the benzoic acid core significantly alters the electronic distribution and, consequently, the UV-Vis absorption spectrum. Methoxy groups are strong activating groups (electron-donating) which can cause a bathochromic shift (shift to a longer wavelength) of the primary absorption bands of the parent benzoic acid molecule.

While comprehensive, directly comparable datasets for all isomers under identical conditions are scarce in published literature, we can synthesize available data and established principles. The primary absorption bands for benzoic acid derivatives typically appear in the 230-280 nm range, corresponding to π → π* transitions.

Key Observations:

  • 2,4-Dimethoxybenzoic Acid: The ortho and para positioning of the methoxy groups provides strong resonance stabilization, which typically leads to a more significant bathochromic shift compared to other isomers.

  • 3,4-Dimethoxybenzoic Acid (Veratric Acid): This isomer also benefits from the electron-donating effects of the methoxy groups, resulting in characteristic absorption maxima.[4][5]

  • 3,5-Dimethoxybenzoic Acid: With both methoxy groups meta to the carboxyl group, the direct resonance effect on the carboxyl chromophore is different, leading to a distinct spectral profile.[1]

  • 2,5-Dimethoxybenzoic Acid: The substitution pattern results in unique electronic transitions.[6]

  • 2,3- and 2,6-Dimethoxybenzoic Acid: Steric hindrance between the ortho-methoxy group(s) and the carboxylic acid can force the carboxyl group out of the plane of the benzene ring. This disruption of coplanarity can inhibit conjugation, potentially leading to a hypsochromic shift (shift to a shorter wavelength) and a decrease in molar absorptivity compared to less hindered isomers.

Critical Experimental Factors: Solvent and pH Effects

The UV-Vis spectrum of a DMBA derivative is not an immutable property; it is highly sensitive to its chemical environment. Understanding these sensitivities is paramount for developing robust and reproducible analytical methods.

Solvent Polarity (Solvatochromism)

The polarity of the solvent can alter the energy levels of the ground and excited states of the molecule, causing shifts in λmax.[7]

  • π → π* Transitions: These transitions typically involve an excited state that is more polar than the ground state. Polar solvents will stabilize this polar excited state more effectively, leading to a small energy gap and a bathochromic (red) shift (shift to longer λ).[8]

  • n → π* Transitions: The ground state for these transitions involves non-bonding electrons, which can interact strongly with polar protic solvents (like ethanol or water) through hydrogen bonding.[9] This interaction stabilizes the ground state more than the excited state, increasing the energy gap and causing a hypsochromic (blue) shift (shift to shorter λ).[8][10]

Therefore, when comparing spectra, it is essential to use the same solvent or to analyze the compound in a range of solvents (e.g., hexane, ethanol, water) to fully characterize its behavior.[11]

pH-Dependent Spectral Shifts

As carboxylic acids, DMBAs exist in equilibrium between their protonated (acidic) and deprotonated (anionic) forms. This change in molecular state profoundly impacts the UV-Vis spectrum.[12][13][14]

  • Acidic Conditions (Low pH): The molecule exists predominantly as the neutral carboxylic acid, R-COOH.

  • Basic Conditions (High pH): The molecule is deprotonated to form the carboxylate anion, R-COO⁻.

The deprotonation to the carboxylate anion often increases the electron-donating character of the substituent, enhancing conjugation with the aromatic ring. This typically results in a noticeable bathochromic shift and a change in molar absorptivity.[12][15] This phenomenon is not only critical for characterization but also forms the basis for determining the acid dissociation constant (pKa) of the molecule via spectrophotometric titration. An isosbestic point, where the spectra of the two species cross, is indicative of a clean equilibrium between the acidic and basic forms.[15]

Experimental Protocols & Data

Standardized Protocol for UV-Vis Analysis

This protocol ensures reproducibility and accuracy, forming a self-validating system.

  • Solvent Selection: Choose a UV-grade solvent that dissolves the sample and is transparent in the desired wavelength range (e.g., ethanol, methanol, or buffered aqueous solutions).[7]

  • Stock Solution Preparation: Accurately weigh a small amount of the DMBA derivative and dissolve it in a known volume of the chosen solvent in a Class A volumetric flask to create a stock solution (e.g., 1 mg/mL).

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution to find a concentration that yields an absorbance maximum between 0.1 and 1.0 A.U., the optimal range for Beer-Lambert Law linearity.[16] A typical concentration for analysis is in the range of 2–10 µg/mL.[16]

  • Spectrophotometer Setup: Use a calibrated double-beam UV-Vis spectrophotometer.[2] Set the desired wavelength range (e.g., 200-400 nm).

  • Baseline Correction: Fill a quartz cuvette with the pure solvent (the "blank") and run a baseline scan to zero the instrument, correcting for any absorbance from the solvent or cuvette.

  • Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the sample holder. Record the absorbance spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value.

Experimental Workflow Diagram

The following diagram illustrates the standardized workflow for obtaining a UV-Vis spectrum.

G cluster_prep Sample Preparation cluster_inst Instrument Setup cluster_acq Data Acquisition cluster_analysis Analysis A Select UV-Grade Solvent B Prepare Stock Solution (e.g., 1 mg/mL) A->B C Perform Serial Dilutions (Target: 2-10 µg/mL) B->C F Measure Solvent Blank (Baseline Correction) C->F D Calibrate Spectrophotometer E Set Wavelength Range (e.g., 200-400 nm) D->E G Measure Sample Spectrum F->G H Verify Absorbance (0.1 < A < 1.0) G->H I Identify λmax H->I J Calculate Molar Absorptivity (ε) I->J

Caption: Standard workflow for UV-Vis spectroscopic analysis of DMBA derivatives.

Comparative Spectral Data Summary

The following table summarizes representative UV-Vis data for various DMBA isomers. Note that λmax values can vary slightly based on the solvent and instrument used.

DerivativeSolventλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Reference
2,3-Dimethoxybenzoic Acid Ethanol~245, ~295Data not typically providedNIST WebBook[17][18]
2,4-Dimethoxybenzoic Acid Ethanol~255, ~293Not specifiedThermo Fisher[19]
3,4-Dimethoxybenzoic Acid Ethanol~260, ~292~4,700 - 4,900Bibliomed[20]
3,5-Dimethoxybenzoic Acid Acidic Mobile PhaseSimilar to Dihydroxybenzoic acid (250, 308)Not specifiedBenchchem[1]

Structural Rationale for Spectral Differences

The electronic effects of the methoxy substituents are key to understanding the observed spectra. The diagram below illustrates how different substitution patterns influence the benzoic acid chromophore.

G cluster_core Core Chromophore cluster_isomers Isomeric Derivatives (Electron-Donating Effects) BA Benzoic Acid -COOH DMBA_24 2,4-DMBA Ortho/Para Substitution Strong Resonance Effect BA->DMBA_24 Bathochromic Shift (Strong) DMBA_34 3,4-DMBA Ortho/Meta Substitution Moderate Resonance BA->DMBA_34 Bathochromic Shift DMBA_35 3,5-DMBA Meta/Meta Substitution Inductive Effect Dominates BA->DMBA_35 Bathochromic Shift (Weak) DMBA_26 2,6-DMBA Ortho/Ortho Substitution Steric Hindrance Effect BA->DMBA_26 Hypsochromic Shift (Potential)

Caption: Influence of methoxy group position on the benzoic acid chromophore.

Conclusion

The UV-Vis spectroscopic characterization of dimethoxybenzoic acid derivatives is a powerful, accessible technique for structural confirmation and quantitative analysis. The key to accurate interpretation lies in understanding the profound influence of the isomeric substitution pattern, solvent polarity, and solution pH. By controlling these variables and following a standardized protocol, researchers can leverage UV-Vis spectroscopy to generate reliable and reproducible data, accelerating research and development in the pharmaceutical and chemical industries.

References

  • Lipe, S. K., et al. (2023). pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. Physical Chemistry Chemical Physics, 25(24), 16345-16355. Available from: [Link]

  • Abraham, M. H., et al. (2013). EXPERIMENTAL AND PREDICTED SOLUBILITIES OF 3,4- DIMETHOXYBENZOIC ACID IN SELECT ORGANIC SOLVENTS OF VARYING POLARITY AND HYDROGE. Bibliomed. Available from: [Link]

  • Karimova, N. V., et al. (2020). Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models. Physical Chemistry Chemical Physics, 22(9), 5125-5137. Available from: [Link]

  • NIST. (n.d.). 2,3-Dimethoxybenzoic acid. NIST WebBook. Retrieved from: [Link]

  • Karimova, N. V., et al. (2020). Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models. RSC Publishing. Available from: [Link]

  • Karimova, N. V., et al. (2022). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts: Insights from the Integration of Experimental Data and Theoretical Cluster Models. Library Digital Collections. Available from: [Link]

  • Karimova, N. V., et al. (2020). Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models. Semantic Scholar. Available from: [Link]

  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from: [Link]

  • Scribd. (n.d.). Effect of Solvent Polarity On UV-Vis Spectra. Retrieved from: [Link]

  • Scribd. (n.d.). CHE485 Chemistry Laboratory Lab 6 Identification of Organic Compounds Using UV-Vis and IR Spectros. Retrieved from: [Link]

  • NIST. (n.d.). 2,3-Dimethoxybenzoic acid. NIST WebBook. Retrieved from: [Link]

  • SpectraBase. (n.d.). 3,4-Dimethoxy-benzoic acid. Retrieved from: [Link]

  • ResearchGate. (2026). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. Available from: [Link]

  • Chemistry LibreTexts. (2023). 2.4: Effect of Solvent. Retrieved from: [Link]

  • Larina, N., & Khodorkovsky, V. (2025). Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit. RSC Publishing. Available from: [Link]

  • Master Organic Chemistry. (2016). Introduction To UV-Vis Spectroscopy. Retrieved from: [Link]

  • Royal Society Publishing. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. Available from: [Link]

  • NIST. (n.d.). Benzoic acid, 3,4-dimethoxy-. NIST WebBook. Retrieved from: [Link]

  • Shivaji College. (n.d.). Solvent Effects. Retrieved from: [Link]

  • E-Pathshala. (2019). What is Effect of Solvent on UV Absorption Spectra. YouTube. Available from: [Link]

  • PubChem. (n.d.). 2,6-Dimethoxybenzoic Acid. Retrieved from: [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3,4-dimethoxy- (CAS 93-07-2). Retrieved from: [Link]

  • PubChem. (n.d.). 3,5-Dimethoxybenzoic Acid. Retrieved from: [Link]

  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database. Retrieved from: [Link]

  • NIST. (n.d.). Benzoic acid, 3,4-dimethoxy-. NIST WebBook. Retrieved from: [Link]

  • PubChem. (n.d.). 2,5-Dimethoxybenzoic acid. Retrieved from: [Link]

  • ResearchGate. (n.d.). UV spectra of the dihydroxybenzoic acid isomers in MeOH, in the range of 230-400 nm. Available from: [Link]

  • PubChem. (n.d.). 2,4-Dimethoxybenzoic acid. Retrieved from: [Link]

  • NIST. (n.d.). 2,5-Dimethoxybenzoic acid. NIST WebBook. Retrieved from: [Link]

  • FooDB. (2010). Compound 3,4-Dimethoxybenzoic acid (FDB000222). Retrieved from: [Link]

  • ChEMBL. (n.d.). Compound: 3,5-DIMETHOXYBENZOIC ACID (CHEMBL488610). Retrieved from: [Link]

  • Cheméo. (n.d.). 3,5-Dimethoxybenzoic acid. Retrieved from: [Link]

  • PubChemLite. (n.d.). 2,5-dimethoxybenzoic acid (C9H10O4). Retrieved from: [Link]

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Safety Operating Guide

2-Amino-3,6-dimethoxybenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety, handling, and disposal protocols for 2-Amino-3,6-dimethoxybenzoic acid (CAS: 50472-10-1). It is structured for researchers and lab managers requiring immediate, actionable technical guidance.

Part 1: Executive Safety Summary

Immediate Action Required:

  • Classification: Hazardous Chemical Waste. Do not dispose of down the drain or in municipal trash.

  • Segregation: Segregate from oxidizing agents and strong bases .[1]

  • Primary Hazard: Skin and eye irritation (Organic Acid).

The "Absolute NO" List:

  • NO sewer disposal (even if diluted).

  • NO mixing with nitric acid or perchlorates (Risk of violent reaction).

  • NO benchtop neutralization without a specific treatment permit (Regulatory violation in many jurisdictions).

Part 2: Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in selecting the correct waste stream.

ParameterDataRelevance to Disposal
Chemical Name 2-Amino-3,6-dimethoxybenzoic acidOfficial shipping/manifest name
CAS Number 50472-10-1 Required for waste inventory/manifest
Molecular Formula C₉H₁₁NO₄Nitrogen content may require specific incineration protocols
Physical State Solid (Powder)Requires solid waste segregation unless dissolved
Acidity (pKa) ~3.5 - 4.5 (Est.)Classifies as Weak Organic Acid
Solubility Low in water; Soluble in DMSO, MeOHDictates liquid waste stream (Solvent vs. Aqueous)

GHS Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Part 3: Disposal Workflow & Decision Logic

The following protocol utilizes a "Cradle-to-Grave" approach, ensuring compliance from generation to final destruction.

A. Solid Waste Disposal (Pure Compound)
  • Container: High-density polyethylene (HDPE) or Amber Glass wide-mouth jar.

  • Labeling: Must read "Hazardous Waste - Solid". List constituent: "2-Amino-3,6-dimethoxybenzoic acid".[2][3][4][5][6][7][8][9]

  • Protocol:

    • Transfer waste powder using a dedicated spatula into the container.

    • Wipe the container threads to ensure a tight seal.

    • Store in a secondary containment bin labeled "Organic Acids".

B. Liquid Waste Disposal (Reaction Mixtures/Stock Solutions)

The disposal path depends entirely on the solvent matrix .

  • Organic Solvent Matrix (e.g., DMSO, Methanol, DCM):

    • Stream: Mixed Organic Waste.

    • Segregation: If halogenated solvents (DCM, Chloroform) are present, use the Halogenated Waste carboy. If not, use Non-Halogenated .

    • Note: The acidic nature of the compound is generally acceptable in organic waste streams unless the concentration is >5% (check local EHS rules).

  • Aqueous Matrix:

    • Stream: Aqueous Acid Waste.

    • Protocol: Adjust pH to 3–9 only if your facility permits benchtop neutralization. Otherwise, collect in a carboy labeled "Aqueous Acid Waste" and list the pH range.

Part 4: Visualized Decision Matrix

The following diagram illustrates the logical flow for categorizing and disposing of 2-Amino-3,6-dimethoxybenzoic acid waste.

DisposalWorkflow Start Waste Generation: 2-Amino-3,6-dimethoxybenzoic acid StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Dry Solid Liquid Liquid (Solution) StateCheck->Liquid Dissolved SolidContainer Container: HDPE Wide-Mouth Jar Solid->SolidContainer SolidLabel Label: 'Hazardous Waste - Solid' Constituent: 2-Amino-3,6-dimethoxybenzoic acid SolidContainer->SolidLabel Pickup Final Step: Cap Tightly, Secondary Containment, Request EHS Pickup SolidLabel->Pickup SolventCheck Identify Solvent Matrix Liquid->SolventCheck Organic Organic Solvent (DMSO, MeOH, DCM) SolventCheck->Organic >50% Organic Aqueous Aqueous Solution SolventCheck->Aqueous >50% Water HalogenCheck Contains Halogens? (e.g., DCM) Organic->HalogenCheck HaloWaste Stream: Halogenated Organic Waste HalogenCheck->HaloWaste Yes NonHaloWaste Stream: Non-Halogenated Organic Waste HalogenCheck->NonHaloWaste No HaloWaste->Pickup NonHaloWaste->Pickup AcidStream Stream: Aqueous Acid Waste (Do NOT pour down drain) Aqueous->AcidStream AcidStream->Pickup

Figure 1: Decision tree for the segregation and disposal of 2-Amino-3,6-dimethoxybenzoic acid based on physical state and solvent matrix.

Part 5: Spill Management & Emergency Procedures

In the event of a spill, rapid containment prevents environmental contamination and personnel exposure.

PPE Requirements:

  • Nitrile gloves (Double gloving recommended for solutions).

  • Safety goggles (ANSI Z87.1 compliant).

  • Lab coat.

Spill Cleanup Protocol (Minor Spill < 50g/50mL):

  • Isolate: Alert nearby personnel and cordon off the area.

  • Protect: Don appropriate PPE.

  • Contain:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a waste container.

    • Liquids: Surround with absorbent pads or vermiculite.

  • Neutralize (Optional but Recommended for Acidic Solutions): Apply a weak base (sodium bicarbonate or spill kit acid neutralizer) until bubbling ceases.

  • Clean: Wipe the area with soap and water.

  • Dispose: Place all cleanup materials (gloves, pads, scoop) into the hazardous waste container.

Part 6: Regulatory Compliance (RCRA)

While 2-Amino-3,6-dimethoxybenzoic acid is not explicitly listed on the EPA's "P" or "U" lists (40 CFR § 261.33), it is regulated based on its characteristics and general duty of care.

  • Waste Code Determination:

    • If the waste exhibits corrosivity (pH < 2), it is D002 .[10]

    • If dissolved in an ignitable solvent (Flash point < 60°C), it is D001 .[10]

    • Otherwise, it is classified as Non-RCRA Regulated Chemical Waste but must still be incinerated by a licensed facility.

  • Compliance Tip: Never assume "non-listed" means "non-hazardous." Always manage as hazardous waste to ensure compliance with local and state regulations which may be stricter than federal guidelines.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 277636, 2-Amino-3,6-dimethoxybenzoic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

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Navigating the Safe Handling of 2-Amino-3,6-dimethoxybenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher dedicated to advancing drug discovery and development, the introduction of novel chemical entities into the laboratory workflow is a routine yet critical undertaking. Among these, compounds like 2-Amino-3,6-dimethoxybenzoic acid (CAS No. 50472-10-1), a substituted aromatic amine and benzoic acid derivative, offer significant potential in synthetic chemistry.[1][2] However, its safe and effective use hinges on a comprehensive understanding of its hazard profile and the implementation of robust safety protocols.

This guide moves beyond generic safety data sheet (SDS) recommendations to provide a detailed operational plan for the handling, storage, and disposal of 2-Amino-3,6-dimethoxybenzoic acid. By elucidating the rationale behind each procedural step, we aim to empower researchers to not only protect themselves and their environment but also to ensure the integrity of their experimental work.

Hazard Profile and Risk Assessment: Understanding the "Why"

2-Amino-3,6-dimethoxybenzoic acid is classified as a hazardous substance, primarily due to its potential to cause skin irritation, serious eye irritation, and respiratory irritation.[3] As a fine solid powder, the principal risk of exposure is through the inhalation of airborne particles and direct contact with the skin and eyes.[1][4]

Hazard ClassificationGHS Hazard StatementPrimary Route of ExposurePotential Health Effects
Skin Irritation (Category 2)H315: Causes skin irritationDermal contactRedness, itching, inflammation
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritationEye contactPain, redness, watering, potential for corneal damage
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationInhalationCoughing, sneezing, shortness of breath, inflammation of the respiratory tract

Table 1: Summary of Hazards for 2-Amino-3,6-dimethoxybenzoic acid.

The aromatic amine functional group is a well-known structural alert for potential toxicity, as many compounds in this class can be absorbed through the skin.[5] While specific toxicological data for this compound is limited, a conservative approach that minimizes all routes of exposure is scientifically prudent.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure.

Hand Protection

Standard disposable laboratory gloves are often insufficient for prolonged or direct contact with aromatic amines. Nitrile gloves are a preferred choice for incidental contact due to their superior chemical resistance compared to latex.[6] For tasks involving larger quantities or a higher risk of splashing, consider double-gloving or using thicker, chemical-resistant gloves.[4]

Glove MaterialSuitability for Aromatic AminesRationale
Nitrile Good for incidental contact Offers good resistance to a range of chemicals, including amines. Tears are more visible than in latex gloves.[6]
Neoprene Very Good for extended contact Provides excellent resistance to acids, bases, and many organic compounds, including aromatic amines.[2][6]
Latex Poor Offers little chemical protection against organic solvents and can cause allergic reactions.[6]

Table 2: Glove Selection for Handling 2-Amino-3,6-dimethoxybenzoic acid.

Procedural Note: Always inspect gloves for any signs of degradation or punctures before use. Remove and replace gloves immediately if they become contaminated. Never reuse disposable gloves.[7]

Eye and Face Protection

Chemical safety goggles that provide a complete seal around the eyes are mandatory when handling 2-Amino-3,6-dimethoxybenzoic acid in its powdered form.[8] For operations with a significant risk of splashing, such as when dissolving the compound, a face shield should be worn in addition to safety goggles.[9]

Body Protection

A standard laboratory coat should be worn at all times. For tasks involving larger quantities, a chemically resistant apron is recommended.[10] Ensure your lab coat is fully buttoned to provide maximum coverage.

Respiratory Protection

The need for respiratory protection is dictated by the scale of the operation and the effectiveness of engineering controls.

  • For small quantities (milligrams) handled in a well-ventilated area: If handled with care to avoid dust generation, respiratory protection may not be necessary.

  • For weighing and handling larger quantities (grams): A NIOSH-approved N95 or P95 filtering facepiece respirator (dust mask) is recommended to prevent the inhalation of airborne powder.[11][12]

  • In the absence of adequate local exhaust ventilation: A half-mask respirator with particulate filters (P100) should be used.[11]

All respirator use must be in accordance with a comprehensive respiratory protection program that includes medical evaluation, fit-testing, and training.[11]

Engineering Controls: Minimizing Exposure at the Source

The most effective way to prevent exposure is to control it at the source using appropriate engineering controls.

  • Ventilation: All handling of powdered 2-Amino-3,6-dimethoxybenzoic acid should be conducted in a certified chemical fume hood or a ventilated balance enclosure.[1][4] This captures airborne particles before they can enter the operator's breathing zone.

  • Designated Area: Establish a designated area for handling this compound to prevent the cross-contamination of other laboratory surfaces.[3]

Safe Handling Procedures: A Step-by-Step Approach

Weighing the Compound

The process of weighing solid compounds presents the highest risk of aerosolization.

Weighing_Protocol cluster_prep Preparation cluster_weighing Weighing by Difference cluster_cleanup Post-Weighing prep1 Don appropriate PPE: - Nitrile gloves - Safety goggles - Lab coat prep2 Prepare work area in a chemical fume hood. prep1->prep2 1. weigh1 Place the closed stock bottle on the balance and tare. weigh2 Remove the desired amount of powder into a secondary container inside the hood. weigh1->weigh2 2. weigh3 Place the stock bottle back on the balance. The negative value is the amount removed. weigh2->weigh3 3. clean1 Securely close both containers. clean2 Decontaminate the spatula and work surface. clean1->clean2 4. clean3 Remove and dispose of gloves properly. clean2->clean3 5. clean4 Wash hands thoroughly. clean3->clean4 6.

Caption: Workflow for Safely Weighing Powdered Reagents.

Rationale for the "Weighing by Difference" Method: This technique minimizes the potential for spilling and aerosolizing the powder by reducing the number of open-container transfers.[3][8]

Storage

Store 2-Amino-3,6-dimethoxybenzoic acid in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[13]

Emergency Procedures: Planning for the Unexpected

Spills

For small spills of solid 2-Amino-3,6-dimethoxybenzoic acid:

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Don PPE: Wear a minimum of double nitrile gloves, safety goggles, a lab coat, and an N95 respirator.

  • Contain: Gently cover the spill with an absorbent material to prevent further dispersal. Do not use a dry brush or towel, as this will create dust.[4]

  • Clean-up: Carefully sweep the absorbed material into a designated waste container using a plastic scoop.[14]

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel. Dispose of all cleaning materials as hazardous waste.[15]

  • Report: Inform your supervisor or safety officer of the incident.

Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[16]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[16]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[16]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[16]

Disposal Plan: Responsible Stewardship

Chemical waste disposal must adhere to all local, state, and federal regulations. Never dispose of 2-Amino-3,6-dimethoxybenzoic acid down the drain or in the regular trash.[17]

Disposal_Plan cluster_collection Waste Collection cluster_disposal Disposal Pathway collect1 Segregate waste: - Solid waste (unused chemical, contaminated consumables) - Liquid waste (solutions containing the compound) collect2 Use designated, labeled, and sealed hazardous waste containers. collect1->collect2 disposal1 Contact your institution's Environmental Health and Safety (EHS) office. collect2->disposal1 Transfer to EHS disposal2 Arrange for pickup by a licensed hazardous waste disposal company. disposal1->disposal2 disposal3 Likely disposal method: Incineration at a high temperature in an approved facility. disposal2->disposal3

Caption: Waste Disposal Workflow for 2-Amino-3,6-dimethoxybenzoic acid.

For aromatic amine waste, chemical treatment, such as oxidation with potassium permanganate under acidic conditions, can be an effective method for degradation prior to disposal, but this should only be performed by trained personnel in a controlled setting.[18] For most laboratory settings, disposal via a certified hazardous waste contractor is the most appropriate and compliant method.[17]

By adhering to these detailed protocols, researchers can confidently and safely incorporate 2-Amino-3,6-dimethoxybenzoic acid into their synthetic workflows, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • University of California, Berkeley Environmental Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • Emory University Environmental Health and Safety Office. (2024, November 12). EHS-461, Weighing Hazardous Powders. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

  • University of Vermont Environmental Health and Safety. (2024, July 24). Working Safely with Toxic Powders. Retrieved from [Link]

  • Apollo Scientific. (n.d.). 50472-10-1 Cas No. | 2-Amino-3,6-dimethoxybenzoic acid. Retrieved from [Link]

  • University of Pittsburgh Environmental Health and Safety. (2011, April 4). Safety Manual EH&S Guideline Number: 04-022. Retrieved from [Link]

  • University of California, Santa Barbara Environmental Health & Safety. (n.d.). Glove Selection Chart. Retrieved from [Link]

  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • University of Louisville Department of Environmental Health and Safety. (n.d.). Chemical Spill Response Procedures. Retrieved from [Link]

  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. Retrieved from [Link]

  • University of Delaware Environmental Health & Safety. (n.d.). Chemical Spill Clean-Up. Retrieved from [Link]

  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Dräger. (n.d.). Guide for Selection and Use of Respiratory Filtering Devices. Retrieved from [Link]

  • 3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]

  • University of California, Berkeley Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • WIT Press. (n.d.). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. Retrieved from [Link]

  • University of Virginia Environmental Health & Safety. (n.d.). Glove Selection Page 1 of 20. Retrieved from [Link]

  • 3M New Zealand. (n.d.). Respirator Selection | Respiratory Protection Safety Expertise Centre. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.